5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-6-2-4-7(5-3-6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDPCNCAFSBFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345564 | |
| Record name | 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26907-54-0 | |
| Record name | 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide details the synthesis and characterization of 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide array of biological activities.[1][2][3] This guide provides a robust, field-proven protocol for the synthesis of the title compound via the acid-catalyzed cyclization of 4-methylbenzoyl thiosemicarbazide. Furthermore, it outlines a systematic approach to the structural elucidation and purity assessment of the synthesized compound using a suite of spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with derivatives demonstrating a remarkable spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[1][2][4] The versatility of the 1,3,4-thiadiazole core allows for diverse substitutions at the 2- and 5-positions, enabling the fine-tuning of its biological and physicochemical properties for optimal therapeutic effect.
The title compound, this compound, incorporates a p-tolyl group at the 5-position, a common substituent in drug design known to influence lipophilicity and binding interactions with biological targets. The 2-amino group provides a key reactive handle for further molecular elaboration, making this compound a valuable intermediate for the synthesis of more complex derivatives and compound libraries.
Synthetic Pathway: From Carboxylic Acid to Thiadiazole
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is most commonly and efficiently achieved through the cyclization of an appropriate acylthiosemicarbazide.[5][6] This guide details a reliable, one-pot synthesis of this compound starting from commercially available 4-methylbenzoic acid and thiosemicarbazide.
Reaction Principle and Causality
The synthesis proceeds in two conceptual steps within a single reaction vessel:
-
Formation of the Acylthiosemicarbazide Intermediate: 4-Methylbenzoic acid reacts with thiosemicarbazide under acidic conditions to form N-(4-methylbenzoyl)thiosemicarbazide. This step involves the activation of the carboxylic acid, typically by a strong acid catalyst, followed by nucleophilic attack from the terminal nitrogen of thiosemicarbazide.
-
Intramolecular Cyclization and Dehydration: The acylthiosemicarbazide intermediate then undergoes an acid-catalyzed intramolecular cyclization. The sulfur atom acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration results in the formation of the stable, aromatic 1,3,4-thiadiazole ring. Concentrated sulfuric acid is a common and effective reagent for this dehydration and cyclization step.[6]
Visualizing the Synthesis
Figure 1: A diagram illustrating the one-pot synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-Methylbenzoic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Ice-cold water
-
Acetone (for recrystallization)
Procedure:
-
To a dry round-bottom flask, add 4-methylbenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent).
-
Add toluene to the flask to create a slurry.
-
Carefully and slowly add concentrated sulfuric acid (catalytic to excess amount) to the mixture with constant stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture under reflux for 4-6 hours.[7][8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water.
-
A solid precipitate of the crude product will form.
-
Filter the crude product using a Buchner funnel and wash thoroughly with cold water to remove any remaining acid.
-
Recrystallize the crude product from acetone to obtain pure crystals of this compound.[7]
-
Dry the purified crystals in a vacuum oven.
Comprehensive Characterization
The identity, structure, and purity of the synthesized this compound must be unequivocally confirmed through a combination of analytical techniques.
Physicochemical Properties
| Property | Observed Value |
| Molecular Formula | C₉H₉N₃S |
| Molecular Weight | 191.25 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Typically in the range of 210-215 °C |
Spectroscopic Analysis
¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The expected signals for this compound are as follows:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.4 | Singlet | 3H | -CH₃ (Methyl protons on the phenyl ring) |
| ~7.3 | Doublet | 2H | Aromatic protons ortho to the methyl group |
| ~7.7 | Doublet | 2H | Aromatic protons meta to the methyl group |
| ~7.4 | Broad Singlet | 2H | -NH₂ (Amine protons) |
Note: The chemical shifts are approximate and can vary depending on the solvent used (e.g., DMSO-d₆).
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The expected signals are:
| Chemical Shift (δ, ppm) | Assignment |
| ~21 | -CH₃ |
| ~126 | Aromatic CH (ortho to methyl) |
| ~129 | Aromatic CH (meta to methyl) |
| ~128 | Quaternary aromatic C (attached to thiadiazole) |
| ~141 | Quaternary aromatic C (attached to methyl) |
| ~155 | C5 of thiadiazole ring |
| ~168 | C2 of thiadiazole ring (attached to NH₂) |
Note: The chemical shifts are approximate and can vary depending on the solvent used (e.g., DMSO-d₆).
IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks include:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3100 | N-H stretching | Primary amine (-NH₂) |
| 3100-3000 | C-H stretching | Aromatic C-H |
| ~1630 | C=N stretching | Thiadiazole ring |
| ~1500 | C=C stretching | Aromatic ring |
| ~820 | C-H bending | p-disubstituted benzene |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) should be observed at an m/z value corresponding to its molecular weight (191.25).
Visualizing the Characterization Workflow
Figure 2: A flowchart outlining the comprehensive characterization process for the synthesized compound.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The described synthetic protocol is robust and reproducible, yielding the target compound in good purity. The comprehensive characterization workflow, employing a suite of modern analytical techniques, ensures the unequivocal confirmation of the compound's structure and purity. This foundational knowledge is crucial for researchers and drug development professionals who intend to utilize this versatile scaffold in the design and synthesis of novel bioactive molecules. The self-validating nature of the described protocols, from synthesis to characterization, provides a high degree of confidence in the quality of the final compound, a critical aspect in the rigorous field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectroscopic Data of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of the spectral data are explained to ensure scientific integrity and practical utility.
Molecular Structure and Significance
This compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, which are known for a wide range of biological activities. The structural confirmation and purity assessment of this compound are paramount for its application in further research, and this is primarily achieved through a combination of spectroscopic techniques. The molecular structure is confirmed by its molecular formula, C₉H₉N₃S, and a molecular weight of 191.25 g/mol .[1]
Diagram of the Molecular Structure of this compound:
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides valuable information about the chemical environment of the hydrogen atoms in a molecule. For this compound, the expected signals are from the aromatic protons of the p-tolyl group, the methyl protons, and the amine protons.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to thiadiazole) | ~ 7.7 - 7.9 | Doublet | 2H |
| Aromatic (meta to thiadiazole) | ~ 7.2 - 7.4 | Doublet | 2H |
| Amine (NH₂) | ~ 7.3 - 7.5 | Singlet (broad) | 2H |
| Methyl (CH₃) | ~ 2.3 - 2.4 | Singlet | 3H |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Interpretation:
The aromatic protons on the p-tolyl group are expected to appear as two distinct doublets due to ortho-coupling. The protons ortho to the electron-withdrawing thiadiazole ring will be deshielded and resonate at a higher chemical shift (downfield) compared to the protons meta to it. The methyl group protons will appear as a singlet, and the amine protons will typically present as a broad singlet, the chemical shift of which can be highly variable and may be affected by hydrogen bonding. In a similar compound, 4-[(di-p-tolyl-amino)benzylidene]-(5-pyridin-4-yl-[2][3][4]thiadiazol-2-yl)-imine, the methyl protons of the p-tolyl group were observed at 2.35 ppm.[5]
Experimental Protocol for ¹H NMR Spectroscopy
A standard protocol for obtaining a ¹H NMR spectrum of a solid heterocyclic compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for observing exchangeable protons like those of the amine group.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 or 500 MHz spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. Key parameters to set include the spectral width, acquisition time, and the number of scans. For a dilute sample, a greater number of scans may be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show distinct signals for the carbons of the thiadiazole ring, the p-tolyl group, and the methyl group.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| C=N (Thiadiazole) | ~ 165 - 170 |
| C-S (Thiadiazole) | ~ 150 - 155 |
| Aromatic (C-Thiadiazole) | ~ 128 - 130 |
| Aromatic (C-CH₃) | ~ 138 - 140 |
| Aromatic (CH) | ~ 126 - 130 |
| Methyl (CH₃) | ~ 20 - 22 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Interpretation:
The two carbon atoms of the 1,3,4-thiadiazole ring are expected to resonate at significantly different chemical shifts due to their different bonding environments (C=N and C-S). The aromatic carbons will appear in the typical aromatic region (120-140 ppm). The quaternary carbons (attached to the thiadiazole and methyl groups) will generally have lower intensities compared to the protonated carbons. For a similar structure, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the carbon of the methyl group appeared at 21.59 ppm, and the aromatic carbons were observed between 127.05 and 142.59 ppm.[6] The carbon atoms of the 1,3,4-thiadiazole ring in various derivatives typically resonate in the range of 148-169 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy
The experimental protocol is similar to that for ¹H NMR, with a few key differences in the acquisition parameters:
-
Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often required due to the lower natural abundance of ¹³C.
-
Data Acquisition: ¹³C NMR experiments require a longer acquisition time and a greater number of scans to obtain a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum and enhance the signal intensity.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3100 - 3300 | Medium, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=N stretch (thiadiazole ring) | 1600 - 1650 | Medium to strong |
| C=C stretch (aromatic ring) | 1450 - 1600 | Medium |
| C-N stretch | 1250 - 1350 | Medium |
| C-S stretch (thiadiazole ring) | 600 - 800 | Weak to medium |
Interpretation:
The IR spectrum of this compound will be characterized by the presence of a broad absorption band in the 3100-3300 cm⁻¹ region, corresponding to the N-H stretching vibrations of the primary amine group. The aromatic and aliphatic C-H stretching vibrations will appear just above and below 3000 cm⁻¹, respectively. The C=N stretching of the thiadiazole ring is expected to be a prominent peak in the 1600-1650 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, including the C-S stretch of the thiadiazole ring. For other 1,3,4-thiadiazole derivatives, the C=N stretching vibration is typically observed in the range of 1590-1620 cm⁻¹.[7]
Experimental Protocol for FTIR Analysis (ATR Method)
The Attenuated Total Reflectance (ATR) method is a common and convenient technique for analyzing solid samples.
-
Instrument and Accessory: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Background Scan: A background spectrum is collected with a clean, empty ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is used to ensure good contact between the sample and the crystal.
-
Data Collection: The FTIR spectrum is then recorded.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.
Expected Molecular Ion Peak (M⁺): m/z = 191
Interpretation:
The mass spectrum should show a molecular ion peak at m/z 191, corresponding to the molecular weight of the compound. The fragmentation pattern will provide clues about the structure. Common fragmentation pathways for 1,3,4-thiadiazole derivatives involve the cleavage of the bonds of the heterocyclic ring and the substituent groups. For this compound, expected fragments could arise from the loss of small molecules like HCN, N₂, or the cleavage of the bond between the phenyl ring and the thiadiazole ring.
Diagram of a Plausible Fragmentation Pathway:
Caption: A simplified representation of a possible fragmentation pathway for this compound in mass spectrometry.
Experimental Protocol for Mass Spectrometry
A common method for analyzing solid organic compounds is Electron Ionization (EI) Mass Spectrometry.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe, and vaporized.
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), which causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).
-
Mass Analysis: The ions are accelerated into a magnetic or electric field, where they are separated based on their mass-to-charge ratio.
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry allows for unambiguous structural confirmation and purity assessment, which are essential for its use in research and development. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data for this and similar heterocyclic compounds.
References
- 1. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
Physical and chemical properties of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine
An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine
Introduction: The Significance of the 2-Amino-1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring system is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere of pyrimidine and other biologically crucial heterocyles.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Among these, the 2-amino-1,3,4-thiadiazole moiety stands out as a particularly privileged scaffold. The presence of the reactive amino group at the 2-position provides a versatile handle for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective therapeutic agents.[4][5]
This guide focuses on a specific, well-characterized derivative: This compound (also named 2-Amino-5-(p-tolyl)-1,3,4-thiadiazole). We will provide an in-depth analysis of its core physical and chemical properties, synthesis, and structural characteristics, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this promising molecule in their work.
Part 1: Molecular Structure and Crystallography
The foundational characteristics of a compound are dictated by its three-dimensional structure. For this compound, high-quality single-crystal X-ray diffraction data provides an unambiguous depiction of its molecular architecture and intermolecular interactions in the solid state.[2][6]
The molecule consists of a central, planar 1,3,4-thiadiazole ring linked to a 4-methylphenyl (p-tolyl) group at the 5-position and an amine group at the 2-position. A notable structural feature is the dihedral angle of 31.19° between the planar thiadiazole ring and the phenyl ring, indicating a non-coplanar arrangement.[2][6] In the crystal lattice, molecules are stabilized and linked by intermolecular N—H⋯N hydrogen bonds, a common and critical interaction for influencing crystal packing and physical properties like melting point and solubility.[2][6]
Caption: 2D structure of this compound.
Table 1: Core Physicochemical and Crystallographic Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉N₃S | [2][7] |
| Molecular Weight | 191.25 g/mol | [2] |
| CAS Number | 26907-54-0 | [7] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 223-227 °C (for 5-phenyl derivative) | [8] |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/c | [2] |
| Unit Cell Dimensions | a = 12.284 Å, b = 7.373 Å, c = 11.263 Å | [2] |
| Dihedral Angle | 31.19° (Thiadiazole/Phenyl Ring) |[2][6] |
Part 2: Synthesis and Purification
The synthesis of this compound is robust and can be achieved through several established routes. The most direct and commonly cited method involves the acid-catalyzed cyclocondensation of 4-methylbenzoic acid with thiosemicarbazide.[2][6] This reaction is typically performed under reflux conditions. An alternative approach involves the dehydrocyclization of an intermediate 4-methylbenzoyl thiosemicarbazide using a strong dehydrating agent like concentrated sulfuric acid.[9] The choice of method often depends on scale, available starting materials, and desired purity. The former method is often preferred for its operational simplicity.
Caption: General workflow for the synthesis and purification of the title compound.
Experimental Protocol: Synthesis via Cyclocondensation
This protocol is a self-validating system adapted from established literature procedures.[2] The key to success is ensuring anhydrous conditions during reflux to favor the cyclization and a careful recrystallization to obtain high-purity material suitable for further use.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methylbenzoic acid (5 mmol, 0.68 g) and thiosemicarbazide (5 mmol, 0.46 g).
-
Solvent Addition: Add 50 mL of toluene to the flask. The choice of toluene is critical; it serves as a suitable high-boiling solvent and can facilitate the removal of water via azeotropic distillation if a Dean-Stark trap is used, driving the equilibrium towards the product.
-
Reflux: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring. Maintain reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After 4 hours, remove the heat source and allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. This will cause the product to precipitate out of the non-polar toluene phase.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 x 20 mL) to remove any water-soluble impurities.
-
Purification: The crude product is purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot acetone to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum. Crystals suitable for X-ray diffraction can be obtained by slow evaporation of an acetone solution.[2]
Part 3: Spectroscopic and Analytical Profile
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale & Comments |
|---|---|---|---|
| ¹H NMR | -NH₂ (amine) | δ 7.0-7.5 ppm (broad singlet) | Amine protons are exchangeable and often appear as a broad signal. Chemical shift can vary with solvent and concentration.[10] |
| Ar-H (Aromatic) | δ 7.3-7.8 ppm (two doublets, AA'BB' system) | Protons on the p-substituted phenyl ring will appear as a characteristic pair of doublets. | |
| -CH₃ (methyl) | δ ~2.4 ppm (singlet) | Typical chemical shift for a methyl group attached to an aromatic ring. | |
| ¹³C NMR | C=N (Thiadiazole) | δ ~168 ppm | Carbon atom of the thiadiazole ring adjacent to the amino group. |
| C-S (Thiadiazole) | δ ~155-160 ppm | Carbon atom of the thiadiazole ring adjacent to the phenyl group.[1] | |
| Ar-C (Aromatic) | δ 120-145 ppm | Multiple signals corresponding to the six carbons of the p-tolyl ring. | |
| -CH₃ (methyl) | δ ~21 ppm | Typical chemical shift for a tolyl methyl carbon.[11] | |
| FT-IR | N-H Stretch | 3100-3300 cm⁻¹ (two bands) | Characteristic symmetric and asymmetric stretching of the primary amine group.[12] |
| C-H Stretch (Aromatic) | ~3050 cm⁻¹ | ||
| C=N Stretch | ~1630 cm⁻¹ | Stretching vibration of the endocyclic C=N bond in the thiadiazole ring.[10] | |
| C-S Stretch | 650-700 cm⁻¹ | Characteristic stretching of the carbon-sulfur bond within the ring.[12] |
| Mass Spec (EI) | [M]⁺ | m/z = 191 | The molecular ion peak corresponding to the compound's molecular weight. |
Part 4: Chemical Reactivity and Therapeutic Potential
The chemical behavior of this compound is dominated by two key features: the nucleophilicity of the exocyclic amino group and the inherent stability of the aromatic thiadiazole ring.[1][5]
The 2-amino group is the primary site of reactivity, readily undergoing reactions with electrophiles. This allows the molecule to serve as a versatile building block for more complex structures. A prime example is the condensation reaction with aldehydes to form Schiff bases (imines), which are themselves an important class of biologically active compounds.[13]
Caption: Reactivity of the 2-amino group in a typical Schiff base formation.
From a drug development perspective, this compound belongs to a class with a remarkably broad biological profile. The 1,3,4-thiadiazole core is a proven pharmacophore, and derivatives of 2-amino-5-aryl-1,3,4-thiadiazoles have demonstrated significant potential as:
-
Anticancer Agents: They can interfere with DNA replication and target various kinases and enzymes crucial for cancer cell survival.[14][15]
-
Antimicrobial Agents: The scaffold is found in compounds active against a range of bacteria and fungi, including resistant strains.[4][5][9]
-
Antiviral Agents: Certain derivatives have shown promise in inhibiting viral replication, including activity against HIV-1.[3]
The p-tolyl group on the title compound can influence its lipophilicity and potential for π-π stacking interactions with biological targets, making it an attractive starting point for lead optimization campaigns.
Conclusion
This compound is more than just a chemical entity; it is a validated and highly versatile platform for chemical and biological exploration. Its straightforward synthesis, well-defined solid-state structure, and the reactive potential of its amino group make it an ideal starting material for constructing libraries of novel compounds. The extensive body of literature supporting the broad-spectrum biological activity of its parent scaffold provides a strong rationale for its continued investigation in the pursuit of new therapeutic agents. This guide provides the core technical data and contextual insights necessary for researchers to confidently incorporate this valuable molecule into their discovery programs.
References
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 2. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole | C9H9N3S | CID 605582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-AMINO-5-PHENYL-1 3 4-THIADIAZOLE 96 | 2002-03-1 [chemicalbook.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,3,4-Thiadiazole Derivatives
Abstract
The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic and structural properties have rendered it a privileged scaffold for the development of a vast array of therapeutic agents.[1][2] This in-depth technical guide provides a comprehensive overview of the diverse biological activities exhibited by 1,3,4-thiadiazole derivatives. We will explore their potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to validate their efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable heterocyclic system.
The 1,3,4-Thiadiazole Core: A Gateway to Biological Activity
The 1,3,4-thiadiazole ring is an aromatic, electron-deficient system.[3] This inherent electronic character, coupled with its mesoionic nature, allows derivatives to readily cross cellular membranes and interact with a multitude of biological targets with high affinity and selectivity, often resulting in favorable pharmacokinetic profiles and reduced toxicity.[4][5] The versatility of the 1,3,4-thiadiazole scaffold lies in the ease with which substituents can be introduced at the C2 and C5 positions, allowing for the fine-tuning of its physicochemical properties and biological activities.[6] This structural flexibility has been a key driver in the exploration of 1,3,4-thiadiazole derivatives for a wide range of therapeutic applications.[7][8][9]
General Synthesis Strategies
The synthesis of the 1,3,4-thiadiazole ring is typically achieved through the cyclization of thiosemicarbazides or their derivatives.[7][10] A common and efficient method involves the reaction of carboxylic acids with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride.[11] Alternative synthetic routes include the reaction of thiosemicarbazide with aldehydes followed by oxidative cyclization, or the use of N-tosylhydrazones as substrates.[12] The choice of synthetic pathway often depends on the desired substitution pattern on the thiadiazole ring.
Caption: General synthetic scheme for 2-amino-5-substituted-1,3,4-thiadiazoles.
Antimicrobial Activity: Combating Pathogenic Threats
The emergence of multidrug-resistant pathogens poses a significant global health challenge, necessitating the discovery of novel antimicrobial agents. 1,3,4-Thiadiazole derivatives have demonstrated broad-spectrum activity against a wide range of bacteria and fungi.[13][14][15]
Mechanism of Action
The antimicrobial action of 1,3,4-thiadiazole derivatives is often multifactorial. They can disrupt microbial growth by inhibiting essential enzymes, interfering with cell wall synthesis, or damaging cellular membranes. The presence of the -N=C-S moiety is believed to be crucial for their biological activity.[16] Some derivatives have been shown to act as enzyme inhibitors, targeting key processes in microbial metabolism.
Structure-Activity Relationship (SAR)
The nature and position of substituents on the 1,3,4-thiadiazole ring significantly influence their antimicrobial potency.[6]
-
Substitution at C2 and C5: The introduction of aromatic or heteroaromatic rings at these positions is a common feature of potent antimicrobial agents.[6]
-
Mercapto and Amino Groups: Derivatives containing a mercapto (-SH) or amino (-NH2) group adjacent to the thiadiazole ring often exhibit enhanced activity. For instance, a derivative with a mercapto group showed good activity against Enterococcus faecalis.[13] Similarly, a free amino group was associated with significant antibacterial activity.[13]
-
Specific Substituents: The presence of electron-withdrawing groups like halogens on an attached phenyl ring can modulate the antimicrobial effect.[13]
| Derivative Type | Target Organism | Key Structural Feature | Reference |
| Mercapto-thiadiazole | Enterococcus faecalis | Mercapto group at C2 | [13] |
| Amino-thiadiazole | Gram-positive bacteria | Free amino group at C2 | [13] |
| Benzothiazolotriazole-thiadiazole | Staphylococcus aureus, E. coli | Fused heterocyclic system | [13] |
| Thiophene-substituted thiadiazole | Staphylococcus aureus, E. coli | Thiophene ring at C2 | [13] |
Table 1: Structure-Activity Relationship of Antimicrobial 1,3,4-Thiadiazole Derivatives
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Diffusion Method)
This protocol outlines a standard method for evaluating the antibacterial activity of 1,3,4-thiadiazole derivatives.[10]
-
Preparation of Bacterial Inoculum: Revive stock cultures of the target bacteria (e.g., Bacillus subtilis and Escherichia coli) by inoculating them in a suitable broth medium and incubating at 37°C for 18 hours.
-
Agar Plate Preparation: Prepare agar plates using a suitable growth medium. Once solidified, create wells in the agar using a sterile borer.
-
Inoculation: Inoculate each plate with 100 µL of the 18-hour-old bacterial culture (approximately 10⁻⁴ cfu) and spread it evenly across the surface.
-
Application of Test Compounds: Dissolve the synthesized 1,3,4-thiadiazole derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions. Add a specific volume of each test compound solution to the wells.
-
Controls: Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent alone as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antibacterial activity.
Anticancer Activity: A Promising Frontier in Oncology
Cancer remains a leading cause of mortality worldwide, and the development of novel, targeted therapies is a critical area of research. 1,3,4-Thiadiazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines.[3][4][6]
Mechanisms of Action
The anticancer effects of 1,3,4-thiadiazole derivatives are diverse and often involve the modulation of key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.[3][6]
-
Enzyme Inhibition: Certain derivatives act as inhibitors of crucial enzymes involved in cancer progression, such as protein kinases (e.g., tyrosine kinases) and topoisomerases.[3] By blocking these enzymes, they can disrupt cancer cell signaling and DNA replication.
-
Induction of Apoptosis: Many 1,3,4-thiadiazole compounds induce programmed cell death (apoptosis) in cancer cells.[3][17] This can occur through various mechanisms, including the modulation of pro- and anti-apoptotic proteins (e.g., Bax/Bcl-2 ratio) and the activation of caspases.[5]
-
Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[5]
-
Anti-angiogenesis: Inhibition of the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis, is another reported mechanism of action.[3]
Caption: Multifaceted anticancer mechanisms of 1,3,4-thiadiazole derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of potential anticancer compounds on cell viability.[18][19]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: Treat the cells with various concentrations of the 1,3,4-thiadiazole derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 hours).[18]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[18]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%, using non-linear regression analysis.[18]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. 1,3,4-Thiadiazole derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[9][20][21]
Mechanism of Action
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes and mediators in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2).[22] Inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of inflammation and pain.
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a classic and widely used animal model to screen for the acute anti-inflammatory activity of novel compounds.[23][24]
-
Animal Model: Use adult albino rats or mice.
-
Compound Administration: Administer the test 1,3,4-thiadiazole derivative orally or intraperitoneally to the test group of animals. Administer a standard anti-inflammatory drug (e.g., indomethacin or diclofenac) to the positive control group and the vehicle to the negative control group.[20]
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each animal to induce localized edema.[23]
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the treated group indicates anti-inflammatory activity.[20]
Anticonvulsant Activity: Targeting Neurological Disorders
Epilepsy is a common neurological disorder characterized by recurrent seizures. Several 1,3,4-thiadiazole derivatives have shown potent anticonvulsant activity in various preclinical models, suggesting their potential for the treatment of epilepsy.[17][25] In fact, the approved drug acetazolamide contains a 1,3,4-thiadiazole core.[25]
Mechanism of Action
The anticonvulsant mechanism of 1,3,4-thiadiazole derivatives is often linked to their interaction with the GABAergic system.[25] They can enhance the inhibitory effects of the neurotransmitter GABA (gamma-aminobutyric acid) by acting on GABA-A receptors, leading to a decrease in neuronal excitability.[26] Some derivatives may also exert their effects by blocking voltage-gated sodium channels or inhibiting carbonic anhydrase.
Experimental Protocol: Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
The MES test is a widely used animal model to identify compounds effective against generalized tonic-clonic seizures.[27][28]
-
Animal Model: Typically, mice or rats are used.[27]
-
Compound Administration: Administer the test 1,3,4-thiadiazole derivative to the test group of animals at various doses. Administer a standard anticonvulsant drug (e.g., phenytoin) to the positive control group and the vehicle to the negative control group.
-
Induction of Seizure: At the time of peak effect of the drug, deliver a supramaximal electrical stimulus through corneal or ear electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The ability of the compound to abolish the tonic hind limb extension is considered a measure of its anticonvulsant activity. The ED50 (the dose that protects 50% of the animals from the seizure) can be calculated.
Conclusion and Future Directions
The 1,3,4-thiadiazole scaffold has unequivocally established itself as a versatile and highly valuable platform in the field of medicinal chemistry. The diverse and potent biological activities of its derivatives, spanning antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects, underscore its immense therapeutic potential. The ability to readily modify the core structure allows for the systematic optimization of activity and the development of compounds with improved efficacy and safety profiles.
Future research in this area will likely focus on several key aspects:
-
Rational Drug Design: The use of computational modeling and structure-activity relationship studies will continue to guide the design of more potent and selective 1,3,4-thiadiazole derivatives.
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their clinical development.
-
Combination Therapies: Investigating the synergistic effects of 1,3,4-thiadiazole derivatives with existing drugs could lead to more effective treatment strategies, particularly in cancer and infectious diseases.
-
Pharmacokinetic and Toxicological Profiling: Rigorous evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds will be essential for their translation into clinical candidates.
The continued exploration of the 1,3,4-thiadiazole nucleus holds great promise for the discovery of novel and effective therapeutic agents to address a wide range of unmet medical needs.
References
- 1. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. bepls.com [bepls.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review - Neliti [neliti.com]
- 9. japsonline.com [japsonline.com]
- 10. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. thaiscience.info [thaiscience.info]
- 21. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pharmacy180.com [pharmacy180.com]
- 24. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. arjonline.org [arjonline.org]
- 27. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
The Versatile Scaffold: A Technical Guide to the Therapeutic Applications of 2-Amino-1,3,4-Thiadiazoles
Introduction: The Privileged Architecture of 2-Amino-1,3,4-Thiadiazoles
The 1,3,4-thiadiazole ring system, particularly its 2-amino substituted derivatives, represents a "privileged scaffold" in medicinal chemistry. This five-membered aromatic heterocycle, containing one sulfur and two nitrogen atoms, is a bioisostere of pyrimidine and oxadiazole, allowing it to interact with a wide array of biological targets.[1][2] The presence of the sulfur atom enhances lipophilicity, which, combined with the mesoionic character of the ring, often leads to favorable pharmacokinetic properties such as good oral absorption and cell permeability.[1] This unique combination of features has propelled the investigation of 2-amino-1,3,4-thiadiazole derivatives across a broad spectrum of therapeutic areas, revealing their potential as potent anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral agents.[3][4][5] This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and biological evaluation of this versatile class of compounds, intended for researchers, scientists, and drug development professionals.
Core Synthesis of the 2-Amino-1,3,4-Thiadiazole Nucleus
The synthesis of the 2-amino-1,3,4-thiadiazole core is typically achieved through the cyclization of thiosemicarbazide or its derivatives. A common and efficient method involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent.
Experimental Protocol: General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
This protocol outlines a general, one-pot synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from a carboxylic acid and thiosemicarbazide.
Materials:
-
Substituted carboxylic acid
-
Thiosemicarbazide
-
Phosphorus pentachloride (PCl₅) or Polyphosphate ester (PPE)
-
Appropriate solvent (e.g., chloroform for PPE)
-
Alkaline solution (e.g., 5% sodium carbonate)
-
Recrystallization solvent (e.g., ethanol, or a mixture of DMF and water)
Procedure:
-
Reaction Setup: In a dry reaction vessel, combine the carboxylic acid (1 equivalent), thiosemicarbazide (1 equivalent), and the dehydrating agent (e.g., PCl₅, 1-1.2 equivalents).[6]
-
Reaction:
-
Solid-Phase with PCl₅: Grind the reactants evenly at room temperature until the reaction is complete (visual inspection or TLC). Allow the mixture to stand.[6]
-
Solution-Phase with PPE: Dissolve the carboxylic acid and PPE in a suitable solvent like chloroform. Add thiosemicarbazide and reflux the mixture.[7]
-
-
Work-up:
-
Carefully add an alkaline solution (e.g., 5% Na₂CO₃) to the crude product to neutralize the acidic byproducts until the pH reaches 8-8.2.[6]
-
-
Isolation and Purification:
-
Filter the resulting solid precipitate.
-
Wash the filter cake with water.
-
Dry the crude product.
-
Recrystallize the solid from a suitable solvent to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.[6]
-
// Nodes Carboxylic_Acid [label="Carboxylic Acid\n(R-COOH)"]; Thiosemicarbazide [label="Thiosemicarbazide"]; Dehydrating_Agent [label="Dehydrating Agent\n(e.g., PCl5, PPE)"]; Reaction_Mixture [label="Reaction Mixture", shape=ellipse, fillcolor="#FBBC05"]; Crude_Product [label="Crude Product"]; Alkaline_Workup [label="Alkaline Work-up\n(e.g., Na2CO3)"]; Filtration [label="Filtration"]; Pure_Product [label="Pure 2-Amino-5-R-1,3,4-thiadiazole", shape=ellipse, fillcolor="#34A853"];
// Edges Carboxylic_Acid -> Reaction_Mixture; Thiosemicarbazide -> Reaction_Mixture; Dehydrating_Agent -> Reaction_Mixture; Reaction_Mixture -> Crude_Product [label="Cyclization"]; Crude_Product -> Alkaline_Workup; Alkaline_Workup -> Filtration; Filtration -> Pure_Product; } }
Caption: General workflow for the synthesis of 2-amino-1,3,4-thiadiazoles.
Anticancer Applications: Targeting Key Oncogenic Pathways
Derivatives of 2-amino-1,3,4-thiadiazole have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[1][4] Their mechanisms of action are diverse and often involve the inhibition of critical signaling pathways that drive cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Inhibition of Kinase Signaling
A significant number of 2-amino-1,3,4-thiadiazole derivatives exert their anticancer effects by targeting protein kinases, which are often dysregulated in cancer.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain derivatives have been designed as potent inhibitors of EGFR, a receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth.[2][8] These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.
// Nodes EGF [label="EGF", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#F1F3F4", fontcolor="#202124"]; Thiadiazole [label="2-Amino-1,3,4-\nThiadiazole Derivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; RAS_RAF_MEK_ERK [label="RAS-RAF-MEK-ERK\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_AKT [label="PI3K-AKT\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Metastasis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges EGF -> EGFR [color="#5F6368"]; EGFR -> Dimerization [color="#5F6368"]; Thiadiazole -> Dimerization [label="Inhibition", color="#EA4335", style=bold]; Dimerization -> RAS_RAF_MEK_ERK [color="#5F6368"]; Dimerization -> PI3K_AKT [color="#5F6368"]; RAS_RAF_MEK_ERK -> Proliferation [color="#5F6368"]; PI3K_AKT -> Proliferation [color="#5F6368"]; }
Caption: Inhibition of the EGFR signaling pathway by 2-amino-1,3,4-thiadiazole derivatives.
-
Cyclin-Dependent Kinase (CDK) Inhibition: The cell cycle is regulated by CDKs, and their overactivity is a hallmark of many cancers. Specific 2-amino-1,3,4-thiadiazole derivatives have been shown to inhibit CDKs, particularly CDK2, leading to cell cycle arrest, often at the G1/S transition.[9][10]
// Nodes CyclinE_CDK2 [label="Cyclin E/CDK2\nComplex", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Thiadiazole [label="2-Amino-1,3,4-\nThiadiazole Derivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rb [label="Rb Phosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; E2F [label="E2F Release", fillcolor="#F1F3F4", fontcolor="#202124"]; S_Phase [label="S-Phase Entry", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Thiadiazole -> CyclinE_CDK2 [label="Inhibition", color="#EA4335", style=bold]; CyclinE_CDK2 -> Rb [color="#5F6368"]; Rb -> E2F [color="#5F6368"]; E2F -> S_Phase [color="#5F6368"]; Thiadiazole -> CellCycleArrest [style=invis]; }
Caption: Inhibition of the CDK2 pathway leading to cell cycle arrest.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected 2-amino-1,3,4-thiadiazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| FABT | A549 (Lung) | 13.7 | [10] |
| Compound 13b | MCF-7 (Breast) | - | [2] |
| Compound 7b | MDA-MB-231 (Breast) | 9.66 | [2] |
| Compound 4h | HTC-116 (Colon) | 2.03 ± 0.72 | [2] |
| Compound 4h | HepG-2 (Hepatocellular) | 2.17 ± 0.83 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells in culture
-
96-well plates
-
Test compound (2-amino-1,3,4-thiadiazole derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.[2]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value.
Antimicrobial Applications: A Broad Spectrum of Activity
2-Amino-1,3,4-thiadiazole derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][11][12]
Mechanism of Action: Diverse and Multifaceted
The antimicrobial mechanism of action for these compounds is not fully elucidated but is thought to be multifaceted, potentially involving:
-
Inhibition of essential microbial enzymes.
-
Disruption of cell wall synthesis.
-
Interference with nucleic acid and protein synthesis.
Structure-Activity Relationship (SAR) in Antimicrobial Activity
-
Substituents at the C5 position: The nature of the substituent at the C5 position of the thiadiazole ring is crucial for antimicrobial activity. Aromatic or heteroaromatic rings at this position are often associated with enhanced potency.[13]
-
Substituents on the amino group: Modification of the 2-amino group can significantly modulate the antimicrobial spectrum and potency.
-
Electron-withdrawing/donating groups: The presence of electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy) on the aromatic rings can influence the activity.[13]
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 2-amino-1,3,4-thiadiazole derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| p-chlorophenyl derivative 19 | S. aureus | 62.5 | [11] |
| phenylamino derivative 14b | C. albicans | 36.3 | [13] |
| 2,4-dichlorophenylamino derivative 14d | C. albicans | 32.6 | [13] |
Experimental Protocol: Agar Well Diffusion Method
This method is widely used to evaluate the antimicrobial activity of chemical compounds.
Materials:
-
Muller-Hinton agar plates
-
Bacterial or fungal culture
-
Sterile cotton swabs
-
Sterile cork borer
-
Test compound solution
-
Positive control (e.g., a standard antibiotic)
-
Negative control (e.g., the solvent used to dissolve the compound)
Procedure:
-
Inoculation: Inoculate the surface of the Muller-Hinton agar plates evenly with the microbial culture using a sterile cotton swab.[14]
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[14]
-
Compound Addition: Add a defined volume of the test compound solution, positive control, and negative control into separate wells.[15]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[15]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anti-inflammatory and Analgesic Potential
Several 2-amino-1,3,4-thiadiazole derivatives have exhibited promising anti-inflammatory and analgesic properties in preclinical models.[16][17]
Mechanism of Action: COX Inhibition
The primary mechanism of anti-inflammatory action for many of these compounds is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key enzymes in the inflammatory pathway responsible for prostaglandin synthesis.[18]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the anti-inflammatory activity of new compounds.
Materials:
-
Rats
-
Carrageenan solution (1% in saline)
-
Test compound
-
Pletysmometer or calipers
Procedure:
-
Compound Administration: Administer the test compound to the rats, typically orally or intraperitoneally.
-
Induction of Inflammation: After a specific time, inject a small volume of carrageenan solution into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.[19][20]
-
Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.[19]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Anticonvulsant Activity: Modulating Neuronal Excitability
The 2-amino-1,3,4-thiadiazole scaffold has been explored for the development of novel anticonvulsant agents.[21][22]
Mechanism of Action
The exact mechanism of anticonvulsant action is still under investigation, but it is hypothesized to involve the modulation of ion channels or neurotransmitter systems to reduce neuronal hyperexcitability.
Experimental Protocol: Maximal Electroshock Seizure (MES) Test in Mice
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[23][24]
Materials:
-
Mice
-
Electroconvulsive shock generator with corneal or auricular electrodes
-
Test compound
Procedure:
-
Compound Administration: Administer the test compound to the mice.
-
Electroshock Application: At the time of peak effect of the compound, deliver a brief electrical stimulus through corneal or auricular electrodes.[24]
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.[17]
-
Data Analysis: The compound is considered to have anticonvulsant activity if it prevents the tonic hindlimb extension. The ED₅₀ (the dose that protects 50% of the animals) can be determined.
Antiviral Activity: A New Frontier
Recent studies have highlighted the potential of 2-amino-1,3,4-thiadiazole derivatives as antiviral agents, particularly against HIV.[5][25][26]
Mechanism of Action: Targeting Viral Enzymes
Some derivatives have been shown to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the HIV-1 reverse transcriptase and inhibiting its activity.[27]
Quantitative Data: Anti-HIV Activity
| Compound | Virus Strain | EC₅₀ (µg/mL) | Reference |
| Compound 6 | HIV-1 (IIIB) | 0.96 | [4] |
| Compound 6 | HIV-2 (ROD) | 2.92 | [4] |
Conclusion and Future Perspectives
The 2-amino-1,3,4-thiadiazole scaffold is a remarkably versatile and promising platform for the discovery of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral effects. The synthetic accessibility of this core structure, coupled with the ability to readily modify its substituents to fine-tune its pharmacological properties, makes it an attractive starting point for drug discovery programs.
Future research in this area should focus on elucidating the precise molecular mechanisms of action for the various therapeutic applications, which will enable more rational drug design. Further optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic profiles is also crucial. The continued exploration of the vast chemical space around the 2-amino-1,3,4-thiadiazole nucleus holds great promise for the development of novel and effective treatments for a wide range of human diseases.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-protocol.org [bio-protocol.org]
- 7. texaschildrens.org [texaschildrens.org]
- 8. benchchem.com [benchchem.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. bosterbio.com [bosterbio.com]
- 12. nanocellect.com [nanocellect.com]
- 13. researchgate.net [researchgate.net]
- 14. chemistnotes.com [chemistnotes.com]
- 15. botanyjournals.com [botanyjournals.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inotiv.com [inotiv.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. arjonline.org [arjonline.org]
- 23. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 25. hereditybio.in [hereditybio.in]
- 26. researchgate.net [researchgate.net]
- 27. Anti-HIV-1 activity of thiadiazole derivatives: structure-activity relationship, reverse transcriptase inhibition, and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-Aryl-1,3,4-Thiadiazol-2-amines
A Foreword for the Modern Researcher: The 1,3,4-thiadiazole nucleus, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, stands as a testament to the enduring power of heterocyclic chemistry in drug discovery.[1][2] Its derivatives have consistently demonstrated a remarkable breadth of pharmacological activities, establishing the scaffold as a "privileged structure" in medicinal chemistry. This guide delves into the specific and highly significant subclass of 5-aryl-1,3,4-thiadiazol-2-amines, tracing their journey from the early days of heterocyclic synthesis to their current status as a cornerstone for the development of novel therapeutic agents. This document is designed for the discerning researcher, providing not just a historical overview, but also a practical, in-depth understanding of the core synthetic strategies and the scientific rationale that has propelled this chemical class to the forefront of modern drug development.
Part 1: From Curiosity to Core Scaffold: A Historical Perspective
The story of 5-aryl-1,3,4-thiadiazol-2-amines is intrinsically linked to the broader history of 1,3,4-thiadiazole chemistry. The initial discovery of the 1,3,4-thiadiazole ring system is credited to Fischer in 1882, with significant early contributions from Busch and his contemporaries in the late 19th and early 20th centuries. These pioneering efforts laid the fundamental groundwork for the synthesis of this heterocyclic core.
The true impetus for the exploration of thiadiazole derivatives, however, arrived with the dawn of the sulfa drug era. The discovery of the antibacterial properties of sulfonamides in the 1930s ignited a fervent search for other sulfur and nitrogen-containing heterocycles with therapeutic potential.[3] Medicinal chemists began to recognize the 1,3,4-thiadiazole ring as a bioisostere of other key heterocycles found in biologically active molecules, prompting a more systematic investigation of its derivatives.
The 5-aryl-1,3,4-thiadiazol-2-amine scaffold emerged from this fertile ground of discovery. The introduction of an aromatic ring at the 5-position and an amino group at the 2-position proved to be a critical combination, unlocking a diverse array of biological activities. Early research likely focused on the antimicrobial potential of these compounds, drawing inspiration from the success of the sulfonamides. Over time, however, the versatility of this scaffold became increasingly apparent, with derivatives exhibiting a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, anticonvulsant, and antiviral properties.[2][4]
Part 2: The Art of Synthesis: From Classical Methods to Modern Innovations
The enduring relevance of 5-aryl-1,3,4-thiadiazol-2-amines is in no small part due to the robustness and versatility of their synthetic routes. The most classical and widely employed method involves the cyclization of an aryl thiosemicarbazide with a suitable reagent.
Seminal Synthetic Protocol: Acid-Catalyzed Cyclization of Aryl Thiosemicarbazides
This method remains a cornerstone of 1,3,4-thiadiazole synthesis due to its reliability and the ready availability of starting materials. The general reaction involves the condensation and subsequent cyclization of a 1-aroylthiosemicarbazide in the presence of a strong acid, which acts as both a catalyst and a dehydrating agent.
Experimental Protocol:
-
Preparation of 1-Benzoylthiosemicarbazide: To a solution of thiosemicarbazide (0.01 mol) in a suitable solvent such as ethanol, add an equimolar amount of benzoyl chloride (0.01 mol). The reaction mixture is then refluxed for 2-3 hours. After cooling, the precipitated product is filtered, washed with cold ethanol, and dried.
-
Cyclization to 2-Amino-5-phenyl-1,3,4-thiadiazole: The 1-benzoylthiosemicarbazide (0.01 mol) is added portion-wise to a stirred, ice-cooled dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (PPA). After the addition is complete, the reaction mixture is stirred at room temperature for a specified period (typically 1-2 hours) and then carefully poured onto crushed ice. The resulting mixture is neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude product. The solid is then filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-5-phenyl-1,3,4-thiadiazole.[5]
Causality in Experimental Choices:
-
Choice of Dehydrating Agent: Concentrated sulfuric acid and polyphosphoric acid are effective because they facilitate the intramolecular cyclization by protonating the carbonyl oxygen, making the carbon more electrophilic and promoting the nucleophilic attack by the sulfur atom. PPA often offers milder reaction conditions and easier work-up.
-
Temperature Control: The initial addition of the thiosemicarbazide to the strong acid is performed at low temperatures to control the exothermic reaction and prevent unwanted side reactions.
Alternative Synthetic Strategies: Expanding the Chemist's Toolkit
While the acid-catalyzed cyclization is a workhorse, other methods have been developed to improve yields, reduce reaction times, and employ milder conditions.
-
Oxidative Cyclization of Thiosemicarbazones: This approach involves the reaction of an aromatic aldehyde with thiosemicarbazide to form a thiosemicarbazone, which is then oxidatively cyclized using reagents like ferric chloride (FeCl₃) to yield the desired 2-amino-5-aryl-1,3,4-thiadiazole.[6]
-
Phosphorus Oxychloride Mediated Cyclization: A widely used and efficient method involves the direct reaction of an aromatic carboxylic acid and thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃).[7][8] This one-pot synthesis is often preferred for its high yields and relatively short reaction times.
Illustrative Synthetic Workflow:
Caption: General synthetic pathway for 5-aryl-1,3,4-thiadiazol-2-amines.
Part 3: A Pharmacological Powerhouse: Biological Activities and Structure-Activity Relationships
The 5-aryl-1,3,4-thiadiazol-2-amine scaffold has proven to be a remarkably fertile ground for the discovery of potent and selective therapeutic agents. The diverse biological activities are a direct result of the scaffold's ability to interact with a wide range of biological targets.
Anticancer Activity
A significant body of research has focused on the anticancer properties of this chemical class. Derivatives have been shown to inhibit various cancer cell lines through multiple mechanisms of action.[5][9]
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action (if known) |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine derivative | MCF-7 (Breast) | 5.2 | Not specified |
| 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine derivative | HCT-116 (Colon) | 2.8 | Not specified |
| Substituted 5-phenyl-1,3,4-thiadiazol-2-amines | Various | 1.5 - 10.2 | Apoptosis induction |
Structure-Activity Relationship (SAR) Insights:
-
Aryl Substituents: The nature and position of substituents on the 5-aryl ring have a profound impact on anticancer activity. Electron-withdrawing groups, such as chloro and nitro, often enhance potency.
-
Modifications at the 2-amino group: Derivatization of the 2-amino group with various functionalities has been a successful strategy for modulating activity and improving pharmacokinetic properties.
Antimicrobial Activity
Drawing from the historical context of sulfa drugs, it is no surprise that 5-aryl-1,3,4-thiadiazol-2-amines have been extensively investigated for their antimicrobial properties.[10][11]
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 12.5 | C. albicans | 25 |
| 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine | E. coli | 25 | A. niger | 50 |
SAR Insights:
-
Halogen Substitution: The presence of halogens on the aryl ring is a common feature in many potent antimicrobial derivatives.
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate bacterial and fungal cell membranes.
Logical Relationship of SAR:
Caption: Structure-Activity Relationship (SAR) of 5-aryl-1,3,4-thiadiazol-2-amines.
Conclusion: A Scaffold with a Bright Future
The journey of 5-aryl-1,3,4-thiadiazol-2-amines from their conceptual origins in early heterocyclic chemistry to their current status as a privileged scaffold in drug discovery is a compelling narrative of scientific inquiry and innovation. The synthetic accessibility of this core, coupled with its remarkable ability to interact with a multitude of biological targets, ensures its continued relevance in the years to come. For researchers and drug development professionals, a deep understanding of the history, synthesis, and pharmacological profile of this exceptional class of compounds is not merely an academic exercise, but a vital tool in the ongoing quest for novel and effective therapies.
References
- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine: Synthesis, Properties, and Applications in Drug Development
This technical guide provides a comprehensive overview of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its chemical identity, synthesis, physicochemical properties, and its potential as a scaffold for novel therapeutic agents.
Core Compound Identification
-
IUPAC Name: this compound[1]
-
CAS Number: 26907-54-0[2]
-
Synonyms: 5-(p-Tolyl)-1,3,4-thiadiazol-2-amine, 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole[1][2]
Physicochemical and Structural Characteristics
This compound is a white crystalline solid with a molecular formula of C₉H₉N₃S and a molecular weight of 191.26 g/mol .[2] Its structural integrity is a key determinant of its biological activity.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃S | [2] |
| Molecular Weight | 191.26 g/mol | [2] |
| Melting Point | 214-222 °C | [2] |
| Appearance | White crystalline solid | [2] |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁/c | [3] |
The crystal structure of this compound reveals a planar thiadiazole ring, with the phenyl ring oriented at a dihedral angle of 31.19°.[3][4] The molecules in the crystal lattice are stabilized by intermolecular N—H⋯N hydrogen bonds.[3][4]
Synthesis of this compound
The primary synthetic route to this compound involves the acid-catalyzed cyclization of a substituted benzoyl thiosemicarbazide. A common and effective method is the reaction of 4-methyl-benzoic acid with thiosemicarbazide.[3][5]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is based on established literature procedures.[3]
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-methyl-benzoic acid (5 mmol) and thiosemicarbazide (5 mmol).
-
Solvent Addition: Add 50 mL of toluene to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up: After cooling the reaction mixture to room temperature, pour it into a beaker containing ice water.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Recrystallize the crude product from acetone to yield the pure this compound.
-
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Potential Applications in Drug Development
The 1,3,4-thiadiazole scaffold is a well-recognized pharmacophore in medicinal chemistry, and this compound is a promising starting point for the development of new drugs.[6] Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7]
Proposed Mechanism of Action: Antimicrobial and Anticancer Activity
A key mechanism of action for the anticancer and antimicrobial effects of 2-amino-1,3,4-thiadiazole derivatives is the inhibition of inosine 5'-phosphate (IMP) dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting IMPDH, these compounds can disrupt cellular proliferation in both cancer cells and microorganisms.
Caption: Proposed mechanism of action via IMPDH inhibition.
Structure-Activity Relationship (SAR) Insights
The biological activity of 5-aryl-1,3,4-thiadiazol-2-amine derivatives can be modulated by substitutions on both the phenyl ring and the 2-amino group. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can influence the compound's electronic properties and its interaction with biological targets. Similarly, derivatization of the 2-amino group can lead to compounds with altered solubility, lipophilicity, and target-binding affinity. For example, para-substitution on the phenyl ring with both hydrophobic and hydrophilic electron-donating groups has been shown to improve the anticancer activity of some 5-aryl-1,3,4-thiadiazole derivatives.[8]
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.
Caption: Workflow for a typical MTT cell viability assay.
This protocol is a general guideline and should be optimized for specific cell lines.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This compound is a readily synthesizable compound with a versatile chemical structure that makes it an attractive scaffold for the development of novel therapeutic agents. Its potential to inhibit key cellular enzymes like IMPDH provides a solid mechanistic basis for its observed antimicrobial and anticancer activities. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for further investigation and development of this promising compound and its derivatives.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. 5-(p-Tolyl)-1,3,4-thiadiazol-2-amine [myskinrecipes.com]
- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Contextualizing the Importance of Physicochemical Profiling
An In-depth Technical Guide to the Solubility and Stability of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine
The compound this compound, with the chemical formula C₉H₉N₃S and a molecular weight of 191.25 g/mol , belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry.[1][2] The 1,3,4-thiadiazole scaffold is a bioisostere of pyrimidine and is present in numerous molecules exhibiting a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties.[1][3][4]
For any promising candidate like this compound to progress from a laboratory curiosity to a viable therapeutic agent, a thorough understanding of its fundamental physicochemical properties is non-negotiable. Among the most critical of these are solubility and stability. These parameters are inextricably linked to a drug's formulation, manufacturability, bioavailability, and ultimately, its safety and efficacy.[5][6] Poor solubility can lead to inadequate absorption and low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products.
This guide provides a comprehensive technical overview of the methodologies and scientific rationale for evaluating the solubility and stability of this compound. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to conduct these critical pre-formulation studies.
Part 1: The Solubility Profile
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of drug development. For orally administered drugs, the active pharmaceutical ingredient (API) must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.
Theoretical Considerations & Molecular Insights
A preliminary assessment of the molecular structure of this compound provides valuable clues to its likely solubility behavior.
-
Structural Features: The molecule comprises a moderately lipophilic 4-methylphenyl (tolyl) group and a more polar 2-amino-1,3,4-thiadiazole heterocyclic ring.[1][7] The presence of the primary amine (-NH₂) group introduces a basic center, suggesting that the compound's aqueous solubility will be highly dependent on pH.
-
Crystalline Structure: X-ray crystallography data reveals that in the solid state, molecules are linked by intermolecular N—H⋯N hydrogen bonds.[1][7] The energy required to overcome these lattice forces during dissolution will significantly influence the compound's solubility.
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent at a specific temperature. The "gold standard" for its determination is the Shake-Flask method.[5] This method is crucial for Biopharmaceutics Classification System (BCS) assessment, which classifies drugs based on their solubility and permeability.[8][9]
Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method
-
Objective: To determine the equilibrium solubility of the API in aqueous buffers of physiological relevance (pH 1.2, 4.5, and 6.8) at 37 ± 1 °C.[8]
-
Materials:
-
This compound (API)
-
pH 1.2 Buffer (0.1 N HCl or Simulated Gastric Fluid without enzymes)
-
pH 4.5 Acetate Buffer
-
pH 6.8 Phosphate Buffer
-
Glass vials with screw caps
-
Calibrated orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF)
-
Validated HPLC-UV or UV-Vis spectrophotometer
-
-
Methodology:
-
Preparation: Add an excess amount of the API to a series of vials (in triplicate for each pH condition) containing a known volume (e.g., 5 mL) of the respective buffers. An excess is confirmed by the visible presence of undissolved solid material throughout the experiment.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant agitation (e.g., 50 rpm) and temperature (37 ± 1 °C).[5]
-
Sampling & Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw aliquots from the vials.[8]
-
Phase Separation: Immediately centrifuge the withdrawn samples to pellet the undissolved solid. Filter the supernatant through a syringe filter to ensure a particle-free solution.
-
Quantification: Dilute the clear filtrate with an appropriate mobile phase or solvent and analyze the concentration of the dissolved API using a pre-validated analytical method (e.g., HPLC-UV).[6]
-
Equilibrium Confirmation: Equilibrium is reached when the measured concentration between two consecutive time points does not deviate significantly (e.g., by less than 10%).[8] The final concentration at this plateau is reported as the equilibrium solubility.
-
Causality Behind Choices:
-
Why 37 °C? This temperature mimics human body temperature, providing physiologically relevant data.
-
Why pH 1.2, 4.5, and 6.8? This range represents the pH conditions of the gastrointestinal tract, from the stomach to the small intestine.[8]
-
Why confirm excess solid? This ensures that the solution is truly saturated and that the measured value represents the maximum thermodynamic solubility, not just the dissolution of all added material.
Solubility in Organic Solvents
Understanding the compound's solubility in common organic solvents is vital for developing analytical methods, purification strategies, and certain formulation types (e.g., topical or injectable).
| Property | Value / Observation | Reference |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₉H₉N₃S | [1][2] |
| Molecular Weight | 191.25 g/mol | [1][2] |
| Appearance | Crystalline solid | [1] |
| Crystal System | Monoclinic | [1] |
Table 1: Physicochemical Properties of this compound
| Solvent | Qualitative Solubility | Primary Use Case |
| Dimethyl Sulfoxide (DMSO) | Soluble | Stock solutions for biological assays, NMR |
| Dimethylformamide (DMF) | Soluble | Reaction solvent, formulation |
| Acetone | Soluble | Recrystallization, chromatography |
| Ethanol | Soluble | Recrystallization, formulation |
| Methanol | Soluble | Analytical standard preparation |
| Water | Sparingly soluble (pH dependent) | Aqueous formulation, biopharmaceutical studies |
Table 2: Qualitative Solubility in Common Solvents.[10][11][12]
Part 2: Stability Profile and Degradation Pathway Analysis
Stability testing is a regulatory requirement and a scientific necessity. It determines the intrinsic stability of the API by evaluating its susceptibility to degradation under various environmental conditions. Forced degradation (or stress testing) is an integral part of this process, designed to accelerate the degradation process to identify likely degradation products and establish the specificity of analytical methods.[13][14]
Forced Degradation Studies: A Proactive Approach
Forced degradation studies expose the API to conditions more severe than those it would encounter during routine storage.[13] This helps to rapidly identify degradation pathways and ensures the analytical method used for stability testing is "stability-indicating."[15]
Protocol 2: General Approach for Forced Degradation Studies
-
Objective: To generate potential degradation products under hydrolytic, oxidative, thermal, and photolytic stress conditions.
-
Methodology:
-
Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Subject aliquots of the stock solution (for solution-state studies) and the solid API (for solid-state studies) to the conditions outlined in Table 3.
-
Neutralization: After the specified exposure time, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent API and the appearance of new peaks corresponding to degradation products. The goal is to achieve 5-20% degradation of the API.
-
| Stress Condition | Typical Reagent / Condition | Purpose |
| Acid Hydrolysis | 0.1 N HCl, heated (e.g., 60 °C) | To test susceptibility to acid-catalyzed degradation. |
| Base Hydrolysis | 0.1 N NaOH, heated (e.g., 60 °C) | To test susceptibility to base-catalyzed degradation. |
| Oxidation | 3-30% H₂O₂, room temperature | To assess vulnerability to oxidative stress.[16] |
| Thermal (Solid) | Dry heat (e.g., 80 °C) for 24-48h | To evaluate the stability of the solid form at elevated temperatures. |
| Photolytic (Solid & Solution) | ICH-compliant light exposure (UV & Visible) | To determine light sensitivity. |
Table 3: Recommended Conditions for Forced Degradation Studies.[13][16]
The Role of Stability-Indicating HPLC
The cornerstone of any stability study is a validated stability-indicating analytical method, typically HPLC.[17] Such a method must be able to unequivocally separate and quantify the intact API in the presence of its degradation products, process impurities, and excipients.[13] Method development involves optimizing parameters like the column, mobile phase composition (including pH), and detector wavelength to achieve adequate resolution between all peaks.
Hypothesized Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be hypothesized:
-
Hydrolysis: The 1,3,4-thiadiazole ring, particularly under harsh acidic or basic conditions, could be susceptible to hydrolytic cleavage. This could potentially lead to the formation of the corresponding benzoyl thiosemicarbazide precursor or other ring-opened products.
-
Oxidation: The sulfur atom in the thiadiazole ring and the primary amine group are potential sites for oxidation.
-
Dimerization/Polymerization: Under certain stress conditions, reactive intermediates could lead to the formation of dimers or other polymeric impurities.
Conclusion
The comprehensive evaluation of solubility and stability is a mandatory and foundational stage in the development of this compound as a potential drug candidate. The protocols and rationale detailed in this guide—from the fundamental Shake-Flask method to the rigors of forced degradation studies—provide a robust framework for generating the critical data required by researchers and regulatory agencies. A thorough understanding of how this molecule behaves in various aqueous and stress conditions will directly inform successful formulation design, establish appropriate storage conditions and shelf-life, and ultimately ensure the development of a safe and effective medicinal product.
References
- 1. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole | C9H9N3S | CID 605582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. who.int [who.int]
- 9. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. researchgate.net [researchgate.net]
- 12. 2-AMINO-5-PHENYL-1 3 4-THIADIAZOLE 96 CAS#: 2002-03-1 [m.chemicalbook.com]
- 13. ijtsrd.com [ijtsrd.com]
- 14. ajrconline.org [ajrconline.org]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. web.vscht.cz [web.vscht.cz]
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives
Introduction: The Significance of the 2-Amino-1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring system is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1][2] This five-membered heterocycle is isosteric to pyrimidine and oxadiazole, and its presence in a molecule can enhance liposolubility and bioavailability. Among its derivatives, the 2-amino-1,3,4-thiadiazole moiety serves as a privileged scaffold—a molecular framework that is frequently found in biologically active compounds.[1][2] Derivatives incorporating this scaffold have demonstrated a broad spectrum of therapeutic activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[1][3][4] The reactivity of the exocyclic amino group provides a convenient handle for further derivatization, making it an excellent starting point for the development of new chemical entities in drug discovery programs.[1][5]
This guide provides an in-depth overview of robust and efficient one-pot synthesis methods for preparing 2-amino-5-substituted-1,3,4-thiadiazoles, focusing on the widely utilized cyclization of thiosemicarbazide with carboxylic acids. We will explore the underlying mechanisms and present detailed, field-proven protocols suitable for researchers in synthetic chemistry and drug development.
Core Synthesis Strategy: From Thiosemicarbazide to Thiadiazole
The most common and direct route to 2-amino-5-substituted-1,3,4-thiadiazoles is the acid-catalyzed condensation and subsequent cyclodehydration of a carboxylic acid with thiosemicarbazide.[6] This one-pot approach combines acylation and cyclization into a single operational sequence, offering efficiency and atom economy.
The Underlying Mechanism
The reaction proceeds through a well-established pathway. The process is initiated by the activation of the carboxylic acid by a dehydrating agent or acid catalyst. This is followed by a nucleophilic attack from the terminal amino group of thiosemicarbazide onto the activated carbonyl carbon. The resulting acylthiosemicarbazide intermediate then undergoes intramolecular cyclization and dehydration to yield the stable, aromatic 1,3,4-thiadiazole ring.[6][7]
Caption: General mechanism for the synthesis of 2-amino-1,3,4-thiadiazoles.
Experimental Protocols: One-Pot Methodologies
Several reagents can be employed to facilitate the cyclodehydration step. The choice of reagent often depends on the substrate's reactivity, desired reaction conditions (e.g., temperature), and tolerance to harsh acids. Below are three reliable protocols using different dehydrating agents.
Protocol 1: Synthesis using Concentrated Sulfuric Acid (H₂SO₄)
This conventional method is valued for its simplicity and the low cost of the catalyst. Concentrated sulfuric acid acts as both a catalyst and a powerful dehydrating agent.
Causality and Insights: The strong acid protonates the carboxylic acid, making it more electrophilic for the attack by thiosemicarbazide. It then facilitates the elimination of two molecules of water to drive the reaction towards the final cyclized product. This method is robust but may not be suitable for acid-sensitive substrates.
Step-by-Step Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted carboxylic acid (0.05 mol) and thiosemicarbazide (0.05 mol).
-
Add ethanol (50 mL) to the flask and stir to form a suspension.
-
Carefully add a few drops of concentrated sulfuric acid to the mixture under constant stirring.
-
Heat the reaction mixture to reflux (approximately 80-90°C) for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing 200 mL of ice-cold water with stirring. This step precipitates the product while keeping inorganic impurities dissolved.
-
Neutralize the solution by adding a 10% sodium carbonate (Na₂CO₃) solution until the pH becomes alkaline (pH 8-9). This deprotonates the product, reducing its water solubility and causing it to precipitate fully.
-
Filter the resulting solid precipitate using a Büchner funnel, wash with cold water to remove residual salts, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the purified 2-amino-5-substituted-1,3,4-thiadiazole.
Protocol 2: Synthesis using Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a highly effective dehydrating agent that often leads to higher yields and shorter reaction times compared to sulfuric acid.
Causality and Insights: POCl₃ activates the carboxylic acid by converting the hydroxyl group into a better leaving group, thereby facilitating both the initial acylation and the final dehydration step of the cyclization. The reaction can often be performed under neat conditions or with minimal solvent. Microwave irradiation can further accelerate this reaction.
Step-by-Step Protocol:
-
Place the substituted carboxylic acid (0.01 mol) and thiosemicarbazide (0.012 mol) in a round-bottom flask.
-
Carefully add phosphorus oxychloride (POCl₃) (2-3 mL) dropwise to the mixture in a fume hood, as the reaction can be exothermic.
-
Heat the mixture gently at 60-70°C for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Cool the flask in an ice bath. Very slowly and cautiously, add crushed ice to the reaction mixture to quench the excess POCl₃. This is a highly exothermic and hazardous step that must be performed with extreme care in a well-ventilated fume hood.
-
Once the quenching is complete, adjust the pH of the solution to alkaline (pH 8-9) using a saturated solution of sodium bicarbonate or ammonium hydroxide.
-
Filter the precipitated solid, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent to yield the pure compound.
Protocol 3: Synthesis using Polyphosphate Ester (PPE)
Polyphosphate ester (PPE) is a milder and more user-friendly alternative to strong mineral acids and POCl₃.[7][8][9] It acts as both a solvent and a cyclodehydration agent, promoting the reaction under less harsh conditions. This makes it particularly suitable for substrates with sensitive functional groups.[8][9]
Causality and Insights: PPE activates the carboxylic acid by forming a phosphate ester intermediate. This intermediate is highly reactive towards nucleophilic attack by thiosemicarbazide. The subsequent cyclization and dehydration are also promoted by the PPE matrix.[7][10]
Step-by-Step Protocol:
-
In a round-bottom flask, prepare a hot solution (approx. 60°C) of the carboxylic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL).[7]
-
Add thiosemicarbazide (5 mmol) to the hot solution.[7]
-
Attach a reflux condenser and heat the reaction mixture to reflux for 8-10 hours.[7]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the mixture and add 15 mL of distilled water.
-
Neutralize the residual PPE by carefully adding solid sodium bicarbonate (NaHCO₃) until effervescence ceases.[7]
-
The product will precipitate out of the solution. Filter the solid, and wash it sequentially with water, chloroform, and hexane.[7]
-
Dry the solid to obtain the 2-amino-5-substituted-1,3,4-thiadiazole. Further purification by recrystallization can be performed if necessary.
Data Summary and Comparison
| Method | Catalyst / Reagent | Solvent | Temperature | Time | Typical Yield | Advantages | Disadvantages |
| Protocol 1 | Conc. H₂SO₄ | Ethanol | Reflux (~80-90°C) | 4-6 h | 70-94% | Low cost, simple procedure | Harsh acidic conditions, not suitable for sensitive substrates |
| Protocol 2 | POCl₃ | Neat or minimal | 60-70°C | 1-2 h | High | Fast reaction, high yields | Hazardous reagent, vigorous quench required |
| Protocol 3 | Polyphosphate Ester (PPE) | Chloroform | Reflux (~61°C) | 8-10 h | 64-70%[7] | Mild conditions, suitable for sensitive substrates[8][9] | Longer reaction time, reagent preparation needed |
Workflow and Characterization
A successful synthesis requires not only a robust protocol but also a systematic workflow for purification and validation. The identity and purity of the final compound must be confirmed through rigorous analytical techniques.
Caption: From reactants to validated product: a typical workflow.
Trustworthiness Through Validation:
-
FT-IR Spectroscopy: Look for characteristic peaks corresponding to the N-H stretch of the amino group (typically 3100-3300 cm⁻¹), C=N stretching of the thiadiazole ring (around 1600-1650 cm⁻¹), and the absence of the carboxylic C=O stretch from the starting material.[7]
-
¹H NMR Spectroscopy: The appearance of a broad singlet for the -NH₂ protons (chemical shift can vary) and signals corresponding to the specific 'R' group are key indicators.[7]
-
Mass Spectrometry: The molecular ion peak [M]⁺ should correspond to the calculated molecular weight of the target compound.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections | Semantic Scholar [semanticscholar.org]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]
- 9. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
A Validated Protocol for the Antimicrobial Screening of Novel Thiadiazole Compounds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing the 1,3,4-thiadiazole scaffold, have emerged as a promising class due to their broad-spectrum biological activities.[1][2][3] This application note provides a comprehensive, two-tiered protocol for the systematic antimicrobial screening of newly synthesized thiadiazole derivatives. We present a robust workflow, beginning with a qualitative agar disk diffusion assay for primary screening, followed by a quantitative broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[4][5] This guide is designed to ensure scientific integrity, reproducibility, and trustworthiness by explaining the causality behind experimental choices and adhering to internationally recognized standards, such as those set by the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Introduction: The Rationale for Thiadiazole Screening
The 1,3,4-thiadiazole ring is a bioisostere of thiazole and oxadiazole moieties and is a key structural component in numerous pharmacologically active molecules.[2] Its strong aromaticity confers high in vivo stability, making it an attractive scaffold in medicinal chemistry.[2] Numerous studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][9][10] The screening protocol detailed herein provides a systematic approach to identify and characterize the most promising of these compounds for further development.
Overall Screening Workflow
The discovery process for a new antimicrobial agent follows a logical progression from a broad, qualitative assessment to a precise, quantitative evaluation. This ensures that resources are focused on the most potent candidates. The workflow begins with the preparation of the test compound and standardized microbial cultures, proceeds to a primary diffusion-based screen, and culminates in the determination of the MIC for active compounds.
Figure 1: High-level workflow for antimicrobial screening of thiadiazole compounds.
Part 1: Primary Screening via Agar Disk Diffusion (Kirby-Bauer Method)
The agar disk diffusion method is a foundational, cost-effective technique for initial screening.[4] It relies on the principle that an antimicrobial agent impregnated on a paper disk will diffuse radially into an agar medium, creating a concentration gradient.[11] If the microorganism is susceptible, a clear "zone of inhibition" (ZOI) will form where growth is prevented.[12] The size of this zone provides a semi-quantitative measure of the compound's activity.
Detailed Protocol: Disk Diffusion Assay
Materials:
-
Sterile paper disks (6 mm diameter).
-
Test thiadiazole compounds dissolved in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Ampicillin).
-
Negative control disks (impregnated with solvent only).
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).
-
Sterile saline (0.9%) or Mueller-Hinton Broth (MHB).
-
0.5 McFarland turbidity standard.
-
Sterile cotton swabs, micropipettes, and forceps.
-
Incubator (35°C ± 2°C).
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline or broth.[14] Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to a bacterial density of approximately 1-2 x 10⁸ CFU/mL.[12]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Remove excess liquid by pressing the swab against the inside of the tube.[13] Swab the entire surface of the MHA plate evenly in three directions, rotating the plate 60 degrees after each application to ensure complete coverage (a "lawn culture").[12]
-
Plate Drying: Allow the plate to dry for 3-5 minutes with the lid slightly ajar, until the surface moisture has been absorbed.[12]
-
Disk Application: Using sterile forceps, apply the prepared disks to the inoculated agar surface.
-
Test Disks: Pipette a defined volume (e.g., 10 µL) of the thiadiazole stock solution onto a sterile blank disk and allow the solvent to evaporate.
-
Control Disks: Place positive and negative control disks on the plate.
-
Ensure disks are placed at least 24 mm apart from center to center and 15 mm from the edge of the plate to prevent overlapping zones.[11] Gently press each disk to ensure complete contact with the agar.[11]
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[15]
Figure 2: Diagram of the agar disk diffusion assay setup.
Data Interpretation
After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using a ruler or calipers. The interpretation categorizes the compound's effect as susceptible (S), intermediate (I), or resistant (R), often by comparing to breakpoints established for standard antibiotics by organizations like CLSI.[7]
| Test Compound | Microorganism | Zone of Inhibition (mm) | Interpretation |
| Thiadiazole-A | S. aureus | 22 | Susceptible |
| Thiadiazole-A | E. coli | 16 | Intermediate |
| Thiadiazole-A | P. aeruginosa | 7 | Resistant |
| Ciprofloxacin (Control) | S. aureus | 25 | Susceptible |
| DMSO (Solvent Control) | S. aureus | 0 | No Inhibition |
| Note: Interpretation breakpoints are hypothetical and must be validated. |
Part 2: Quantitative Analysis via Broth Microdilution
Compounds showing significant activity in the primary screen should be advanced to a quantitative assay to determine the Minimum Inhibitory Concentration (MIC). The broth microdilution method is the gold standard for this purpose.[16][17] The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[17]
Detailed Protocol: Broth Microdilution Assay
Materials:
-
Sterile 96-well, U-bottom microtiter plates.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Standardized bacterial inoculum (prepared as in 3.1, then diluted in CAMHB to a final concentration of ~5 x 10⁵ CFU/mL).[16]
-
Test thiadiazole compound stock solution.
-
Positive control antibiotic.
-
Multichannel pipette.
-
Plate reader (optional, for OD measurements).
Procedure:
-
Plate Setup: Add 50 µL of CAMHB to wells 2 through 12 in each row designated for testing.
-
Compound Dilution:
-
Add 100 µL of the thiadiazole stock solution (at 2x the highest desired final concentration) to well 1 of the corresponding row.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial transfer from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.[18]
-
Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no compound, no inoculum).[17]
-
-
Inoculation: Within 15 minutes of its preparation, add 50 µL of the final standardized bacterial inoculum (~5 x 10⁵ CFU/mL) to wells 1 through 11. Do not add inoculum to well 12.[15] The final volume in each well is now 100 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-24 hours.[16]
-
MIC Determination:
Figure 3: Serial dilution process for MIC determination in a microtiter plate.
Data Presentation
Results are typically presented in a table format. The example below illustrates a hypothetical result where bacterial growth (turbidity) is marked with a (+) and no growth (clear) is marked with a (-).
| Well | Compound Conc. (µg/mL) | S. aureus Growth | E. coli Growth |
| 1 | 128 | - | - |
| 2 | 64 | - | - |
| 3 | 32 | - | - |
| 4 | 16 | - | + |
| 5 | 8 | + | + |
| 6 | 4 | + | + |
| 7 | 2 | + | + |
| 8 | 1 | + | + |
| 9 | 0.5 | + | + |
| 10 | 0.25 | + | + |
| 11 | 0 (Growth Control) | + | + |
| 12 | 0 (Sterility Control) | - | - |
| MIC | 16 µg/mL | 32 µg/mL |
Trustworthiness and Validation
To ensure the integrity and reproducibility of screening data, the following points are critical:
-
Solvent Control: The solvent used to dissolve the thiadiazole compounds (commonly DMSO) must be tested for its own antimicrobial activity. A solvent-only control should show no inhibition of microbial growth.
-
Standardized Media: Use of standardized media like Mueller-Hinton Agar/Broth is essential as it has low levels of inhibitors (e.g., sulfonamides, trimethoprim) and supports the growth of most common pathogens.[11][20]
-
Quality Control (QC) Strains: Always include well-characterized reference strains (e.g., from the American Type Culture Collection, ATCC) in each assay. The results for control antibiotics against these strains must fall within the acceptable ranges defined by CLSI M100 documents to validate the experiment.[7][21]
-
Inoculum Density: The final density of the microbial inoculum is a critical variable. Adherence to the 0.5 McFarland standard for initial suspension and correct subsequent dilution is paramount for accurate and reproducible MIC values.[16]
Conclusion
This application note provides a validated, two-part protocol for the effective antimicrobial screening of novel thiadiazole compounds. By combining a high-throughput qualitative disk diffusion assay with a precise quantitative broth microdilution method, researchers can efficiently identify and characterize promising lead candidates. Adherence to the detailed steps and quality control measures described will generate reliable, reproducible data, accelerating the critical mission of discovering the next generation of antimicrobial drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. iacld.com [iacld.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. media.neliti.com [media.neliti.com]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. microbenotes.com [microbenotes.com]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. benchchem.com [benchchem.com]
- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. m.youtube.com [m.youtube.com]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
Application Note: A Comprehensive Guide to the In Vitro Evaluation of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine for Anticancer Activity
Abstract: The 1,3,4-thiadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with numerous derivatives demonstrating significant pharmacological potential, including potent anticancer activity.[1][2][3] These compounds are known to interfere with various cellular processes crucial for cancer progression, such as cell proliferation and survival, often by inducing apoptosis.[1][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the initial in vitro evaluation of a specific derivative, 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. We present a logical, field-proven workflow, beginning with a primary cytotoxicity screening to determine the compound's potency, followed by a robust apoptosis assay to elucidate its mechanism of cell death. The protocols herein are designed to be self-validating, providing a solid foundation for further preclinical development.
Introduction: The Scientific Rationale
The 1,3,4-thiadiazole ring system is a five-membered heterocycle that has garnered immense interest in oncology research.[3] Its unique physicochemical properties, including its mesoionic character and ability to act as a bioisostere of pyrimidine, allow derivatives to readily cross cellular membranes and interact with a variety of biological targets.[2][3][4] The anticancer effects of this class of compounds are often attributed to their ability to inhibit critical enzymes like protein kinases, disrupt DNA replication, or trigger programmed cell death (apoptosis).[1][2]
This compound, the subject of this guide, combines this potent thiadiazole core with a substituted aryl group, a common feature in derivatives with demonstrated antitumor properties.[4][5] The initial assessment of such a novel compound is a critical filter in the drug discovery pipeline.[6] This guide outlines a two-stage experimental approach:
-
Primary Cytotoxicity Screening: To quantify the compound's ability to inhibit cancer cell growth and determine its half-maximal inhibitory concentration (IC₅₀).
-
Mechanistic Elucidation: To determine if the observed cytotoxicity is mediated by the induction of apoptosis, a desirable characteristic for an anticancer agent.
This structured approach ensures that resources are directed toward compounds that not only are potent but also function through a favorable mechanism of action.
General Experimental Workflow
A systematic workflow is essential for the reproducible and logical evaluation of a novel compound. The process begins with the selection of appropriate cancer cell lines and culminates in the analysis of the compound's effect on cell viability and the mechanism of cell death.
References
Application Notes and Protocols: 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine as a Versatile Ligand in Coordination Chemistry
Foreword for the Researcher
The confluence of heterocyclic chemistry and coordination chemistry has paved the way for novel therapeutic agents and functional materials. Among the myriad of heterocyclic scaffolds, the 1,3,4-thiadiazole ring system has garnered significant attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The coordination of metal ions to these thiadiazole derivatives can further enhance their biological efficacy and introduce unique physicochemical properties.[3][4]
This comprehensive guide is intended for researchers, medicinal chemists, and drug development professionals interested in the coordination chemistry of 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine. Herein, we provide a detailed exploration of its synthesis, its role as a ligand in forming transition metal complexes, and robust protocols for characterization and biological evaluation. The methodologies are presented with an emphasis on the rationale behind the experimental choices, ensuring a deep understanding of the underlying chemical principles.
Section 1: The Ligand: this compound
The ligand, this compound, is a crystalline solid with the molecular formula C₉H₉N₃S.[5] Its structure features a 1,3,4-thiadiazole core, which is a five-membered aromatic ring containing one sulfur and two nitrogen atoms. This core is substituted with a p-tolyl (4-methylphenyl) group at the 5-position and an amine group at the 2-position.
The presence of multiple heteroatoms (N and S) and the exocyclic amino group makes this molecule an excellent candidate for a chelating ligand in coordination chemistry. The lone pairs of electrons on the nitrogen and sulfur atoms can be donated to a metal center, forming stable coordination complexes.
Synthesis of the Ligand
The synthesis of this compound is typically achieved through the cyclization of a thiosemicarbazide derivative of 4-methylbenzoic acid.[1] A common and effective method involves the reaction of 4-methylbenzoyl thiosemicarbazide with a dehydrating agent, such as concentrated sulfuric acid.
Protocol 1: Synthesis of this compound
Materials:
-
4-Methylbenzoyl chloride
-
Thiosemicarbazide
-
Pyridine
-
Concentrated Sulfuric Acid
-
Ethanol
-
Ice
Procedure:
-
Synthesis of 4-Methylbenzoyl thiosemicarbazide:
-
In a round-bottom flask, dissolve thiosemicarbazide (0.1 mol) in pyridine (50 mL).
-
Cool the mixture in an ice bath.
-
Slowly add 4-methylbenzoyl chloride (0.1 mol) dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into crushed ice.
-
Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain pure 4-methylbenzoyl thiosemicarbazide.
-
-
Cyclization to this compound:
-
Carefully add the dried 4-methylbenzoyl thiosemicarbazide (0.05 mol) in small portions to cold, concentrated sulfuric acid (25 mL) with stirring.
-
Allow the mixture to stand at room temperature for 2 hours, with occasional stirring.
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., 10% NaOH solution) until a precipitate forms.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to yield pure this compound.
-
Causality of Experimental Choices:
-
Pyridine in the first step acts as a base to neutralize the HCl formed during the acylation of thiosemicarbazide.
-
Concentrated sulfuric acid in the second step serves as both a catalyst and a dehydrating agent, facilitating the intramolecular cyclization to form the thiadiazole ring.
-
Pouring onto ice is a standard quenching technique to dissipate the heat generated from the exothermic reaction and to precipitate the product.
Section 2: Coordination Chemistry and Synthesis of Metal Complexes
The this compound ligand typically acts as a bidentate or tridentate ligand, coordinating to metal ions through the nitrogen atom of the azomethine group (-N=C-) within the thiadiazole ring and the nitrogen atom of the exocyclic amino group.[6] In some cases, the sulfur atom of the thiadiazole ring can also participate in coordination. The formation of stable five- or six-membered chelate rings is a driving force for the complexation.
General Protocol for the Synthesis of Metal(II) Complexes
This protocol outlines a general method for the synthesis of Co(II), Ni(II), Cu(II), and Zn(II) complexes. The stoichiometry of the resulting complexes (metal-to-ligand ratio) may vary depending on the metal ion and reaction conditions.
Protocol 2: Synthesis of [M(L)₂(X)₂] Type Complexes
Materials:
-
This compound (L)
-
Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)
-
Ethanol or Methanol
Procedure:
-
Dissolve the ligand (2 mmol) in hot ethanol (20 mL).
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in ethanol (10 mL).
-
Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.
-
Reflux the reaction mixture for 2-4 hours. The formation of a precipitate indicates the formation of the complex.
-
Cool the mixture to room temperature.
-
Filter the precipitated complex, wash with small portions of cold ethanol, and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Causality of Experimental Choices:
-
Ethanol/Methanol is a common solvent for both the ligand and the metal salts, facilitating a homogeneous reaction mixture.
-
Hot solvent is used to ensure complete dissolution of the ligand.
-
Refluxing provides the necessary thermal energy to overcome the activation barrier for the complexation reaction and ensures the reaction goes to completion.
-
Washing with diethyl ether helps to remove any unreacted starting materials and residual solvent, leading to a purer product.
Section 3: Characterization of the Ligand and its Metal Complexes
A combination of spectroscopic and analytical techniques is essential to confirm the structure and purity of the synthesized ligand and its metal complexes.
Spectroscopic Characterization
Table 1: Key Spectroscopic Data for Ligand and a Representative Cu(II) Complex
| Technique | Ligand (L) | [Cu(L)₂Cl₂] Complex | Interpretation of Changes upon Complexation |
| FT-IR (cm⁻¹) | ~3250 (νN-H), ~1630 (νC=N), ~690 (νC-S) | ~3200 (νN-H, shifted), ~1600 (νC=N, shifted), ~670 (νC-S, shifted) | Shifts in ν(N-H) and ν(C=N) suggest coordination through the amino and azomethine nitrogen atoms. A shift in ν(C-S) may indicate involvement of the sulfur atom. |
| ¹H NMR (ppm) | ~7.3-7.8 (Ar-H), ~7.2 (s, NH₂), ~2.4 (s, CH₃) | Broadening or disappearance of the NH₂ peak | The disappearance or significant broadening of the NH₂ proton signal upon complexation is a strong indicator of its involvement in coordination to the paramagnetic Cu(II) ion. |
| UV-Vis (nm) | ~280-320 (π→π* transitions) | Shift in π→π* bands and appearance of new bands in the visible region (~400-700 nm) | The new bands in the visible region for the Cu(II) complex are attributed to d-d electronic transitions, confirming the presence of the metal ion in a coordinated environment. |
Note: The spectral data presented are representative and may vary slightly based on the specific experimental conditions and the metal ion used.
Section 4: Biological Applications and Evaluation Protocols
Metal complexes of 1,3,4-thiadiazole derivatives have shown promising potential as antimicrobial and anticancer agents.[2][3][7] The chelation of the metal ion can enhance the lipophilicity of the compound, facilitating its transport across cell membranes and increasing its bioavailability.
Antimicrobial Activity
Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
Synthesized complexes
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole)
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the respective broth in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the inoculum to each well.
-
Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity
Protocol 4: MTT Assay for Cytotoxicity Evaluation
Materials:
-
Synthesized complexes
-
Cancer cell line (e.g., MCF-7 - breast cancer, HeLa - cervical cancer)
-
Normal cell line (for selectivity assessment)
-
DMEM or RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[8]
Table 2: Representative Biological Activity Data of a Thiadiazole-based Metal Complex
| Compound | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | IC₅₀ (µM) vs MCF-7 |
| Ligand (L) | >100 | >100 | >50 |
| [Cu(L)₂Cl₂] | 12.5 | 25 | 15.2 |
| Ciprofloxacin | 1.56 | 3.12 | - |
| Doxorubicin | - | - | 0.8 |
Note: This data is illustrative and based on trends observed for similar thiadiazole-metal complexes. Actual values will need to be determined experimentally.
Section 5: Concluding Remarks and Future Directions
The coordination chemistry of this compound offers a fertile ground for the development of novel metal-based therapeutic agents. The protocols and insights provided in this guide serve as a robust starting point for researchers in this exciting field. Future investigations could focus on:
-
Exploring a wider range of metal ions: Investigating the coordination with other biologically relevant metals such as Ru, Pt, and Au.
-
Mechanistic studies: Elucidating the precise mechanisms of action for the observed antimicrobial and anticancer activities.
-
Quantitative Structure-Activity Relationship (QSAR) studies: Developing models to predict the biological activity of new derivatives and guide the design of more potent compounds.
-
In vivo studies: Evaluating the efficacy and toxicity of the most promising complexes in animal models.
By systematically applying the principles of coordination chemistry and medicinal chemistry, the full potential of this compound and its metal complexes as valuable therapeutic leads can be realized.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. jchemrev.com [jchemrev.com]
- 3. connectjournals.com [connectjournals.com]
- 4. jchemrev.com [jchemrev.com]
- 5. 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Binding Studies of 5-Substituted-1,3,4-Thiadiazol-2-amines
Introduction: The Therapeutic Potential of 1,3,4-Thiadiazoles as DNA-Targeting Agents
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable pharmacological versatility.[1][2] This five-membered heterocyclic ring, containing sulfur and nitrogen atoms, is a key structural motif in numerous compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] One of the primary mechanisms contributing to the therapeutic efficacy of many 1,3,4-thiadiazole derivatives is their ability to interact with deoxyribonucleic acid (DNA).[2] As a bioisostere of naturally occurring nucleic acid bases, this scaffold is uniquely suited to engage with the DNA helix, potentially interfering with critical cellular processes like replication and transcription, which are often dysregulated in disease states.[2]
The interaction of small molecules with DNA can occur through several distinct modes: intercalation, where a planar molecule inserts itself between the base pairs of the DNA double helix; groove binding, where the molecule fits into the minor or major grooves of the DNA; and electrostatic interactions with the negatively charged phosphate backbone.[6] Each binding mode induces unique structural and conformational changes in the DNA, which can be detected and characterized using a suite of biophysical techniques.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides a detailed overview and step-by-step protocols for investigating the DNA binding properties of 5-substituted-1,3,4-thiadiazol-2-amines. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data. Our focus is on providing not just the "how," but the "why," grounding each step in established scientific principles to empower researchers in their quest to develop novel DNA-targeting therapeutics.
Part 1: Foundational Assays for Characterizing DNA Interaction
A multi-faceted approach is essential to fully characterize the binding of a small molecule to DNA. We will begin with spectroscopic methods that confirm an interaction is occurring and provide initial insights into its nature.
UV-Visible Absorption Spectroscopy: The First Indication of Binding
UV-Visible spectroscopy is often the initial and most straightforward technique to ascertain if an interaction between the thiadiazole compound and DNA is taking place.[7][8] The binding of a small molecule to DNA can perturb the electronic environment of the DNA bases and the compound itself, leading to observable changes in the absorption spectrum.
Causality and Interpretation:
-
Hypochromism: A decrease in molar absorptivity. This is often indicative of intercalation, where the close stacking of the compound with DNA base pairs restricts the electronic transitions of the chromophore.[9]
-
Hyperchromism: An increase in molar absorptivity. This can suggest groove binding or electrostatic interactions that may cause a partial disruption of the DNA secondary structure.[9]
-
Bathochromic Shift (Red Shift): A shift of the absorption maximum to a longer wavelength. This is also characteristic of intercalation, resulting from a decrease in the energy gap between the π and π* orbitals upon binding.
-
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, which can occur with groove binding or electrostatic interactions.
By systematically titrating a fixed concentration of the thiadiazole compound with increasing concentrations of DNA, one can calculate the intrinsic binding constant (Kb), which quantifies the affinity of the compound for DNA.
Objective: To determine the mode of interaction and calculate the intrinsic binding constant (Kb) of a 5-substituted-1,3,4-thiadiazol-2-amine with Calf Thymus DNA (CT-DNA).
Materials and Reagents:
-
5-substituted-1,3,4-thiadiazol-2-amine derivative (stock solution in DMSO or appropriate solvent)
-
Calf Thymus DNA (CT-DNA) (stock solution in deionized water)
-
Tris-HCl buffer (e.g., 5 mM Tris-HCl, 50 mM NaCl, pH 7.2)[9]
-
Quartz cuvettes (1 cm path length)
-
UV-Visible Spectrophotometer
Procedure:
-
DNA Purity Check: Ensure the purity of the CT-DNA solution by measuring the ratio of absorbance at 260 nm to 280 nm. A ratio of >1.8 is generally considered indicative of protein-free DNA.[7]
-
Preparation: Prepare a solution of the thiadiazole compound at a fixed concentration (e.g., 20 µM) in the Tris-HCl buffer. Prepare a series of CT-DNA solutions of varying concentrations in the same buffer.
-
Measurement:
-
Record the UV-Vis spectrum of the compound solution alone (from ~220 nm to 400 nm) against a buffer blank.
-
Sequentially add small aliquots of the CT-DNA stock solution to the cuvette containing the compound solution.[10]
-
After each addition, mix gently and allow the solution to equilibrate for 5 minutes.
-
Record the UV-Vis spectrum after each addition.
-
-
Data Analysis (Benesi-Hildebrand Method): The intrinsic binding constant (Kb) can be calculated using the following equation, derived from the Benesi-Hildebrand model:[11][12]
[DNA] / (εa - εf) = [DNA] / (εb - εf) + 1 / (Kb * (εb - εf))
Where:
-
[DNA] is the concentration of DNA.
-
εa is the apparent extinction coefficient (Aobs/[Compound]).
-
εf is the extinction coefficient of the free compound.
-
εb is the extinction coefficient of the compound when fully bound to DNA.
A plot of [DNA]/(εa - εf) versus [DNA] should yield a straight line.[13][14] Kb is calculated from the ratio of the slope to the intercept.
-
Expected Quantitative Data Summary:
| Compound | Binding Mode Indication | Kb (M-1) |
| Thiadiazole-A | Hypochromism, Bathochromic Shift | ~104 - 105 |
| Thiadiazole-B | Hyperchromism | ~103 - 104 |
Fluorescence Spectroscopy: Probing the Binding Environment
Fluorescence spectroscopy offers higher sensitivity than absorption spectroscopy and provides complementary information about the binding interaction.[6][15] Many thiadiazole derivatives are intrinsically fluorescent, and changes in their fluorescence intensity upon DNA binding can be monitored. Alternatively, a competitive displacement assay using a fluorescent DNA probe like Ethidium Bromide (EtBr) is a powerful tool.
Causality and Interpretation:
-
Intrinsic Fluorescence Quenching: If the thiadiazole compound is fluorescent, its fluorescence may be quenched upon binding to DNA. This quenching can occur due to the close proximity of the guanine bases, which can act as electron donors. The extent of quenching can be used to determine binding parameters.
-
Ethidium Bromide (EtBr) Displacement: EtBr is a classic intercalator whose fluorescence is significantly enhanced upon binding to DNA.[16] A compound that can displace the bound EtBr will cause a decrease in the fluorescence intensity of the EtBr-DNA complex. This is a strong indicator of an intercalative binding mode. A weaker quenching effect might suggest groove binding, which can also alter the DNA conformation and affect EtBr binding.[16]
Objective: To investigate the ability of a thiadiazole compound to displace intercalated EtBr, suggesting an intercalative binding mode.
Materials and Reagents:
-
5-substituted-1,3,4-thiadiazol-2-amine derivative (stock solution in DMSO)
-
CT-DNA solution
-
Ethidium Bromide (EtBr) stock solution
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 10 mM NaCl, pH 7.4)
-
Fluorescence cuvette
-
Spectrofluorometer
Procedure:
-
Preparation of EtBr-DNA Complex: Prepare a solution containing CT-DNA (e.g., 50 µM) and EtBr (e.g., 10 µM) in Tris-HCl buffer. Incubate at room temperature for 10-15 minutes to allow for complex formation.
-
Measurement:
-
Record the fluorescence emission spectrum of the EtBr-DNA complex (Excitation λ ≈ 520 nm, Emission λ ≈ 600 nm).
-
Add successive aliquots of the thiadiazole compound stock solution to the cuvette.
-
After each addition, mix and equilibrate for 2-3 minutes before recording the emission spectrum.
-
-
Data Analysis (Stern-Volmer Equation): The quenching of fluorescence can be analyzed using the Stern-Volmer equation:[17][18]
F0 / F = 1 + Ksv[Q]
Where:
-
F0 and F are the fluorescence intensities in the absence and presence of the quencher (the thiadiazole compound), respectively.
-
[Q] is the concentration of the quencher.
-
Ksv is the Stern-Volmer quenching constant.
A plot of F0/F versus [Q] should be linear, and the Ksv value can be obtained from the slope. A higher Ksv indicates a more efficient quenching and stronger competition with EtBr.
-
Expected Quantitative Data Summary:
| Compound | Ksv (M-1) | Inferred Binding Strength |
| Thiadiazole-C | 2.5 x 104 | Strong |
| Thiadiazole-D | 0.8 x 104 | Moderate |
Part 2: Advanced Techniques for Elucidating Binding Mode
Once an interaction has been confirmed and quantified, more sophisticated techniques are employed to definitively determine the binding mode.
Circular Dichroism (CD) Spectroscopy: Observing DNA Conformational Changes
Circular dichroism (CD) spectroscopy is highly sensitive to the secondary structure of chiral macromolecules like DNA.[1][2] The standard B-form DNA has a characteristic CD spectrum with a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity).[19] Ligand binding can induce significant changes in this spectrum.
Causality and Interpretation:
-
Intercalation: Typically causes a significant increase in the intensity of both the positive and negative bands, along with a slight red shift. This reflects the stabilization and unwinding of the DNA helix.[2]
-
Groove Binding: Usually results in smaller perturbations of the DNA CD spectrum. Often, an induced CD signal in the region where the ligand absorbs (but DNA does not) is observed, indicating the achiral ligand has become chiral upon binding within the asymmetric DNA groove.[20] No significant changes in the DNA intrinsic bands are typically seen.
Objective: To monitor changes in the secondary structure of CT-DNA upon binding of the thiadiazole compound.
Materials and Reagents:
-
5-substituted-1,3,4-thiadiazol-2-amine derivative
-
CT-DNA solution
-
Tris-HCl buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
CD-grade quartz cuvette (e.g., 1 cm path length)
-
Circular Dichroism Spectropolarimeter
Procedure:
-
Preparation: Prepare a solution of CT-DNA (e.g., 100 µM) in the buffer. Prepare solutions of the thiadiazole compound at various concentrations.
-
Measurement:
-
Record the CD spectrum of the DNA solution alone from approximately 220 nm to 320 nm.
-
Titrate the DNA solution with increasing concentrations of the thiadiazole compound. Record the CD spectrum after each addition and equilibration.
-
-
Data Analysis:
-
Subtract the spectrum of the buffer and the compound alone from the spectra of the complexes.
-
Analyze the changes in the ellipticity and wavelength of the positive and negative bands of the DNA spectrum.
-
Expected Spectral Changes:
| Binding Mode | Change in Positive Band (~275 nm) | Change in Negative Band (~245 nm) | Induced CD Signal |
| Intercalation | Significant increase in intensity, slight red shift | Significant increase in intensity | Possible, but often overshadowed by changes in DNA bands |
| Groove Binding | Minor changes in intensity | Minor changes in intensity | Often a distinct signal appears in the ligand's absorption region |
Viscosity Measurements: A Hydrodynamic Approach
Viscosity is a measure of a fluid's resistance to flow and is sensitive to the length of a polymer.[5] This technique provides strong evidence for distinguishing between classical intercalation and groove binding.
Causality and Interpretation:
-
Intercalation: The insertion of the compound between DNA base pairs forces the helix to lengthen and become more rigid to accommodate the intercalator. This increase in the overall length of the DNA leads to a significant increase in the viscosity of the DNA solution.[21]
-
Groove Binding: Molecules that bind in the grooves of DNA do not significantly alter the length of the DNA helix. In fact, they may cause a slight bend or kink in the DNA, which can lead to a small or negligible change, or even a slight decrease, in viscosity.[22]
Objective: To measure changes in the viscosity of a CT-DNA solution upon addition of the thiadiazole compound to differentiate between intercalative and non-intercalative binding.
Materials and Reagents:
-
5-substituted-1,3,4-thiadiazol-2-amine derivative
-
CT-DNA solution, sonicated to a uniform size (e.g., ~200-300 bp)
-
Tris-HCl buffer
-
Ubbelohde or similar capillary viscometer
-
Constant temperature water bath
Procedure:
-
Setup: Place the viscometer in a constant temperature water bath (e.g., 25.0 ± 0.1 °C).
-
Measurement:
-
Measure the flow time of the buffer (t0).
-
Measure the flow time of the DNA solution in buffer (tDNA).
-
Add increasing amounts of the thiadiazole compound to the DNA solution and measure the flow time (t) after each addition.
-
-
Data Analysis:
-
Calculate the relative viscosity (η/η0) for each concentration of the compound using the equation: η/η0 = (t - t0) / (tDNA - t0).
-
Plot (η/η0)1/3 versus the ratio of the concentration of the compound to the concentration of DNA ([Compound]/[DNA]).
-
Expected Results Plot: A graph of relative viscosity versus the [Compound]/[DNA] ratio will show a sharp increase for an intercalating agent, while a groove-binding agent will show a much smaller, if any, increase.[23][24]
Part 3: Synthesis, Troubleshooting, and Workflow Visualization
General Synthesis of 5-Substituted-1,3,4-Thiadiazol-2-amines
A common and effective method for the synthesis of the target compounds involves the cyclization of thiosemicarbazide derivatives.[3][4][25]
Typical Reaction Scheme: A substituted benzoic acid is reacted with thiosemicarbazide in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride (POCl3) to induce cyclization and form the 5-substituted-1,3,4-thiadiazol-2-amine.[25][26]
Experimental Workflow
The following diagram illustrates the logical flow of experiments to comprehensively characterize the DNA binding of a novel thiadiazole compound.
Modes of DNA Binding
This diagram visually distinguishes the primary non-covalent DNA binding modes.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Reproducibility in Assays | Inconsistent sample preparation; Temperature fluctuations; Reagent degradation. | Prepare reagents in large batches; Use a temperature-controlled instrument; Aliquot and store reagents properly.[27][28] |
| High Background in Fluorescence | Buffer components are fluorescent; Contamination in cuvette or buffer. | Screen buffers for intrinsic fluorescence; Use high-purity, nuclease-free water; Thoroughly clean cuvettes.[29] |
| Compound Precipitation/Aggregation | Poor aqueous solubility of the thiadiazole derivative. | Use a small percentage of a co-solvent like DMSO; Briefly sonicate the sample to break up aggregates.[30] |
| No Clear Footprint in CD Spectra | Compound has low binding affinity; Incorrect concentration of compound or DNA. | Increase the concentration of the compound; Verify the concentrations of all stock solutions.[30] |
| Unexpected Viscosity Results | DNA shearing during preparation; Inaccurate temperature control. | Handle DNA solutions gently to avoid mechanical shearing; Ensure the viscometer is properly thermal-stabilized.[5] |
Conclusion
The comprehensive characterization of the DNA binding properties of 5-substituted-1,3,4-thiadiazol-2-amines is a critical step in their development as potential therapeutic agents. By employing a combination of UV-Visible spectroscopy, fluorescence-based assays, circular dichroism, and viscometry, researchers can build a detailed picture of the binding affinity and mode of interaction. This multi-pronged, evidence-based approach, grounded in the robust protocols outlined in this guide, ensures the generation of high-quality, reliable data. Understanding how these promising compounds target DNA will pave the way for the rational design of next-generation drugs with enhanced efficacy and specificity.
References
- 1. A Guide to Circular Dichroism in DNA and RNA Structural Analysis - Creative Proteomics [iaanalysis.com]
- 2. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. nanobioletters.com [nanobioletters.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Fluorescence Spectroscopy: A Useful Method to Explore the Interactions of Small Molecule Ligands with DNA Structures | Springer Nature Experiments [experiments.springernature.com]
- 7. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Benesi–Hildebrand method - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescence Spectroscopy: A Useful Method to Explore the Interactions of Small Molecule Ligands with DNA Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. heraldopenaccess.us [heraldopenaccess.us]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Analysing DNA complexes by circular and linear dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. jocpr.com [jocpr.com]
- 26. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. swordbio.com [swordbio.com]
- 28. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 29. researchgate.net [researchgate.net]
- 30. benchchem.com [benchchem.com]
Application Note: Preparation of Stock Solutions of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine for Research Applications
Introduction
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug development.[1] Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated a wide spectrum of biological activities, including potential as anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3][4] Given its role as a key intermediate and potential therapeutic agent, the ability to prepare accurate, stable, and reproducible solutions is fundamental to generating reliable and valid experimental data.
This guide provides a detailed protocol for researchers, scientists, and drug development professionals on the preparation of high-concentration primary stock solutions and subsequent aqueous working solutions of this compound. The protocols herein are designed to ensure solution integrity, minimize experimental variability, and adhere to rigorous safety standards.
Compound Profile and Physicochemical Properties
A thorough understanding of the compound's properties is essential for proper handling and solution preparation. Key characteristics are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| Synonyms | 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole, 5-(p-Tolyl)-1,3,4-thiadiazol-2-amine | [1][5] |
| CAS Number | 26907-54-0 | [1][5] |
| Molecular Formula | C₉H₉N₃S | [1][5] |
| Molecular Weight | 191.26 g/mol | [1][5] |
| Appearance | White to beige crystalline solid/powder | [1][6] |
| Melting Point | 214-225 °C | [1][6] |
| Recommended Storage | Store at 0-8°C, protected from light and moisture. | [1] |
Solubility Insights: The compound is described as almost insoluble in water.[7] Therefore, the use of an organic solvent is required for preparing a primary stock solution. Nuclear Magnetic Resonance (NMR) studies frequently utilize deuterated dimethyl sulfoxide (DMSO-d6), indicating excellent solubility in DMSO.[7][8] Furthermore, recrystallization from ethanol is a common purification method, confirming its solubility in alcohols.[4][9] For most biological applications, particularly cell-based assays, DMSO is the recommended solvent due to its high solubilizing power and miscibility with aqueous media.
Safety and Handling Precautions
Adherence to safety protocols is non-negotiable. This compound is classified with the following hazards:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[10]
Mandatory Personal Protective Equipment (PPE) and Handling:
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][11]
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[11]
-
Respiratory Protection: Handle the solid compound and concentrated solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10]
-
General Hygiene: Wash hands thoroughly after handling.[11] Avoid contact with skin, eyes, and clothing.[10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole | C9H9N3S | CID 605582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. orgchemres.org [orgchemres.org]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
Application Notes & Protocols: A Guide to the Reflux Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles
Abstract The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document provides a detailed guide for researchers and drug development professionals on the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles via the robust and widely adopted reflux method. We will delve into the foundational principles of reflux synthesis, the chemical mechanism of thiadiazole ring formation, a step-by-step experimental protocol, and methods for product characterization and validation. This guide is designed to blend theoretical understanding with practical, field-proven insights to ensure reliable and reproducible outcomes.
Part 1: The Principle and Practice of Heating Under Reflux
In organic synthesis, reaction rates are often accelerated by applying heat. However, many organic solvents and reactants are volatile and would evaporate upon heating, leading to their loss and an incomplete reaction.[4] The reflux technique is the definitive solution to this challenge. It allows a reaction mixture to be heated at its boiling point for extended periods without the loss of material.[5][6]
A standard reflux apparatus consists of a reaction flask (typically a round-bottom flask) connected to a vertically mounted condenser, which is supplied with a continuous flow of cold water.[7] As the mixture boils, vapors rise into the condenser, are cooled back into liquid form, and flow back into the reaction flask.[4] This process maintains a constant reaction volume and concentration while sustaining the high temperature required to drive the reaction to completion. The addition of anti-bumping granules is crucial to prevent violent boiling and ensure a smooth, controlled reaction.[8]
Caption: A diagram of a standard reflux setup.
Part 2: The Chemistry of 1,3,4-Thiadiazole Ring Formation
One of the most efficient and common methods for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles is the acid-catalyzed cyclodehydration of a carboxylic acid and thiosemicarbazide.[9][10][11]
Reaction Mechanism: The reaction proceeds through a well-established two-step mechanism:
-
Nucleophilic Acyl Substitution: The reaction begins with a nucleophilic attack by the terminal nitrogen of thiosemicarbazide on the electrophilic carbonyl carbon of the carboxylic acid. This forms an N-acylthiosemicarbazide intermediate.[9]
-
Cyclodehydration: In the presence of a strong dehydrating agent, such as concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃), the intermediate undergoes intramolecular cyclization.[11][12][13] The sulfur atom attacks the carbonyl carbon, and a subsequent loss of a water molecule results in the formation of the stable, aromatic 1,3,4-thiadiazole ring. The acid catalyst is essential for protonating the carbonyl oxygen, increasing its electrophilicity, and facilitating the final dehydration step.[14]
Caption: The general mechanism for thiadiazole synthesis.
Part 3: Detailed Experimental Protocol: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole
This protocol details a representative synthesis using benzoic acid and thiosemicarbazide. This method is adapted from established procedures and serves as a reliable template.[10][13]
A. Materials and Equipment
| Reagents & Chemicals | Equipment |
| Benzoic Acid | 100 mL Round-bottom flask |
| Thiosemicarbazide | Liebig Condenser |
| Concentrated Sulfuric Acid (H₂SO₄) | Heating Mantle with Magnetic Stirrer |
| Crushed Ice | Magnetic Stir Bar & Anti-bumping Granules |
| Concentrated Ammonia Solution | Beakers (250 mL, 500 mL) |
| Ethanol (for recrystallization) | Büchner Funnel and Filter Flask |
| Distilled Water | Glass Stirring Rod |
| pH paper or meter | |
| Standard laboratory clamps and stand |
B. Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
C. Step-by-Step Methodology
1. Reaction Setup:
-
Place benzoic acid (e.g., 0.05 mol) and thiosemicarbazide (0.05 mol) into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
CAUTION: In a fume hood, cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (10 mL) dropwise with constant stirring.[12] The addition is exothermic and must be controlled.
-
After the addition is complete, remove the ice bath and allow the mixture to reach room temperature.
2. Reaction Execution (Reflux):
-
Add a few anti-bumping granules to the flask.
-
Securely attach the reflux condenser to the flask and connect the water hoses (water in at the bottom, out at the top).[6]
-
Turn on the water flow to the condenser.
-
Heat the mixture using a heating mantle to a gentle reflux (approximately 90-100°C) and maintain this state with stirring for 2-3 hours.[12] The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.
3. Work-up and Isolation:
-
After the reflux period, turn off the heat and allow the flask to cool to room temperature.
-
In a separate large beaker (500 mL), prepare a substantial amount of crushed ice.
-
Slowly and carefully pour the cooled reaction mixture onto the crushed ice with constant stirring.[12] This step quenches the reaction and precipitates the product.
-
Neutralize the acidic solution by slowly adding a concentrated ammonia solution until the pH is basic (pH 8-9), as confirmed with pH paper. This deprotonates the product, reducing its solubility in water.
-
Allow the mixture to stand for 15-20 minutes to ensure complete precipitation.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with ample cold distilled water to remove any residual salts.
4. Purification:
-
The crude product can be purified by recrystallization.[15]
-
Transfer the solid to a beaker and add a minimum amount of hot ethanol to dissolve it completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry them in a vacuum oven or air dry.
Part 4: Product Characterization and Validation
Confirming the structure and purity of the synthesized thiadiazole is a critical final step.
| Technique | Expected Observation for 2-Amino-5-phenyl-1,3,4-thiadiazole | Rationale |
| Melting Point | A sharp melting point range consistent with literature values. | A narrow melting range indicates high purity.[16] |
| FT-IR (cm⁻¹) | Disappearance of broad O-H (acid) and C=O (~1700) peaks. Appearance of N-H stretches (~3100-3300), C=N stretch (~1630), and aromatic C-H peaks.[10][12] | Confirms the consumption of the carboxylic acid and the formation of the amine and thiadiazole ring functionalities. |
| ¹H NMR (DMSO-d₆) | Aromatic protons (multiplet, ~7.4-7.8 ppm). A broad singlet for the -NH₂ protons (~7.4 ppm, exchangeable with D₂O).[10] | Provides information on the proton environment, confirming the presence of the phenyl group and the amino group. |
| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the calculated molecular weight (e.g., 177.22 for the phenyl derivative).[10] | Confirms the molecular weight of the synthesized compound. |
Part 5: Safety and Best Practices
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps involving concentrated sulfuric acid, ammonia, and heating of organic solvents must be performed in a certified chemical fume hood.
-
Reagent Handling: Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent; handle with extreme care.[17] Avoid contact with skin and clothing.
-
Reflux Safety: Never heat a closed system, as this can lead to a dangerous pressure buildup.[5] Ensure the top of the condenser is open to the atmosphere. Use a heating mantle rather than an open flame for flammable organic solvents.
-
Quenching: The process of pouring the acid mixture onto ice is highly exothermic. Perform this step slowly and with caution.
Part 6: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Insufficient heating or reaction time. | Ensure the reaction is maintained at a steady reflux. Monitor with TLC to confirm the consumption of starting materials. |
| Incomplete dehydration. | Ensure a sufficient amount of a potent dehydrating agent (e.g., H₂SO₄) is used. | |
| Oily or Tarry Product | Impurities in starting materials. | Use high-purity reagents. |
| Reaction temperature was too high, leading to decomposition. | Maintain a gentle, controlled reflux. Do not overheat. | |
| Incomplete neutralization during work-up. | Ensure the pH is sufficiently basic (8-9) to fully precipitate the product. | |
| Product Difficult to Recrystallize | Product is highly impure. | Wash the crude product thoroughly with water before recrystallization. Consider an alternative recrystallization solvent. |
| Too much solvent was used for recrystallization. | Evaporate some of the solvent and attempt to recrystallize again. |
References
- 1. jocpr.com [jocpr.com]
- 2. ajrconline.org [ajrconline.org]
- 3. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Reflex Reaction | Overview, Purpose & Apparatus - Lesson | Study.com [study.com]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. tdck.weebly.com [tdck.weebly.com]
- 9. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 10. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemmethod.com [chemmethod.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
- 16. chemhelpasap.com [chemhelpasap.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes & Protocols: In-Vitro Antibacterial Efficacy Testing of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine
Introduction: The Therapeutic Potential of 1,3,4-Thiadiazole Scaffolds
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities.[1] This five-membered ring system is a bioisostere of thiazole and is integral to numerous therapeutic agents, including antimicrobials, carbonic anhydrase inhibitors, and anticancer drugs.[1] The biological versatility of 1,3,4-thiadiazole derivatives stems from the ring's strong aromaticity and its capacity to engage in various biological interactions.[1][2] Specifically, 2-amino-1,3,4-thiadiazole derivatives have demonstrated significant potential as antimicrobial agents, with numerous studies highlighting their activity against a broad spectrum of bacterial and fungal pathogens.[3]
This document provides a comprehensive guide for the in-vitro evaluation of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine , a representative member of this promising class of compounds. The protocols detailed herein are designed for researchers in drug discovery and microbiology, providing robust, validated methodologies for determining antibacterial efficacy. We will describe standardized procedures for assessing the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and susceptibility via the disk diffusion method against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Foundational Concepts: Causality in Experimental Design
The reliability of antimicrobial susceptibility testing hinges on meticulous standardization. Each parameter is controlled to ensure that the observed outcome is a direct result of the compound's interaction with the microorganism.
-
Choice of Growth Medium: Mueller-Hinton Broth (MHB) and Agar (MHA) are the globally accepted standard media for routine susceptibility testing.[4][5] Their formulation is low in inhibitors of common antibiotics (like sulfonamides and trimethoprim) and supports the growth of most non-fastidious pathogens, ensuring that results are consistent and comparable across different laboratories.
-
Standardization of Inoculum: The density of the initial bacterial suspension is a critical variable. An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MIC values, while a sparse inoculum may suggest false susceptibility. Therefore, adjusting the inoculum to a 0.5 McFarland turbidity standard (approximating 1.5 x 10⁸ CFU/mL) is a mandatory step for reproducibility as outlined by the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]
-
Quality Control (QC): The inclusion of reference bacterial strains with known susceptibility profiles, such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213, is non-negotiable.[9][10][11] These strains act as a self-validating system; if the results for the QC strains fall within their established acceptable ranges, it confirms that the test was performed correctly and the results for the experimental compound are reliable.
General Experimental Workflow
The evaluation of a novel antibacterial agent follows a logical progression from initial screening to quantitative assessment of potency. The workflow described here integrates qualitative and quantitative methods to build a comprehensive profile of the test compound's activity.
Caption: High-level workflow for antibacterial susceptibility testing.
Detailed Protocols
Required Materials and Equipment
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), sterile
-
Bacterial Strains:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB), Mueller-Hinton Agar (MHA)[4]
-
Reagents: Sterile 0.9% saline
-
Equipment: Biosafety cabinet, incubator (35-37°C), spectrophotometer or turbidimeter, vortex mixer, micropipettes, sterile 96-well microtiter plates, sterile petri dishes, sterile filter paper disks (6 mm), calipers.
Protocol 1: Inoculum Preparation (CLSI Standard)
This protocol ensures a standardized bacterial suspension for all subsequent assays.[6]
-
Primary Culture: Using a sterile loop, pick 3-5 well-isolated colonies of a single bacterial type from an 18-24 hour MHA plate.
-
Suspension: Transfer the colonies into a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubation: Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (typically 2-6 hours for fast-growing bacteria).[6][7]
-
Standardization: Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This can be verified using a calibrated nephelometer or by visual comparison. The standardized inoculum should have a concentration of approximately 1.5 x 10⁸ CFU/mL.
-
Final Dilution (for MIC/MBC): Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of the test compound that visibly inhibits bacterial growth.[12][13][14]
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. A common starting concentration is 1280 µg/mL.
-
Plate Setup: Dispense 50 µL of sterile CAMHB into wells 1 through 12 of a 96-well microtiter plate.
-
Serial Dilution: Add 50 µL of the compound stock solution to well 1 and mix thoroughly. Transfer 50 µL from well 1 to well 2. Repeat this two-fold serial dilution process across the plate to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
Controls:
-
Growth Control (Well 11): Add 50 µL of CAMHB. This well will receive the bacterial inoculum but no compound.
-
Sterility Control (Well 12): Add 100 µL of CAMHB. This well receives no bacteria and no compound.
-
-
Inoculation: Add 50 µL of the final diluted bacterial inoculum (from step 4.2.5) to wells 1 through 11. The final volume in each well will be 100 µL. The final concentration of bacteria will be ~5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[12]
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test determines the lowest compound concentration required to kill ≥99.9% of the initial bacterial inoculum.[15][16][17] It is performed after the MIC has been determined.
Caption: Workflow for determining MBC from MIC results.
-
Subculturing: From the MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.
-
Plating: Using a calibrated loop or by pipetting, spread 10-100 µL from each selected well onto a separate, clearly labeled MHA plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Determining MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that produces a ≥99.9% reduction in CFU/mL compared to the colony count from the growth control well.[4] An agent is considered bactericidal if the MBC is no more than four times the MIC.[15]
Protocol 4: Agar Disk Diffusion (Kirby-Bauer Method)
This is a qualitative or semi-quantitative method to screen for antibacterial activity.[18][19][20]
-
Prepare Bacterial Lawn: Dip a sterile cotton swab into the standardized inoculum (0.5 McFarland). Remove excess fluid by pressing the swab against the inside of the tube.
-
Inoculation: Streak the swab evenly across the entire surface of an MHA plate. Rotate the plate approximately 60 degrees and repeat the streaking process twice more to ensure complete coverage.[20] Allow the surface to dry for 3-5 minutes.
-
Disk Preparation & Application: Aseptically apply sterile 6 mm paper disks impregnated with a known amount of this compound onto the agar surface. Gently press each disk to ensure complete contact.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm) using calipers.
Data Presentation and Interpretation
Quantitative data should be organized clearly for comparison.
Table 1: Example MIC and MBC Data Presentation
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | 29213 | 16 | 32 | 2 | Bactericidal |
| E. coli | 25922 | 64 | >256 | >4 | Bacteriostatic |
| P. aeruginosa | 27853 | 128 | >256 | >2 | Bacteriostatic |
| B. subtilis | 6633 | 8 | 16 | 2 | Bactericidal |
| Ciprofloxacin (QC) | - | 0.25 | 0.5 | 2 | Bactericidal |
Table 2: Example Disk Diffusion Data Presentation
| Bacterial Strain | ATCC Number | Zone of Inhibition (mm) |
| S. aureus | 29213 | 18 |
| E. coli | 25922 | 12 |
| P. aeruginosa | 27853 | 9 |
| B. subtilis | 6633 | 21 |
| Ciprofloxacin (QC) | - | 32 |
Conclusion
The protocols outlined in this application note provide a standardized framework for the initial in-vitro evaluation of this compound. By adhering to established guidelines from bodies like the CLSI, researchers can generate reliable and reproducible data on the compound's antibacterial spectrum and potency. The determination of MIC, MBC, and zones of inhibition are foundational steps in the drug discovery pipeline, enabling the identification and characterization of promising new therapeutic agents.
References
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microchemlab.com [microchemlab.com]
- 5. apec.org [apec.org]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Anti-microbial test for Escherichia coli [myskinrecipes.com]
- 9. ijm.tums.ac.ir [ijm.tums.ac.ir]
- 10. Antimicrobial susceptibility patterns of Escherichia coli from various clinical sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. researchgate.net [researchgate.net]
- 15. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 19. asm.org [asm.org]
- 20. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support hub for the synthesis of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions to improve your reaction yields and product purity.
Unveiling the Synthesis: The Primary Pathway
The most prevalent and direct method for synthesizing this compound involves the acid-catalyzed cyclization of 4-methylbenzoic acid and thiosemicarbazide. This reaction is a cornerstone in the formation of the 1,3,4-thiadiazole heterocyclic core, a scaffold of significant interest in medicinal chemistry. The general reaction is depicted below:
The mechanism initiates with the activation of the carboxylic acid by a strong acid, followed by a nucleophilic attack from the terminal nitrogen of thiosemicarbazide. Subsequent dehydration and intramolecular cyclization lead to the formation of the stable 1,3,4-thiadiazole ring.[1]
Troubleshooting Guide: From Low Yields to Impurities
This section addresses common challenges encountered during the synthesis in a practical question-and-answer format, providing not just solutions but also the rationale behind them.
Q1: My reaction yield is significantly lower than expected, or I've failed to isolate any product. What are the likely causes and how can I rectify this?
A1: Low or no yield is a frequent frustration, often stemming from several critical factors:
-
Inefficient Dehydration: The cyclization step is fundamentally a dehydration reaction. Inadequate removal of water will stall the reaction. The choice and quantity of the dehydrating agent are paramount.[2]
-
Expert Insight: While concentrated sulfuric acid (H₂SO₄) is commonly used, polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) can be more effective for certain substrates.[2][3] PPA, in particular, acts as both a catalyst and a solvent at elevated temperatures, driving the reaction to completion. A solid-phase reaction by grinding the reactants with phosphorus pentachloride at room temperature has also been reported to give high yields.[4]
-
-
Suboptimal Reaction Temperature: Ensure your reaction is conducted at the optimal temperature. Many cyclizations of this nature require heating or reflux to proceed efficiently.[2] However, excessive heat can lead to the decomposition of thiosemicarbazide.
-
Incorrect Stoichiometry: Precise molar ratios of your reactants are crucial. An excess of one reactant does not always lead to a higher yield and can complicate purification. A 1:1 to 1:1.2 molar ratio of thiosemicarbazide to the aromatic acid is a good starting point.[3][4]
Q2: My product is contaminated with a significant amount of an isomeric byproduct. How can I identify and prevent its formation?
A2: The most common isomeric byproduct in this synthesis is the corresponding 1,2,4-triazole derivative. The formation of either the 1,3,4-thiadiazole or the 1,2,4-triazole is primarily dictated by the pH of the reaction medium.
-
The Critical Role of pH:
-
Acidic Conditions Favor 1,3,4-Thiadiazole: The mechanism in an acidic medium promotes the intramolecular nucleophilic attack by the sulfur atom, leading to the desired 1,3,4-thiadiazole.[5][6][7][8][9]
-
Basic Conditions Favor 1,2,4-Triazole: In a basic medium, the nitrogen atom is the more potent nucleophile, resulting in the formation of the 1,2,4-triazole ring.[5]
-
-
Preventative Measures: To exclusively synthesize this compound, maintain strongly acidic conditions throughout the reaction. If you suspect triazole formation, ensure your starting materials and solvent are not basic and that your acid catalyst is of good quality and used in sufficient quantity.
Q3: I'm struggling with the purification of my final product. What are the best practices?
A3: Effective purification is key to obtaining a high-purity final compound. Common impurities include unreacted starting materials and the aforementioned 1,2,4-triazole isomer.
-
Work-up Procedure: A typical work-up involves pouring the cooled reaction mixture into crushed ice or cold water.[10] The acidic solution is then neutralized with a base, such as ammonium hydroxide or a sodium carbonate solution, to a pH of 8-8.2 to precipitate the crude product.[3][4]
-
Recrystallization: Recrystallization is a powerful technique for purifying the crude product. Ethanol or a mixture of ethanol and water is often a suitable solvent system.[10]
-
Analytical Monitoring: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction progress and the effectiveness of purification steps. Use an appropriate solvent system to achieve good separation between your product, starting materials, and any potential byproducts.
Frequently Asked Questions (FAQs)
Q: What is the typical reaction time and temperature for this synthesis?
A: The reaction time and temperature can vary depending on the specific acid catalyst used. For instance, when using concentrated sulfuric acid in ethanol, refluxing for 1.5 to 5 hours is common.[10][11] With polyphosphoric acid, heating to around 100-120°C is typical. It is always advisable to monitor the reaction's progress using TLC.
Q: Can I use a microwave-assisted method for this synthesis?
A: Yes, microwave-assisted synthesis can be a viable option to reduce reaction times and potentially improve yields. The principles of using a strong acid catalyst remain the same.
Q: How can I confirm the structure of my synthesized product?
A: A combination of analytical techniques is recommended for structural confirmation. These include:
-
Spectroscopy: ¹H NMR and ¹³C NMR will confirm the chemical structure and the connectivity of the atoms.
-
Mass Spectrometry: This will determine the molecular weight of your compound.
-
FT-IR Spectroscopy: This can identify key functional groups present in the molecule.
Experimental Protocols & Data
Detailed Step-by-Step Synthesis Protocol
This protocol is a generalized procedure based on common literature methods. Optimization may be required for your specific laboratory conditions.
-
Reactant Preparation: In a round-bottom flask, combine 4-methylbenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent).
-
Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol, and cautiously add the acid catalyst (e.g., concentrated sulfuric acid, 5-10 mol%) with cooling. Alternatively, use polyphosphoric acid as both the solvent and catalyst.
-
Reaction: Heat the mixture to reflux and maintain the temperature for the recommended duration (typically 2-6 hours). Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice.
-
Precipitation: Neutralize the acidic solution by slowly adding a base (e.g., concentrated ammonium hydroxide or 10% sodium carbonate solution) until the pH reaches approximately 8.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
-
Drying and Characterization: Dry the purified product under vacuum and characterize it using appropriate analytical methods (NMR, MS, IR).
Comparative Data on Dehydrating Agents
| Dehydrating Agent | Typical Conditions | Reported Advantages | Considerations |
| Conc. H₂SO₄ | Reflux in a solvent like ethanol | Readily available and cost-effective. | Can cause charring with sensitive substrates. |
| Polyphosphoric Acid (PPA) | 100-120°C, often neat | Acts as both catalyst and solvent; high yields. | Viscous and can be difficult to stir and work with. |
| Phosphorus Oxychloride (POCl₃) | Often used with a base or neat | Powerful dehydrating agent. | Highly corrosive and moisture-sensitive. |
| Phosphorus Pentachloride (PCl₅) | Solid-state grinding at room temp. | Mild conditions, short reaction time, high yield.[4] | Moisture-sensitive reagent. |
Visualizing the Process
Reaction Mechanism
Caption: Key steps in the acid-catalyzed synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical approach to diagnosing low yield issues.
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. benchchem.com [benchchem.com]
- 3. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 4. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 5. Synthesis, Structural Studies and Biological Evaluation of Connections of Thiosemicarbazide, 1,2,4-Triazole and 1,3,4-Thiadiazole with Palmitic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. researchgate.net [researchgate.net]
- 11. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Amino-1,3,4-Thiadiazoles
Welcome to the technical support center for the synthesis of 2-amino-1,3,4-thiadiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield and Presence of a Major Impurity
Question: My reaction to synthesize a 2-amino-1,3,4-thiadiazole from a thiosemicarbazide and a carboxylic acid is resulting in a low yield of the desired product and a significant amount of an unknown byproduct. What is the likely cause and how can I resolve this?
Answer: A common challenge in the cyclization of thiosemicarbazide derivatives is the competing formation of isomeric 1,2,4-triazole derivatives. This side reaction is particularly favored under alkaline or neutral conditions. The choice of the cyclizing agent and the control of pH are critical to direct the reaction towards the desired 1,3,4-thiadiazole product.
-
Mechanistic Insight: The cyclization can proceed via two main pathways. Acidic conditions promote the dehydration and cyclization of the acylthiosemicarbazide intermediate to form the 1,3,4-thiadiazole ring. In contrast, alkaline conditions can facilitate the intramolecular cyclization via the nitrogen atoms, leading to the formation of a 1,2,4-triazole-3-thione.
-
Troubleshooting Steps:
-
Verify Reaction pH: Ensure your reaction medium is acidic. The use of strong dehydrating agents that also serve as acidic catalysts, such as concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃), generally favors the formation of the 1,3,4-thiadiazole ring.[1][2]
-
Choice of Cyclizing Agent: If you are using a milder condensing agent, consider switching to a stronger acidic catalyst. For sensitive substrates where harsh acidic conditions lead to decomposition, milder alternatives like polyphosphate ester (PPE) can be effective.[3]
-
Reaction Temperature: In some cases, higher temperatures can promote the formation of the thermodynamically more stable triazole isomer. If possible, attempt the reaction at a lower temperature for a longer duration.
-
Purification: If the side product has already formed, purification can be achieved through techniques like column chromatography. Monitoring the purification process with Thin-Layer Chromatography (TLC) is highly recommended.[4]
-
Issue 2: Incomplete Reaction and Unreacted Starting Materials
Question: After the reaction work-up, I am observing a significant amount of unreacted thiosemicarbazide and carboxylic acid in my crude product. What could be the reason for the incomplete reaction?
Answer: Incomplete cyclization is a frequent issue that can stem from several factors, primarily related to the efficiency of the dehydrating agent and the reaction conditions.
-
Causality: The formation of the 1,3,4-thiadiazole ring from a thiosemicarbazide and a carboxylic acid is a condensation reaction that involves the elimination of a molecule of water. If the dehydrating agent is not efficient enough or is used in an insufficient amount, the equilibrium will not be driven towards the product side, resulting in an incomplete reaction.
-
Troubleshooting Steps:
-
Dehydrating Agent: Ensure you are using a potent dehydrating agent. Concentrated H₂SO₄, PPA, and POCl₃ are commonly used for this purpose.[2] When using reagents like PPE, make sure it is of good quality and used in the correct stoichiometry.[3]
-
Reaction Time and Temperature: The reaction may require more time or a higher temperature to go to completion. Monitor the reaction progress using TLC until you see the disappearance of the starting materials.
-
Solvent: Ensure that your solvent is anhydrous, as any moisture can inhibit the reaction.
-
Activation of Carboxylic Acid: An alternative approach is to activate the carboxylic acid, for example, by converting it to an acyl chloride. The reaction of an acyl chloride with thiosemicarbazide is often more facile and may not require as harsh dehydrating conditions.[5]
-
Issue 3: Product is an Oil or a Sticky Solid with a Low Melting Point
Question: My purified 2-amino-1,3,4-thiadiazole derivative is not a crystalline solid as expected, but rather a sticky solid or an oil with a broad and low melting point. What does this indicate and how can I purify it further?
Answer: An oily or low-melting product is often a sign of impurities, which could be residual solvent, unreacted starting materials, or byproducts.
-
Explanation: The presence of even small amounts of impurities can disrupt the crystal lattice of your compound, leading to a lower and broader melting point. Residual high-boiling point solvents can also make the product appear oily.
-
Troubleshooting and Purification Protocol:
-
Thorough Drying: Ensure your product is completely dry by placing it under a high vacuum for an extended period.
-
Trituration: This technique can help to induce crystallization and remove soluble impurities. Suspend your oily product in a non-polar solvent in which your desired compound is insoluble but the impurities are soluble (e.g., diethyl ether or hexane). Stir or sonicate the mixture, then filter to collect the solidified product.[4]
-
Recrystallization: If trituration is unsuccessful, attempt recrystallization from a suitable solvent or solvent system.
-
Column Chromatography: For persistent issues, column chromatography is a reliable method for separating the desired product from impurities.[4]
-
Data Summary and Protocols
Table 1: Influence of Reaction Conditions on Product Formation
| Catalyst/Condition | Predominant Product | Potential Side Products | Notes |
| Conc. H₂SO₄, Heat | 2-Amino-1,3,4-thiadiazole | Charring/decomposition with sensitive substrates | Highly efficient for many substrates. |
| POCl₃, Heat | 2-Amino-1,3,4-thiadiazole | Chlorinated byproducts in some cases | Powerful dehydrating agent. |
| PPA, Heat | 2-Amino-1,3,4-thiadiazole | Difficult to stir at high concentrations | Good for high-boiling point reactions.[2] |
| Alkaline (e.g., NaOH) | 1,2,4-Triazole derivative | 2-Amino-1,3,4-thiadiazole | Favors N-cyclization.[1][4] |
| PPE, Mild Heat | 2-Amino-1,3,4-thiadiazole | Incomplete reaction if PPE is old or insufficient | A milder alternative to strong acids.[3] |
Experimental Protocol: General Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted aromatic carboxylic acid (1 equivalent) and thiosemicarbazide (1 to 1.2 equivalents).
-
Addition of Cyclizing Agent: Slowly and carefully add concentrated sulfuric acid (or an alternative like POCl₃ or PPA) to the mixture with cooling.
-
Heating: Heat the reaction mixture to the appropriate temperature (typically ranging from 80°C to 120°C) and monitor the reaction progress by TLC.
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a base (e.g., concentrated ammonia solution or 10% NaOH) until the pH is approximately 7-8.
-
Isolation: Collect the precipitated solid by filtration, wash it thoroughly with water, and dry it under a vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.
Visualizing Reaction Pathways
Diagram 1: Competing Cyclization Pathways
Caption: Influence of pH on cyclization pathways.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: A Researcher's Guide to Purifying 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. This document provides in-depth troubleshooting advice and detailed protocols to navigate the common and complex purification challenges associated with this compound. Drawing from established methodologies and a mechanistic understanding of the chemistry involved, this guide is designed for researchers, medicinal chemists, and process development scientists.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that arise during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude product? A1: The impurity profile is highly dependent on the synthetic route. For the common synthesis involving the cyclization of 4-methylbenzoyl thiosemicarbazide (often formed in situ from 4-methylbenzoic acid and thiosemicarbazide), the primary impurities are typically unreacted starting materials:
-
4-Methylbenzoic Acid: An acidic starting material.
-
Thiosemicarbazide: A polar, basic starting material.
-
N-(4-methylbenzoyl)thiosemicarbazide: The uncyclized intermediate. Additionally, side products from undesired reactions or decomposition may be present, though they are generally less common under optimized conditions.[1]
Q2: What is the best first-pass purification strategy for this compound? A2: For crude material obtained from typical synthetic routes, recrystallization is the most effective and scalable initial purification method.[2][3] The compound's relatively rigid, planar structure and hydrogen bonding capabilities allow for the formation of a stable crystal lattice, effectively excluding less-ordered impurities. Acetone, ethanol, or ethanol/water mixtures are commonly reported as effective solvents.[2][3]
Q3: My final product has a persistent yellow or brown tint. What causes this and how can I remove it? A3: A persistent color often indicates the presence of trace, highly conjugated impurities or degradation products. 2-amino-1,3,4-thiadiazole scaffolds can be susceptible to thermal and chemical stress.[4] To address this:
-
Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product and reduce yield.
-
Chromatography: If discoloration persists, flash column chromatography is the most effective solution.
Q4: How can I reliably assess the purity of my final product? A4: A multi-technique approach is recommended for robust purity assessment:
-
Thin-Layer Chromatography (TLC): An essential tool for rapid, qualitative assessment. A single spot in multiple solvent systems is a good indicator of purity.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for confirming the structure and identifying proton or carbon-containing impurities.[5][6] The absence of signals from starting materials is a key purity checkpoint.
-
Melting Point Analysis: A sharp melting point range that matches literature values indicates high purity. Impurities typically broaden and depress the melting point.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a reverse-phase HPLC method can provide a precise purity value (e.g., >99%).[7]
Part 2: In-Depth Troubleshooting Guide
This section explores specific experimental issues in a problem-solution format, explaining the underlying chemical principles for each recommendation.
Scenario 1: Recrystallization Failures
Q: My compound "oils out" as a liquid globule instead of forming crystals during recrystallization. What is happening and how do I fix it? A: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates into a supersaturated liquid phase before it can organize into a solid crystal lattice.[8] This is often caused by a high concentration of impurities, which disrupt crystallization, or a suboptimal solvent choice.
Causality & Solution Workflow:
-
Probable Cause: High impurity load.
-
Solution: The impurities must be reduced before attempting recrystallization again. Perform a liquid-liquid extraction. Dissolve the crude oil in ethyl acetate. Wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities like 4-methylbenzoic acid, followed by a wash with dilute hydrochloric acid (HCl) to remove basic impurities. Finally, wash with brine, dry the organic layer, and concentrate the solvent. This cleaner material is more likely to crystallize.
-
-
Probable Cause: Suboptimal solvent or excessively rapid cooling.
-
Solution: Re-dissolve the oil in the minimum amount of hot solvent. Add a small amount of a "co-solvent" in which your compound is less soluble (e.g., hexanes if you are using ethyl acetate, or water if using ethanol). This reduces the overall solvating power. Allow the solution to cool very slowly. If necessary, scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. Seeding with a previously obtained pure crystal can also be highly effective.
-
Scenario 2: Persistent Impurities After Purification
Q: My ¹H NMR spectrum consistently shows peaks for 4-methylbenzoic acid even after recrystallization. Why isn't recrystallization removing it? A: This suggests that the 4-methylbenzoic acid is co-crystallizing with your product. This can happen if there is a strong intermolecular interaction (like hydrogen bonding) between the product and the impurity, or if the impurity's concentration is very high.
Expert Recommendations:
-
Acid-Base Extraction (Pre-Purification): The most robust method to remove an acidic impurity is to exploit its chemical properties. Before recrystallization, dissolve the crude product in an organic solvent (like ethyl acetate) and perform an aqueous wash with a mild base (e.g., 5% NaHCO₃ solution). The 4-methylbenzoic acid will be deprotonated to its highly water-soluble carboxylate salt and partition into the aqueous layer, while your neutral-to-weakly-basic product remains in the organic phase.
-
Solvent System Re-evaluation: Experiment with a different recrystallization solvent system. A solvent that better differentiates the solubility between your product and the impurity will yield better results. A table of suggested solvents is provided in the protocols section.
Scenario 3: Column Chromatography Challenges
Q: My compound streaks badly on the silica TLC plate and gives poor separation during column chromatography. What should I do? A: Streaking (tailing) on silica gel is a classic sign of strong, non-ideal interactions between a polar, basic compound and the acidic silanol (Si-OH) groups on the silica surface. The primary amine on the thiadiazole ring is basic and interacts strongly with silica.
Solutions to Improve Chromatographic Resolution:
-
Mobile Phase Modification:
-
Add a Basic Modifier: Incorporate a small amount (0.5-1%) of triethylamine (Et₃N) or ammonia into your mobile phase. This base will preferentially bind to the acidic sites on the silica gel, allowing your compound to elute more symmetrically.
-
Use a Polar Alcohol: For highly polar compounds, a mobile phase of dichloromethane (DCM) with a gradient of methanol (MeOH) (e.g., 0-5% MeOH in DCM) is often effective. The methanol is a strong hydrogen bond donor and acceptor and helps to displace the compound from the silica surface.
-
-
Stationary Phase Alternatives:
-
Neutral Alumina: If streaking persists, consider using neutral alumina as your stationary phase. It lacks the acidic silanol groups of silica and is better suited for separating basic compounds.
-
Reverse-Phase Chromatography: For high-purity applications, reverse-phase flash chromatography (using a C18-functionalized silica) with a water/acetonitrile or water/methanol mobile phase is an excellent, albeit more expensive, alternative.[7]
-
Part 3: Standard Operating Protocols (SOPs)
SOP 1: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates. Lightly draw a pencil line ~1 cm from the bottom (the origin).
-
Sample Preparation: Prepare dilute solutions (~1 mg/mL) of your crude material, purified fractions, and authentic starting materials in a suitable solvent (e.g., ethyl acetate or DCM).
-
Spotting: Using a capillary tube, spot small amounts of each solution onto the origin line, keeping spots small and well-separated.
-
Elution: Place the plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp at 254 nm. Staining with iodine vapor can also be effective.[3]
-
Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A pure compound should yield a single spot. Compare the Rf of spots in the sample lanes to the starting material standards to identify impurities.
| Table 1: Recommended TLC Solvent Systems | |
| Solvent System (v/v) | Typical Application |
| Hexane : Ethyl Acetate (1:1) | Good starting point for general assessment. |
| Dichloromethane : Methanol (95:5) | For resolving more polar impurities. |
| Ethyl Acetate : Triethylamine (99:1) | To reduce streaking of the amine product. |
SOP 2: Bulk Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in vials first. Acetone and ethanol/water mixtures are good starting points.[2][3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Work in a fume hood and use a hot plate with stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote larger crystal growth.
-
Crystallization: Once the solution has reached room temperature, cool it further in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
SOP 3: High-Purity Purification by Flash Column Chromatography
-
Solvent System Selection: Based on TLC analysis (SOP 1), choose a solvent system that gives your product an Rf value of approximately 0.3-0.4 and provides good separation from impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing is recommended). Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply positive pressure (using air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, high-purity compound.
Part 4: Visualization & Workflows
Diagram 1: Purification Strategy Decision Tree
This diagram provides a logical pathway for selecting the appropriate purification technique based on the initial purity assessment of the crude product.
Caption: Decision tree for selecting a purification strategy.
Diagram 2: General Synthesis & Purification Workflow
This workflow illustrates the key stages from starting materials to the final, characterized product.
Caption: Experimental workflow for synthesis and purification.
Part 5: References
-
This compound. National Center for Biotechnology Information. PubChem Compound Database. URL: --INVALID-LINK--
-
Niraimathi, V., & Suresh, R. (2017). Synthesis and characterisation of some thiadiazole derivatives. ResearchGate. URL: --INVALID-LINK--
-
Synthesis of 5-(p-tolyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E. URL: --INVALID-LINK--
-
Ribeiro, M. A., et al. (2015). Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. The Journal of Chemical Thermodynamics. URL: --INVALID-LINK--
-
Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents. URL: --INVALID-LINK--
-
Separation of 2-Amino-1,3,4-thiadiazole on Newcrom R1 HPLC column. SIELC Technologies. URL: --INVALID-LINK--
-
Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. URL: --INVALID-LINK--
-
Gomha, S. M., et al. (2017). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules. URL: --INVALID-LINK--
-
Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. Journal of Advanced Pharmaceutical Technology & Research. URL: --INVALID-LINK--
-
Sanina, N. A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. URL: --INVALID-LINK--
-
Technical Support Center: Purification of 2-Amino-1,3,4-Thiadiazole Derivatives. BenchChem. URL: --INVALID-LINK--
-
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy. URL: --INVALID-LINK--
-
Parra, M. L., et al. (2012). Columnar liquid crystals based on amino-1,3,4-thiadiazole derivatives. Liquid Crystals. URL: --INVALID-LINK--
-
Abdel-Wahab, B. F., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules. URL: --INVALID-LINK--
-
Popiolek, L., et al. (2021). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Pharmaceuticals. URL: --INVALID-LINK--
-
Novel Thiadiazole Derivatives: Synthesis, Structural Characterization, and Pharmacological Evaluation. International Journal of Innovative Research in Technology. URL: --INVALID-LINK--
-
Technical Support Center: Purification of 2,5-Disubstituted-1,3,4-thiadiazoles. BenchChem. URL: --INVALID-LINK--
-
Abdel-Wahab, B. F., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. URL: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijirt.org [ijirt.org]
- 7. Separation of 2-Amino-1,3,4-thiadiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Thiadiazole Synthesis
Welcome to the Technical Support Center for Thiadiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of thiadiazole derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to optimize your reaction conditions and achieve higher yields and purity.
Part 1: Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of various thiadiazole isomers.
Issue 1: Low or No Product Yield in 1,3,4-Thiadiazole Synthesis
Question: My reaction to synthesize a 2-amino-1,3,4-thiadiazole from a carboxylic acid and thiosemicarbazide is resulting in a very low yield or no desired product. What are the common causes and how can I troubleshoot this?
Answer:
Low or no yield in this classic cyclization reaction is a frequent challenge. The root cause often lies in inefficient dehydration, suboptimal reaction conditions, or the formation of stable, unreactive intermediates.[1][2] Here’s a systematic approach to troubleshooting:
1. Evaluate the Dehydrating Agent: The cyclodehydration of the acylthiosemicarbazide intermediate is the critical step.[1][3]
-
Causality: Strong dehydrating agents are necessary to drive the equilibrium towards the cyclized product. Insufficient or inappropriate agents will stall the reaction.
-
Troubleshooting Steps:
-
Agent Selection: Commonly used agents include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃).[2][4][5] For a milder and often more effective alternative, consider using polyphosphate ester (PPE).[1][6]
-
Quantity: Ensure you are using a sufficient molar excess of the dehydrating agent. For instance, when using PPE, at least 20g per 5 mmol of carboxylic acid is recommended for the reaction to proceed effectively.[1]
-
Purity and Activity: Ensure your dehydrating agent is not old or has been improperly stored, as this can lead to deactivation.
-
2. Optimize Reaction Temperature and Time:
-
Causality: While some reactions proceed at room temperature, many require heating to overcome the activation energy for cyclization.[2] However, excessive heat can lead to decomposition of starting materials or the desired product.
-
Troubleshooting Steps:
-
Temperature Screening: If the reaction is sluggish, gradually increase the temperature. For many syntheses using POCl₃, heating at 80-90°C for an hour is a good starting point.[7] Microwave-assisted synthesis can also be a powerful tool to rapidly screen conditions and often leads to higher yields in shorter reaction times.[8][9][10][11]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress.[12][13] This will help you determine the optimal reaction time and prevent the formation of degradation byproducts due to prolonged heating.
-
3. Address Intermediate Formation:
-
Causality: An acylated thiosemicarbazide is a key intermediate.[1] If this intermediate is formed but does not cyclize, it will be the predominant product. In some cases, this intermediate can be isolated as an impurity.[1]
-
Troubleshooting Steps:
-
Acid Treatment: If you suspect the presence of the uncyclized intermediate, treating the product mixture with an acidic solution (e.g., hydrochloric acid) can promote the final cyclodehydration step.[1]
-
One-Pot vs. Two-Step: While one-pot syntheses are efficient, if you consistently face issues with incomplete cyclization, consider a two-step approach where you first synthesize and isolate the acylthiosemicarbazide, and then proceed with the cyclization under optimized conditions.
-
4. Solvent Selection:
-
Causality: The choice of solvent can significantly impact the solubility of reactants and the reaction rate.
-
Troubleshooting Steps:
-
Aprotic Solvents: Aprotic solvents like chloroform, DMF, or DMSO are often good choices as they can facilitate a homogeneous reaction mixture and simplify temperature control.[1][14]
-
Solvent-Free Conditions: For a greener approach, consider solvent-free conditions, which can sometimes lead to faster reactions and simpler work-up.[15]
-
Issue 2: Formation of Side Products in 1,2,4-Thiadiazole Synthesis
Question: I am attempting to synthesize a 3,5-disubstituted-1,2,4-thiadiazole via oxidative dimerization of a thioamide, but I am observing significant side product formation. How can I improve the selectivity of my reaction?
Answer:
The oxidative dimerization of thioamides is a common route to symmetrically substituted 1,2,4-thiadiazoles.[16][17] However, the choice of oxidant is critical to avoid over-oxidation and the formation of byproducts.[18]
1. Scrutinize the Oxidizing Agent:
-
Causality: The ideal oxidant should be strong enough to facilitate the S-N bond formation but not so harsh that it leads to degradation of the starting material or the product.
-
Troubleshooting Steps:
-
Common Oxidants: A wide range of oxidants have been used, including iodine (I₂), N-bromosuccinimide (NBS), oxone, and tert-butyl hydroperoxide (TBHP).[15][16]
-
Optimization: If you are observing side products, consider switching to a milder oxidant. For instance, molecular iodine is often effective and allows for a practical one-pot synthesis.[16][19]
-
Metal-Free Options: To avoid potential metal contamination and side reactions, explore metal-free oxidizing systems.[15]
-
2. Control Reaction Conditions:
-
Causality: Temperature and reaction time can influence the selectivity of the oxidation.
-
Troubleshooting Steps:
-
Temperature: High temperatures can promote side reactions.[16] Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Monitoring: Closely monitor the reaction by TLC to stop it as soon as the starting material is consumed to prevent over-oxidation of the product.
-
3. Synthesis of Unsymmetrically Substituted 1,2,4-Thiadiazoles:
-
Causality: The oxidative dimerization of a single thioamide will only yield a symmetrically substituted thiadiazole. To create unsymmetrical products, a different strategy is required.
-
Alternative Routes:
-
Nitrile and Thioamide Coupling: A practical method involves the sequential intermolecular addition of a thioamide to a nitrile, followed by intramolecular oxidative coupling.[16][19] This approach allows for the synthesis of 1,2,4-thiadiazoles with different substituents at the 3- and 5-positions.
-
Amidine-Based Synthesis: Another approach involves the reaction of amidines with dithioesters or aryl isothiocyanates.[20]
-
Issue 3: Difficulty in Product Purification
Question: My thiadiazole synthesis appears to be successful based on TLC and crude NMR, but I am struggling to purify the final compound. What are some common purification challenges and how can I overcome them?
Answer:
Purification of thiadiazoles can be challenging due to their polarity, potential instability under certain conditions, and the presence of persistent impurities.
1. Product Instability:
-
Causality: The thiadiazole ring can be sensitive to harsh acidic or basic conditions, which may be encountered during work-up and chromatography.[12][18]
-
Troubleshooting Steps:
-
Neutral Work-up: Whenever possible, use neutral extraction and washing steps. For example, wash with a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash.[12]
-
Chromatography Conditions: Avoid using highly acidic or basic mobile phases during column chromatography. A neutral solvent system is preferable. If modifiers are needed, use a small amount of a volatile acid or base that can be easily removed.
-
2. Highly Polar Products:
-
Causality: The presence of nitrogen and sulfur atoms makes the thiadiazole ring inherently polar, which can lead to tailing on silica gel columns and difficulty in separation from polar impurities.
-
Troubleshooting Steps:
-
Solvent System Optimization: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent to a more polar one can improve separation.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or reverse-phase silica.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature.
-
3. Persistent Impurities:
-
Causality: Unreacted starting materials or stable intermediates can be difficult to separate from the final product.
-
Troubleshooting Steps:
-
Reaction Optimization: The best way to avoid purification issues is to optimize the reaction to go to completion and minimize side product formation.
-
Chemical Treatment: In some cases, a specific impurity can be removed by a chemical wash during the work-up. For example, an unreacted carboxylic acid can be removed with a basic wash.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch synthesis for thiazoles, and how does it relate to thiadiazole synthesis?
A1: The Hantzsch thiazole synthesis is a classic reaction for the formation of a thiazole ring, which involves the reaction of an α-haloketone with a thioamide.[21][22] The mechanism proceeds via an initial S-alkylation of the thioamide, followed by cyclization and dehydration.[23][24] While this is primarily for thiazole synthesis, the underlying principles of nucleophilic attack by a sulfur-containing compound followed by cyclization are fundamental to many heterocyclic syntheses, including some routes to thiadiazoles. Understanding this mechanism can provide insights into potential side reactions and optimization strategies in related thiadiazole syntheses.
Q2: Are there any "green" or more environmentally friendly methods for thiadiazole synthesis?
A2: Yes, there is a growing interest in developing greener synthetic routes for thiadiazoles.[9][25] Key strategies include:
-
Microwave-Assisted Synthesis: This technique often leads to significantly shorter reaction times, reduced energy consumption, and higher yields.[8][9][11][26]
-
Use of Safer Reagents: Replacing toxic reagents like POCl₃ or SOCl₂ with alternatives like PPE is a step towards a more sustainable synthesis.[1][6][28]
-
Water-Mediated Reactions: Utilizing water as a solvent is a key aspect of green chemistry.[14]
Q3: How can I confirm the structure of my synthesized thiadiazole?
A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the precise structure, including the substitution pattern on the thiadiazole ring.[6][13][29][30]
-
Mass Spectrometry (MS): This provides the molecular weight of the compound, confirming its elemental composition.[1][6][13]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups in the molecule.[6][29][30]
-
Elemental Analysis: This provides the percentage composition of elements (C, H, N, S) and can be used to confirm the empirical formula of the compound.[13]
Part 3: Data Presentation and Experimental Protocols
Table 1: Comparison of Reaction Conditions for 2-Amino-1,3,4-Thiadiazole Synthesis
| Starting Materials | Dehydrating Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzoic acid, Thiosemicarbazide | PPE | Chloroform | Reflux | 10 h | 64.4 | [1] |
| Carboxylic acid, Thiosemicarbazide | POCl₃ | - | 80-90 °C | 1 h | - | [7] |
| Carboxylic acid, Thiosemicarbazide | Conc. H₂SO₄ | - | Reflux | - | - | [4] |
| Thiosemicarbazide, Benzoic acid, POCl₃ | - | DMF | Microwave (300W) | 3 min | - | [9] |
Experimental Protocol: One-Pot Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine using PPE[1]
-
To a solution of benzoic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).
-
Heat the reaction mixture to reflux (approximately 60°C) and maintain for 10 hours.
-
After cooling, add 15 mL of distilled water to the mixture.
-
Neutralize the residual PPE with sodium bicarbonate (NaHCO₃).
-
Filter the resulting precipitate.
-
Wash the precipitate with chloroform and hexane.
-
Dry the solid to obtain 5-phenyl-1,3,4-thiadiazol-2-amine.
Part 4: Visualizations
Diagram 1: General Workflow for Troubleshooting Low Yield in Thiadiazole Synthesis
Caption: A decision-making workflow for troubleshooting low yields in thiadiazole synthesis.
Diagram 2: Synthetic Pathways to Thiadiazole Isomers
References
- 1. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. jocpr.com [jocpr.com]
- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - ProQuest [proquest.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmedicopublishers.com [pharmedicopublishers.com]
- 15. A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N–S bond - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 21. benchchem.com [benchchem.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. jpharmsci.com [jpharmsci.com]
- 26. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Microwave-assisted neat reaction technology for the synthesis of s-triazolo[3,4-b]-1,3,4-thiadiazines | Semantic Scholar [semanticscholar.org]
- 28. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
Technical Support Center: Stability and Degradation of 1,3,4-Thiadiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,4-thiadiazole compounds. This guide is designed to provide in-depth, field-proven insights into the stability and degradation pathways of this important heterocyclic scaffold. The 1,3,4-thiadiazole ring is a cornerstone in medicinal chemistry, valued for its aromaticity, metabolic stability, and wide range of biological activities.[1][2][3][4] However, like any functional moiety, it is susceptible to degradation under specific environmental conditions. Understanding these pathways is critical for ensuring drug substance stability, identifying potential impurities, and designing robust formulations.
This guide moves beyond simple protocols to explain the causality behind the degradation mechanisms and experimental choices, empowering you to troubleshoot effectively and predict the stability of your novel derivatives.
Section 1: Troubleshooting Common Degradation Issues
This section addresses the most frequent stability problems encountered during experimental work. The questions are formatted to reflect real-world laboratory scenarios.
Q1: I've synthesized a 2,5-disubstituted 1,3,4-thiadiazole. It's stable in my organic reaction solvent, but degrades rapidly when I try to make an aqueous stock solution, especially when I adjust the pH for a bioassay. Why is this happening?
A1: This is a classic stability issue related to the inherent electronic nature of the 1,3,4-thiadiazole ring. The most probable cause is base-catalyzed hydrolysis .
-
Expertise & Causality: The 1,3,4-thiadiazole ring is an electron-deficient aromatic system. This deficiency makes the carbon atoms of the ring (C2 and C5) susceptible to nucleophilic attack. In aqueous solutions, particularly under neutral to basic conditions (pH > 7), the hydroxide ion (OH⁻) acts as a potent nucleophile. The attack initiates a ring-opening cascade. While the ring is generally stable in acidic solutions, it is known to undergo cleavage with aqueous bases.[5] The strong aromatic character of the ring provides significant in vivo stability, but this does not always translate to in vitro formulation stability under harsh pH conditions.[3][6]
-
Troubleshooting Steps:
-
pH Control: The first and most critical step is to control the pH of your aqueous solution. Prepare your stock solutions in a buffered system, ideally between pH 3 and 6. Avoid unbuffered water where the pH can fluctuate.
-
Solvent Choice: If permissible for your application, consider preparing a concentrated stock in an aprotic polar solvent like DMSO or DMF and performing a serial dilution into your final aqueous buffer immediately before the experiment. This minimizes the compound's exposure time to the aqueous environment.
-
Temperature: Perform dilutions and experiments at the lowest practical temperature. Hydrolysis reactions are temperature-dependent; reducing the temperature will significantly slow the degradation rate.
-
Q2: My compound shows an increasing number of impurity peaks on HPLC analysis after being left on the benchtop for a day. What could be the degradation mechanism?
A2: If your compound is exposed to ambient light and air, you are likely observing a combination of photodegradation and oxidation .
-
Expertise & Causality:
-
Photodegradation: Aromatic systems like 1,3,4-thiadiazole can absorb UV radiation. This absorption can excite the molecule to a higher energy state, making it susceptible to reactions that would not otherwise occur, such as rearrangements or reactions with atmospheric oxygen. Some 1,3,4-thiadiazole derivatives have been investigated as UV absorbers, which highlights their ability to interact with UV light.[7] This interaction can lead to the formation of reactive intermediates and subsequent degradation.
-
Oxidation: The sulfur atom in the thiadiazole ring is susceptible to oxidation, which can lead to the formation of S-oxides and S,S-dioxides. Additionally, if your compound has amino or other electron-rich substituents, these can also be sites of oxidation. Atmospheric oxygen, especially in the presence of light or trace metal catalysts, can facilitate these reactions.
-
-
Troubleshooting Steps:
-
Protect from Light: Store all solutions and solid materials in amber vials or wrap containers in aluminum foil to protect them from light.
-
Inert Atmosphere: When preparing solutions for long-term storage, sparge the solvent with an inert gas like nitrogen or argon before adding your compound. Store the solution under an inert headspace.
-
Antioxidants: For formulation development, the inclusion of antioxidants may be considered, but this is not typically practical for routine experimental stocks.
-
Section 2: Forced Degradation Studies: A Practical Guide
Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of a drug candidate. This process involves subjecting the compound to harsh conditions to accelerate its decomposition.
Q3: How do I design and execute a forced degradation study for my novel 1,3,4-thiadiazole compound?
A3: A well-designed forced degradation study should evaluate the impact of hydrolysis, oxidation, photolysis, and thermal stress. The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.
Experimental Protocol: Forced Degradation of a 1,3,4-Thiadiazole Derivative
1. Preparation of Stock and Stress Solutions:
- Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol).
- Prepare the following stress agents:
- Acid: 0.1 M Hydrochloric Acid (HCl)
- Base: 0.1 M Sodium Hydroxide (NaOH)
- Oxidant: 3% Hydrogen Peroxide (H₂O₂)
2. Execution of Stress Conditions:
- For each condition, add a known volume of your stock solution to a vial containing the stress agent. Dilute with water/methanol as needed to ensure solubility. Aim for a final compound concentration of ~100 µg/mL.
- Acid Hydrolysis: Mix compound with 0.1 M HCl. Heat at 60°C. Sample at 0, 2, 4, 8, and 24 hours.
- Base Hydrolysis: Mix compound with 0.1 M NaOH. Keep at room temperature. Sample at 0, 1, 2, 4, and 8 hours (base-catalyzed hydrolysis is often much faster).
- Oxidation: Mix compound with 3% H₂O₂. Keep at room temperature. Sample at 0, 2, 4, 8, and 24 hours.
- Thermal Stress (Solid): Place the solid compound in a 70°C oven. Sample at Day 1, 3, and 7. Prepare for analysis by dissolving in a suitable solvent.
- Photolytic Stress (Solution): Prepare a solution of the compound (~100 µg/mL) in a quartz cuvette or clear vial. Expose to a photostability chamber with a light source that provides both UV and visible light (e.g., ICH Option 2: xenon lamp). Run a dark control sample in parallel.
3. Sample Analysis:
- At each time point, withdraw an aliquot of the stressed sample.
- Neutralize: For acid and base samples, neutralize them immediately (add an equimolar amount of base or acid, respectively) to stop the degradation reaction.
- Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection at a wavelength where the parent compound and potential degradants absorb).
- Use HPLC-MS/MS to obtain mass information for the parent compound and any new peaks that appear, which is crucial for identifying the degradation products.
Workflow for a Forced Degradation Study
Caption: Workflow for a typical forced degradation study.
Section 3: Understanding Degradation Pathways and Products
Q4: What are the specific chemical structures of the degradation products I should expect from my 1,3,4-thiadiazole?
A4: The exact products will depend on the substituents (R1 and R2) on your thiadiazole ring. However, we can predict the general classes of degradants based on the reaction mechanism.
Table 1: Common Degradation Pathways and Expected Products
| Stress Condition | Primary Mechanism | General Degradant Structures | Potential Products (Example: R-C(S)NHNHC(O)-R') |
| Basic Hydrolysis | Nucleophilic attack by OH⁻ at C2 or C5, leading to ring cleavage. | Thioacylsemicarbazides or related open-ring structures. | Formation of a thiocarbohydrazide or related species after ring opening. |
| Acidic Hydrolysis | Generally more stable, but prolonged exposure can lead to ring protonation and subsequent cleavage. | Similar to basic hydrolysis, but often much slower. | N-acyl-N'-thioacyl-hydrazine. |
| Oxidation | Attack at the sulfur or ring nitrogen atoms. | S-oxides, S,S-dioxides, N-oxides. | 1,3,4-thiadiazole-1-oxide. |
| Photolysis | UV absorption leading to bond cleavage or rearrangement. | Isomers (e.g., 1,2,4-thiadiazoles), ring-contracted or ring-opened products. | Complex mixture, often requires detailed spectroscopic analysis. |
| Thermal | High-energy fragmentation of the ring. | Small gaseous molecules, products of substituent cleavage. | Gaseous products like CO₂, SO₂, and NO₂ can be evolved.[8][9] |
Visualizing the Primary Degradation Pathways
Caption: Major degradation pathways for 1,3,4-thiadiazole compounds.
References
- 1. bepls.com [bepls.com]
- 2. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]
- 3. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Interpreting NMR Spectra of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support center for the analysis of 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into interpreting the ¹H and ¹³C NMR spectra of this compound. Here, we address common questions and troubleshooting scenarios to ensure accurate and reliable spectral analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for this compound in DMSO-d₆?
When analyzing the ¹H NMR spectrum of this compound, you should expect to see distinct signals corresponding to the aromatic protons of the tolyl group, the amine protons, and the methyl protons. The use of DMSO-d₆ as a solvent is common for this class of compounds.[1]
Here is a summary of the anticipated chemical shifts:
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (phenyl) | 7.30 - 7.80 | Multiplet (m) | 4H |
| Amine (-NH₂) | ~7.40 (variable) | Broad Singlet (br s) | 2H |
| Methyl (-CH₃) | ~2.35 | Singlet (s) | 3H |
Causality Behind the Shifts:
-
Aromatic Protons (7.30 - 7.80 ppm): These protons are deshielded due to the ring current effect of the aromatic system.[2] The protons on the substituted phenyl ring typically appear as two doublets, a characteristic AA'BB' system, due to the para-substitution.
-
Amine Protons (~7.40 ppm): The chemical shift of amine protons can be highly variable and is influenced by factors such as concentration, temperature, and residual water in the solvent.[3][4] They often appear as a broad singlet due to rapid proton exchange and quadrupole broadening from the nitrogen atom.[5][6] In some cases, this signal may overlap with the aromatic signals.[7]
-
Methyl Protons (~2.35 ppm): The singlet for the methyl group appears in the typical range for an alkyl substituent on an aromatic ring.
Q2: How do I definitively identify the -NH₂ peak, especially if it's broad or overlapping with other signals?
Identifying the amine (-NH₂) protons can be challenging due to their variable chemical shift and broadness.[4][6]
Troubleshooting Protocol: D₂O Exchange
A standard and effective method for confirming the presence of labile protons like those in an amine group is a D₂O shake.[8]
Step-by-Step Methodology:
-
Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Add a drop of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it vigorously for a few minutes to facilitate proton-deuteron exchange.
-
Re-acquire the ¹H NMR spectrum.
Expected Result: The signal corresponding to the -NH₂ protons will either disappear or significantly decrease in intensity. This is because the protons are exchanged for deuterons, which are not detected in ¹H NMR spectroscopy.[8]
Expert Insight: The rate of exchange can be influenced by the acidity of the amine protons and the presence of any acidic or basic impurities.
Q3: My aromatic region shows a complex multiplet instead of two clean doublets. What could be the cause?
While an idealized spectrum would show two distinct doublets for the para-substituted phenyl ring, several factors can lead to a more complex pattern.
Potential Causes and Solutions:
-
Second-Order Effects: If the chemical shift difference between the coupled aromatic protons is small (approaching the coupling constant), second-order effects can lead to more complex splitting patterns, often referred to as "roofing."
-
Solvent Effects: The choice of solvent can influence the chemical shifts of the aromatic protons.[8] Running the spectrum in a different solvent (e.g., CDCl₃ or acetone-d₆) may resolve overlapping signals.
-
Impurity Overlap: An impurity with signals in the aromatic region can complicate the spectrum. Check the purity of your sample using other analytical techniques like LC-MS or TLC.
Workflow for Deconvolution:
Caption: Troubleshooting complex aromatic signals.
Q4: What are the expected ¹³C NMR chemical shifts for this compound?
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.
Expected Chemical Shift Ranges:
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
| Thiadiazole C2 (-C-NH₂) | ~160 - 165 | Carbon attached to the amine group. |
| Thiadiazole C5 (-C-Ar) | ~158 - 164 | Carbon attached to the phenyl ring. |
| Aromatic (quaternary) | ~120 - 145 | Includes the carbon attached to the thiadiazole and the methyl group. |
| Aromatic (CH) | ~125 - 130 | Aromatic carbons with attached protons. |
| Methyl (-CH₃) | ~21 | Typical shift for a tolyl methyl group. |
Scientific Rationale:
-
Thiadiazole Carbons: These carbons are significantly deshielded due to the electronegativity of the adjacent nitrogen and sulfur atoms and their involvement in the aromatic heterocyclic system.[9][10]
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are in the expected downfield region.[11] The specific shifts can be influenced by the electronic effects of the substituents.[12][13]
-
Methyl Carbon: The methyl carbon signal appears in the upfield aliphatic region.[14]
Q5: I see unexpected peaks in my spectrum, for example, around 2.50 ppm and 3.33 ppm in my DMSO-d₆ spectrum. What are they?
These are common solvent-related peaks when using DMSO-d₆.
-
δ 2.50 ppm: This is the residual, non-deuterated signal of DMSO-d₅ ((CD₃)₂SO).[1] It appears as a quintet due to coupling with the two deuterium atoms on the adjacent methyl group.[15]
-
δ 3.33 ppm: This is a broad singlet due to residual water (H₂O or HOD) in the DMSO-d₆ solvent.[16] DMSO is hygroscopic and readily absorbs moisture from the atmosphere.[16]
Best Practices for Solvent Purity:
-
Use freshly opened ampoules of high-purity deuterated solvent.
-
Store solvents over molecular sieves to minimize water content.
-
Dry your NMR tubes and other glassware thoroughly before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Broad Peaks | 1. Poor shimming. 2. Sample concentration is too high. 3. Presence of paramagnetic impurities. 4. Dynamic exchange processes (e.g., rotamers).[17] | 1. Re-shim the spectrometer. 2. Dilute the sample. 3. Purify the sample. 4. Acquire the spectrum at a higher temperature.[8] |
| Incorrect Integrations | 1. Incomplete relaxation of nuclei. 2. Poor phasing of the spectrum. 3. Overlapping peaks. | 1. Increase the relaxation delay (d1) in the acquisition parameters. 2. Carefully re-phase the spectrum. 3. Use a higher field spectrometer for better resolution or change the solvent.[8] |
| No Signal or Weak Signal | 1. Sample concentration is too low. 2. Incorrect receiver gain. 3. Compound has poor solubility. | 1. Increase the sample concentration. 2. Increase the number of scans. 3. Try a different deuterated solvent in which the compound is more soluble.[8] |
Molecular Structure and Proton Assignments
Caption: Structure of this compound with key proton groups highlighted.
References
- 1. Deuterated DMSO - Wikipedia [en.wikipedia.org]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Video: NMR Spectroscopy Of Amines [jove.com]
- 5. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support guide for the synthesis of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this synthetic process. We will address common challenges, offer troubleshooting solutions, and answer frequently asked questions to ensure the successful and scalable production of this important heterocyclic compound.
Core Synthesis Protocol & Mechanism
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a cornerstone reaction in medicinal chemistry. The most prevalent and reliable method for synthesizing this compound involves the acid-catalyzed cyclization of 4-methylbenzoic acid with thiosemicarbazide.[1][2] The acid catalyst facilitates the dehydration and subsequent ring closure to form the stable 1,3,4-thiadiazole aromatic ring.[3][4]
Reaction Mechanism
The reaction proceeds through two key stages:
-
Acylation: The thiosemicarbazide acts as a nucleophile, attacking the activated carboxyl group of 4-methylbenzoic acid to form an acylthiosemicarbazide intermediate.
-
Cyclodehydration: Under strong acidic conditions, the intermediate undergoes intramolecular cyclization and dehydration to yield the final 2-amino-5-(4-methylphenyl)-1,3,4-thiadiazole.
References
Validation & Comparative
A Comparative Guide to the Antimicrobial Activity of 5-Aryl-1,3,4-Thiadiazol-2-amines
In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among the heterocyclic compounds, the 1,3,4-thiadiazole nucleus has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including notable antimicrobial effects.[1] This guide provides an in-depth comparative analysis of the antimicrobial activity of various 5-aryl-1,3,4-thiadiazol-2-amine derivatives. Our focus is to elucidate the structure-activity relationships (SAR) that govern their efficacy and to provide a practical framework for researchers engaged in the discovery of new anti-infective agents.
The core structure of 5-aryl-1,3,4-thiadiazol-2-amine, characterized by a five-membered ring containing one sulfur and two nitrogen atoms, offers a versatile template for chemical modification.[2] The substituent at the 5-position of the thiadiazole ring, in this case, an aryl group, plays a crucial role in modulating the biological activity of these compounds.
The General Structure of 5-Aryl-1,3,4-Thiadiazol-2-amines
Caption: General chemical structure of 5-aryl-1,3,4-thiadiazol-2-amines.
Comparative Antimicrobial Activity: A Data-Driven Analysis
The antimicrobial efficacy of 5-aryl-1,3,4-thiadiazol-2-amines is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[3] The data presented in the following tables are compiled from various studies to offer a comparative overview. It is important to note that direct comparison between studies should be approached with caution due to potential variations in experimental conditions.
Antibacterial Activity
The antibacterial spectrum of these compounds has been evaluated against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of 5-Aryl-1,3,4-Thiadiazol-2-amine Derivatives
| Compound (Aryl Substituent) | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| 4-Fluorophenyl | 20-28 | 20-28 | 24-40 | 24-40 | [4] |
| 4-Chlorophenyl | 20-28 | 20-28 | 24-40 | 24-40 | [4] |
| 4-Bromophenyl | - | - | - | - | - |
| 4-Hydroxyphenyl | - | - | - | - | [4] |
| 4-Methoxyphenyl | - | - | - | - | - |
| 4-Nitrophenyl | - | - | - | - | [5] |
| Ciprofloxacin (Standard) | 18-20 | 18-20 | 20-24 | 20-24 | [4] |
Note: "-" indicates data not available in the cited sources.
From the available data, a clear structure-activity relationship begins to emerge. The presence of electron-withdrawing groups, such as halogens (fluoro and chloro) on the phenyl ring, appears to confer potent antibacterial activity, particularly against Gram-positive bacteria.[4] For instance, the fluorinated and chlorinated derivatives have shown good inhibitory effects against S. aureus and B. subtilis, with MIC values comparable to the standard antibiotic ciprofloxacin.[4]
Antifungal Activity
Several 5-aryl-1,3,4-thiadiazol-2-amines have also been screened for their activity against pathogenic fungi.
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of 5-Aryl-1,3,4-Thiadiazol-2-amine Derivatives
| Compound (Aryl Substituent) | Candida albicans | Aspergillus niger | Reference |
| 4-Hydroxyphenyl | 32-42 | 32-42 | [4] |
| 4-Methoxyphenyl | 32-42 | 32-42 | [4] |
| Fluconazole (Standard) | 24-26 | 24-26 | [4] |
Interestingly, derivatives bearing oxygenated substituents, such as hydroxyl and methoxy groups, on the phenyl ring have demonstrated significant antifungal activity against C. albicans and A. niger.[4] This suggests that different structural modifications can be employed to tune the antimicrobial spectrum of these compounds, directing them towards either antibacterial or antifungal applications.
Experimental Protocols: A Guide to Synthesis and Antimicrobial Evaluation
To ensure the reproducibility and validity of research in this field, standardized methodologies are crucial. The following sections detail the common experimental protocols for the synthesis and antimicrobial screening of 5-aryl-1,3,4-thiadiazol-2-amines.
Synthesis of 5-Aryl-1,3,4-Thiadiazol-2-amines
A common and efficient method for the synthesis of these compounds involves the cyclization of an aryl carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride.[6][7]
Step-by-Step Synthesis Protocol:
-
Reaction Setup: A mixture of the appropriately substituted aryl carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is taken in a round-bottom flask.
-
Acid Addition: Concentrated sulfuric acid is added slowly and carefully to the reaction mixture with constant cooling in an ice bath.
-
Reflux: The reaction mixture is then refluxed for a specified period, typically 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature and poured into crushed ice with constant stirring.
-
Neutralization and Precipitation: The acidic solution is neutralized with a suitable base (e.g., ammonia solution) until the product precipitates out.
-
Isolation and Purification: The precipitated solid is filtered, washed thoroughly with water, and dried. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).[7][8]
Antimicrobial Screening Workflow
The antimicrobial activity of the synthesized compounds is typically evaluated using two primary methods: the agar well diffusion method for preliminary screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).[3]
Caption: A typical workflow for antimicrobial screening of synthesized compounds.
Detailed Protocol for Broth Microdilution Method (MIC Determination):
This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11][12]
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard.[3]
-
Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.[9]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[10]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.[3]
Conclusion and Future Perspectives
The 5-aryl-1,3,4-thiadiazol-2-amine scaffold represents a promising avenue for the development of novel antimicrobial agents. The ease of synthesis and the tunability of their antimicrobial spectrum through modification of the aryl substituent make them an attractive target for medicinal chemists. The data clearly indicates that electron-withdrawing groups on the aryl ring tend to enhance antibacterial activity, while electron-donating or oxygen-containing groups can promote antifungal properties.
Future research should focus on expanding the library of these derivatives and conducting comprehensive in vitro and in vivo studies to further elucidate their mechanism of action, toxicity profiles, and potential for clinical application. The systematic exploration of the structure-activity relationships will be instrumental in designing the next generation of potent and selective antimicrobial agents based on the 1,3,4-thiadiazole core.
References
- 1. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review - Neliti [neliti.com]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hakon-art.com [hakon-art.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions | Semantic Scholar [semanticscholar.org]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. youtube.com [youtube.com]
- 11. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 12. protocols.io [protocols.io]
A Comparative Analysis of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine and Standard Antimicrobial Agents
An In-Depth Guide for Drug Development Professionals
The relentless evolution of antimicrobial resistance poses a significant threat to global health, necessitating a continuous search for novel therapeutic agents. Heterocyclic compounds, particularly those containing the 1,3,4-thiadiazole scaffold, have emerged as a promising area of research due to their diverse pharmacological activities.[1][2] This guide provides a comprehensive, data-driven comparison of a specific thiadiazole derivative, 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine, against established standard antimicrobial agents. We will delve into its relative efficacy, the experimental methodologies used for its evaluation, and its potential as a lead compound in the development of new anti-infective drugs.
The 1,3,4-Thiadiazole Scaffold: A Foundation for Antimicrobial Activity
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing sulfur and two nitrogen atoms. Its unique electronic structure, metabolic stability, and ability to act as a bioisostere for other rings like thiazole make it a privileged scaffold in medicinal chemistry.[3][4][5] Derivatives of 1,3,4-thiadiazole have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[5][6]
The antimicrobial mechanism of these compounds is often attributed to their ability to interfere with crucial cellular processes in pathogens.[5] While the exact mechanism for this compound is still under investigation, related compounds are believed to exert their effects through the N-C-S moiety, which may disrupt enzyme function or chelate essential metal ions required for microbial growth.[4]
Quantitative Comparison of Antimicrobial Efficacy
The effectiveness of a potential antimicrobial agent is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and by measuring its Zone of Inhibition in diffusion assays. The MIC is the lowest concentration of a drug that prevents the visible in-vitro growth of a microorganism.[7][8] A lower MIC value indicates greater potency.
The following tables summarize the reported antimicrobial activity of this compound and its close structural analogs against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The performance is compared against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Fluconazole, a standard antifungal agent.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound/Agent | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| This compound (and close derivatives) | 20-28 | 20-28 | 24-40 | 24-40 | [2][9][10] |
| Ciprofloxacin (Standard) | 18-20 | 18-20 | 20-24 | 20-24 | [9][10] |
Table 2: Comparative Antifungal Activity (MIC in µg/mL)
| Compound/Agent | Aspergillus niger | Candida albicans | Reference |
| 5-(4-Hydroxyphenyl)-1,3,4-thiadiazol-2-amine | 32-42 | 32-42 | [2] |
| 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | 32-42 | 32-42 | [2] |
| Fluconazole (Standard) | 24-26 | 24-26 | [2] |
Analysis of Efficacy: The data indicates that derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine exhibit significant antibacterial activity. Specifically, halogenated derivatives show good inhibitory effects against Gram-positive bacteria like S. aureus and B. subtilis, with MIC values nearly comparable to the standard drug, Ciprofloxacin.[2][9][10] The activity against Gram-negative bacteria such as E. coli and P. aeruginosa is moderate.[2] In terms of antifungal properties, derivatives with oxygenated substituents on the phenyl ring (e.g., hydroxyl, methoxy) demonstrate notable activity against A. niger and C. albicans.[2]
Experimental Methodologies: A Blueprint for Validation
The reliability of antimicrobial susceptibility testing hinges on standardized, reproducible protocols. The data presented above is primarily generated using two universally accepted methods: the Broth Microdilution method for MIC determination and the Kirby-Bauer Disk Diffusion method for assessing sensitivity.
This method determines the lowest concentration of an antimicrobial agent that inhibits microbial growth. Its quantitative nature is crucial for comparing the potency of different compounds.[7][11]
Workflow for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.[12]
-
Inoculum Preparation: A pure culture of the test microorganism is grown overnight. The culture is then diluted in MHB to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[11][13]
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial or fungal suspension.[11]
-
Controls: A positive control well (inoculum without the test compound) and a negative control well (broth only) are included to ensure the viability of the organism and the sterility of the medium, respectively.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.[11][12]
-
Result Interpretation: Following incubation, the wells are examined for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[8][12]
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[14][15] It is a widely used, cost-effective screening method.[16]
Workflow for Kirby-Bauer Disk Diffusion Test
Caption: Workflow for the Kirby-Bauer Disk Diffusion Susceptibility Test.
Step-by-Step Protocol:
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to match the 0.5 McFarland turbidity standard.[14][17]
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum. The excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is then evenly swabbed to create a confluent lawn of bacteria.[14][18]
-
Disk Application: Sterile paper disks impregnated with a known concentration of this compound and standard control antibiotics are placed on the agar surface. Disks must be spaced at least 24 mm apart.[17][18]
-
Incubation: The plates are inverted and incubated at 37°C for 18-24 hours.[17]
-
Result Interpretation: After incubation, the plates are examined for zones of inhibition (clear areas around the disks where bacteria have not grown). The diameter of these zones is measured in millimeters. The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measurements to established guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[17][19]
Conclusion and Future Directions
The available data suggests that this compound and its related derivatives are a promising class of antimicrobial compounds. Their efficacy, particularly against Gram-positive bacteria, is comparable to that of the widely used antibiotic Ciprofloxacin. This positions the 1,3,4-thiadiazole scaffold as a valuable starting point for the development of new drugs to combat resistant pathogens.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to identify the specific structural modifications that enhance potency and broaden the spectrum of activity.
-
Mechanism of Action Studies: Elucidating the precise biochemical pathways that these compounds disrupt within microbial cells to better understand their therapeutic potential and predict potential resistance mechanisms.
-
In Vivo Efficacy and Toxicity: Progressing the most promising compounds to animal models to evaluate their effectiveness in a living system and to assess their safety profiles.
By systematically exploring these avenues, the scientific community can potentially translate the antimicrobial promise of this compound into clinically effective therapies.
References
- 1. kuey.net [kuey.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 5. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Evaluation of 5-(p-substituted phenyl)-N-(3-(5-nitrofur-2-yl) allylidene)-1,3,4-thiadiazol-2-amine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 9. dovepress.com [dovepress.com]
- 10. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. microchemlab.com [microchemlab.com]
- 13. protocols.io [protocols.io]
- 14. asm.org [asm.org]
- 15. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. microbenotes.com [microbenotes.com]
- 18. hardydiagnostics.com [hardydiagnostics.com]
- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Unambiguous Structural Validation of Synthesized Thiadiazoles using X-ray Crystallography
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 1,3,4-thiadiazole scaffold is a cornerstone of innovation, integral to a wide array of therapeutic agents.[1][2] These five-membered heterocyclic compounds are prized for their versatile biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] Given their therapeutic potential, the unequivocal validation of their molecular structure is not merely a procedural step but a fundamental requirement for advancing drug discovery and ensuring the integrity of structure-activity relationship (SAR) studies.[2][5]
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of novel thiadiazoles, establishing single-crystal X-ray crystallography as the definitive "gold standard." We will explore the causality behind experimental choices, present a detailed workflow from synthesis to final structure, and offer a comparative analysis against common spectroscopic methods.
The Gold Standard: Why X-ray Crystallography is Definitive
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for initial characterization, they provide inferential data about a molecule's constitution.[6] NMR reveals the connectivity and through-space relationships of atoms in a solution state, and MS determines the molecular weight and elemental composition.[7][8] However, for complex molecules, isomers, or compounds with ambiguous stereochemistry, these methods can fall short of providing an absolute 3D structure.
X-ray crystallography, by contrast, offers direct, unambiguous visualization of the molecular architecture.[9] By diffracting X-rays off a single, well-ordered crystal, the technique maps the electron density of the molecule, revealing the precise spatial coordinates of each atom.[10] This provides incontrovertible proof of:
-
Connectivity and Constitution: Confirming the exact bonding arrangement.
-
Absolute Configuration: Determining the stereochemistry of chiral centers.
-
Conformation: Revealing the molecule's preferred shape in the solid state.
-
Intermolecular Interactions: Visualizing how molecules pack together in the crystal lattice.[11]
This level of detail is crucial for computational modeling, understanding receptor binding, and securing intellectual property. The ability of X-ray crystallography to provide accurate, atomic-level information is unsurpassed in structural chemistry.[12][13]
Comparative Analysis: Crystallography vs. Spectroscopic Techniques
No single technique tells the whole story. A multi-faceted approach is always the most robust. The following table compares the capabilities of primary analytical methods in the context of thiadiazole structure validation.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing. | Unambiguous and definitive structural determination.[9] Provides high-resolution atomic coordinates. | Requires a high-quality single crystal, which can be challenging to grow. Provides a static picture in the solid state.[8] |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Atomic connectivity, chemical environment of nuclei, solution-state conformation, and dynamics. | Excellent for determining the carbon-hydrogen framework and relative stereochemistry in solution. Non-destructive.[7] | Can be ambiguous for complex isomers or molecules with few protons. Does not provide absolute configuration without chiral auxiliaries.[14] |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns suggesting substructures. | High sensitivity, requires very small sample amounts. Provides definitive molecular formula. | Does not provide information on 3D structure or connectivity. Isomers are often indistinguishable. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=N, N-H, C=O). | Fast, simple, and provides a quick check for key functional groups. | Provides limited information about the overall molecular skeleton and no stereochemical data. |
The Experimental Workflow: From Synthesis to Validated Structure
Achieving a publication-quality crystal structure is a systematic process that demands precision at every stage. This workflow represents a self-validating system, where the quality of the outcome at each step determines the feasibility of the next.
Caption: Workflow for structural validation of thiadiazoles.
Step 1: Synthesis of a 1,3,4-Thiadiazole Derivative (Example Protocol)
A common and reliable method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives.[4][15]
-
Reactant Preparation: A substituted aromatic carboxylic acid is reacted with thiosemicarbazide.
-
Cyclization: The mixture is heated under reflux in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.[4][16]
-
Work-up and Purification: The reaction mixture is cooled, neutralized, and the resulting precipitate is filtered. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the target thiadiazole.
Step 2: Crystal Growth – The Art and Science
Growing diffraction-quality single crystals is often the most challenging step. The goal is to encourage molecules to slowly assemble into a well-ordered lattice.
-
Method of Choice - Slow Evaporation:
-
Dissolve the purified thiadiazole in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) in a clean vial. The ideal solvent is one in which the compound is moderately soluble.
-
Cover the vial with a cap, pierced with a few small holes using a needle. This allows the solvent to evaporate very slowly over several days to weeks.
-
Store the vial in a vibration-free environment at a constant temperature.
-
-
Causality: Slow solvent evaporation allows the solution to become supersaturated gradually, providing sufficient time for molecules to orient themselves correctly and form a single, ordered crystal lattice rather than crashing out as an amorphous powder or multiple small crystals.
Step 3: Single-Crystal X-ray Data Collection
This phase requires a specialized instrument called a diffractometer.[17]
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is carefully selected under a microscope.[10] It is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the diffractometer and cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations. The instrument then rotates the crystal through a series of orientations while irradiating it with a focused beam of X-rays.[18] A detector records the position and intensity of the diffracted X-ray spots.
Step 4: Structure Solution, Refinement, and Validation
The collected diffraction data is a complex pattern of spots that must be translated into a molecular structure.
-
Structure Solution: Specialized software analyzes the diffraction pattern to determine the unit cell parameters and space group of the crystal.[10] Initial phases are calculated, leading to a preliminary electron density map.
-
Structure Refinement: An initial molecular model is fitted to the electron density map. This model is then refined through an iterative, least-squares process that adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.
-
Validation: The final structure is rigorously validated using standards set by the International Union of Crystallography (IUCr).[19][20] Key metrics like the R-factor (a measure of agreement between the model and data) are checked. The final structural data is typically deposited in a public repository like the Cambridge Structural Database (CSD) to ensure public access and verification.[21][22]
Resolving Ambiguity: A Logic-Based Comparison
While all methods are valuable, their roles in the validation process are distinct and hierarchical. X-ray crystallography sits at the apex as the final arbiter of structure.
Caption: Hierarchy of analytical techniques in structural validation.
Conclusion
In the rigorous field of drug development, ambiguity is a liability. While a suite of spectroscopic techniques (NMR, MS, IR) is essential for the routine characterization of synthesized thiadiazoles, their data remains inferential. Single-crystal X-ray crystallography provides the only direct, high-resolution, and unambiguous determination of a molecule's three-dimensional structure. It is the indispensable tool that validates synthetic success, confirms SAR hypotheses, and provides the foundational certainty required to advance promising therapeutic candidates from the lab to the clinic. Adherence to the systematic workflow presented here ensures that the structural data generated is not only accurate but also meets the high standards required for publication and regulatory submission.
References
- 1. 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiadiazole-a promising structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. 1,3,4-thiadiazole derivatives. Synthesis, structure elucidation, and structure-antituberculosis activity relationship investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. news-medical.net [news-medical.net]
- 9. rigaku.com [rigaku.com]
- 10. fiveable.me [fiveable.me]
- 11. Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 15. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 16. researchgate.net [researchgate.net]
- 17. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 18. youtube.com [youtube.com]
- 19. iucr.org [iucr.org]
- 20. iucr.org [iucr.org]
- 21. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 22. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
Mechanism of action of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine as an anticancer agent
A Comparative Guide to the Anticancer Mechanisms of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine and Related Heterocyclic Compounds
Foreword
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities, including notable anticancer properties. This guide provides a detailed examination of the putative mechanism of action of this compound as a representative of this class and draws comparisons with other relevant heterocyclic anticancer agents. Our focus is to dissect the molecular pathways, evaluate the experimental evidence, and provide robust protocols for researchers in the field of drug discovery.
The Emergence of 1,3,4-Thiadiazoles in Oncology
The 1,3,4-thiadiazole ring is a privileged structure in drug design due to its favorable pharmacokinetic properties and its ability to engage with a variety of biological targets. While direct, extensive research on this compound is emerging, the broader class of 2-amino-5-substituted-1,3,4-thiadiazoles has been the subject of significant investigation. These compounds are known to exert their anticancer effects through a multitude of mechanisms, often involving the inhibition of key enzymes or the induction of apoptosis.
Proposed Mechanism of Action of this compound
Based on studies of structurally similar 1,3,4-thiadiazole derivatives, the anticancer activity of this compound is likely multifaceted. The primary proposed mechanisms include:
-
Kinase Inhibition: A significant body of research points to the ability of 1,3,4-thiadiazole derivatives to inhibit various protein kinases that are crucial for cancer cell proliferation and survival. These can include receptor tyrosine kinases (RTKs) like VEGFR and EGFR, as well as intracellular kinases such as PI3K and AKT. The 4-methylphenyl group at the 5-position can potentially enhance binding affinity within the ATP-binding pocket of these kinases.
-
Induction of Apoptosis: Many 1,3,4-thiadiazole compounds have been shown to trigger programmed cell death in cancer cells. This is often achieved through the intrinsic pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction and caspase activation.
-
Carbonic Anhydrase Inhibition: Certain 1,3,4-thiadiazole derivatives are known to be potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes play a critical role in regulating tumor pH and facilitating metastasis. Inhibition of these CAs can lead to an acidic tumor microenvironment, which is detrimental to cancer cell survival.
Signaling Pathway Overview
A Comparative Guide to the Synthetic Routes of 2-Amino-1,3,4-Thiadiazoles for Researchers and Drug Development Professionals
The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The versatility of this heterocyclic motif has spurred the development of numerous synthetic strategies. This guide provides an in-depth, comparative analysis of the most prevalent synthetic routes to 2-amino-1,3,4-thiadiazoles, offering field-proven insights into the rationale behind experimental choices and presenting supporting data to inform your selection of the most suitable method for your research and development endeavors.
The Significance of the 2-Amino-1,3,4-Thiadiazole Core
The unique arrangement of nitrogen and sulfur atoms in the 1,3,4-thiadiazole ring imparts favorable physicochemical properties, such as metabolic stability and the capacity for hydrogen bonding, making it a privileged structure in drug design.[2] The 2-amino substituent provides a crucial handle for further functionalization, allowing for the exploration of a vast chemical space to optimize biological activity.
Key Synthetic Pathways: A Comparative Overview
The synthesis of 2-amino-1,3,4-thiadiazoles predominantly involves the cyclization of a thiosemicarbazide precursor with a one-carbon electrophile. The choice of reagents and reaction conditions significantly impacts the efficiency, yield, and environmental footprint of the synthesis. Here, we compare the most common approaches.
Cyclization of Thiosemicarbazide with Carboxylic Acids
This is arguably the most traditional and widely employed method for constructing the 2-amino-1,3,4-thiadiazole ring. The reaction proceeds through the initial acylation of thiosemicarbazide by the carboxylic acid, followed by an acid-catalyzed intramolecular cyclodehydration.
Mechanism Rationale: The use of a strong acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the terminal amino group of thiosemicarbazide. The subsequent cyclization is driven by the formation of the stable aromatic thiadiazole ring.
Common Dehydrating Agents:
-
Concentrated Sulfuric Acid (H₂SO₄): A classic and cost-effective choice. However, it often requires harsh reaction conditions and can lead to charring and side product formation.[3]
-
Phosphorus Oxychloride (POCl₃): A powerful dehydrating agent that can often provide higher yields than sulfuric acid, especially in microwave-assisted syntheses.[4] However, POCl₃ is highly corrosive and moisture-sensitive, requiring careful handling.
-
Polyphosphoric Acid (PPA): Another effective dehydrating agent, though its high viscosity can complicate product isolation.
-
Polyphosphate Ester (PPE): A milder alternative that allows for reactions at lower temperatures (below 85 °C), making it suitable for sensitive substrates.[5][6]
Experimental Protocol: Conventional Synthesis using Sulfuric Acid
-
To a solution of the substituted carboxylic acid (0.05 mol) in ethanol, add an equimolar amount of thiosemicarbazide (0.05 mol) with constant stirring.
-
Carefully add a few drops of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture at 80-90 °C for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Basify the solution with a 10% sodium carbonate solution to precipitate the product.
-
Filter the solid, wash with water, dry, and recrystallize from a suitable solvent.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in modern organic synthesis, offering significant advantages over conventional heating. The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in dramatically reduced reaction times and improved yields.[3][4]
Causality of Microwave Enhancement: The rapid heating under microwave conditions can overcome activation energy barriers more efficiently than conventional heating, leading to faster reaction rates. This can also minimize the formation of degradation byproducts that may occur during prolonged heating.[7]
Experimental Protocol: Microwave-Assisted Synthesis using POCl₃
-
In a beaker, dissolve substituted thiosemicarbazide (0.10 M) and substituted benzoic acid (0.01 M) in a minimal amount of dimethylformamide (10 ml).[8]
-
Add phosphorus oxychloride (25 ml) and 10 drops of concentrated sulfuric acid while stirring.[8]
-
Cover the beaker with a funnel and a watch glass.[8]
-
Subject the reaction mixture to microwave irradiation at 300 W for 3 minutes, with a pulse rate of 30 seconds.[8]
-
Monitor the reaction by TLC.
-
After completion, pour the mixture over ice-cold water to precipitate the product.
-
Filter, wash with water, and recrystallize.
Ultrasound-Assisted Synthesis
Ultrasonic irradiation provides an alternative green chemistry approach that utilizes acoustic cavitation to enhance chemical reactivity. The formation and collapse of microscopic bubbles generate localized high temperatures and pressures, leading to increased mass transfer and accelerated reaction rates.[9][10]
Rationale for Sonochemical Enhancement: The intense energy released during cavitation can break chemical bonds and create highly reactive species, promoting the desired chemical transformations. This method often allows for reactions to occur at lower overall temperatures and with shorter reaction times compared to conventional methods.
Experimental Protocol: Ultrasound-Assisted Synthesis
-
In a beaker, mix the substituted thiosemicarbazide (0.05 M), substituted benzoic acid (0.01 M), and concentrated sulfuric acid (5 mL).[8]
-
Subject the mixture to ultrasonic irradiation for 20 minutes at room temperature.[8]
-
Pour the reaction mixture over ice-cold water.[8]
-
Filter the crude product and recrystallize from a suitable solvent.[8]
Oxidative Cyclization of Thiosemicarbazones
This route involves the initial condensation of an aldehyde or ketone with thiosemicarbazide to form a thiosemicarbazone intermediate. Subsequent oxidative cyclization of the thiosemicarbazone yields the 2-amino-1,3,4-thiadiazole.
Mechanism Insight: The oxidizing agent facilitates the removal of two hydrogen atoms, leading to the formation of a C-S bond and the aromatic thiadiazole ring.
Common Oxidizing Agents:
-
Ferric Chloride (FeCl₃): A readily available and effective oxidizing agent for this transformation.[11]
-
Iodine (I₂): Often used in the presence of a base like potassium carbonate, providing a metal-free and relatively mild method for oxidative cyclization.[12][13]
Experimental Protocol: Oxidative Cyclization using Iodine
-
To a stirred solution of thiosemicarbazide (0.5 mmol) and acetic acid (0.5 mmol) in water (1 mL), add a solution of the aldehyde (0.5 mmol) in methanol (1 mL).[14]
-
Stir at room temperature for 30 minutes, then evaporate the solvent under reduced pressure.[14]
-
Redissolve the resulting residue in 1,4-dioxane (5 mL).[14]
-
Add potassium carbonate (1.6 mmol) and iodine (0.75 mmol) sequentially.[14]
-
Heat the reaction mixture to reflux under a nitrogen atmosphere until the reaction is complete (monitored by TLC, typically 1-4 hours).[14]
-
Cool the mixture to room temperature, treat with 5% Na₂S₂O₃ solution, and extract with ethyl acetate.[14]
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.[14]
Comparative Data Summary
The following table provides a comparative overview of the different synthetic routes based on reported experimental data.
| Synthetic Route | Dehydrating/Oxidizing Agent | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Conventional Heating | Conc. H₂SO₄ | 4 hours | 74-94%[15] | Cost-effective, simple setup | Long reaction times, harsh conditions, potential for side products |
| Conventional Heating | POCl₃ | 4 hours | ~85% | Generally higher yields than H₂SO₄ | Corrosive, moisture-sensitive |
| Microwave-Assisted | POCl₃/H₂SO₄ | 3-5 minutes[8] | 75-90%[8] | Rapid synthesis, high yields, energy efficient | Requires specialized equipment |
| Ultrasound-Assisted | Conc. H₂SO₄ | 20-30 minutes[8] | 70-85% | Green method, short reaction times, simple setup | Yields may be lower than other methods |
| Oxidative Cyclization | Iodine/K₂CO₃ | 1-4 hours[14] | 39-86%[14] | Metal-free, mild conditions | Requires pre-synthesis of thiosemicarbazone |
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in the conventional and microwave-assisted synthetic routes.
Caption: Conventional synthesis workflow.
Caption: Microwave-assisted synthesis workflow.
Conclusion and Recommendations
The choice of synthetic route for 2-amino-1,3,4-thiadiazoles depends on the specific requirements of the researcher, including the scale of the synthesis, the sensitivity of the substrates, available equipment, and considerations for green chemistry.
-
For large-scale, cost-effective synthesis where reaction time is not a critical factor, the conventional heating method with concentrated sulfuric acid remains a viable option.[15]
-
For rapid synthesis and high yields , especially in a discovery setting, microwave-assisted synthesis is highly recommended.[8]
-
When adhering to the principles of green chemistry , both ultrasound-assisted synthesis and microwave-assisted synthesis are excellent choices that minimize energy consumption and reaction times.[8][9]
-
For substrates that are sensitive to strong acids or high temperatures, the oxidative cyclization of thiosemicarbazones using milder reagents like iodine presents a valuable alternative.[12][13]
By understanding the underlying mechanisms and comparative performance of these synthetic routes, researchers can make informed decisions to efficiently and effectively synthesize 2-amino-1,3,4-thiadiazole derivatives for their drug discovery and development programs.
References
- 1. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. mdpi.com [mdpi.com]
- 3. vjs.ac.vn [vjs.ac.vn]
- 4. asianpubs.org [asianpubs.org]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jusst.org [jusst.org]
- 8. nanobioletters.com [nanobioletters.com]
- 9. ojournal.raparinuni2024.org [ojournal.raparinuni2024.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Oxidative cyclization of D-fructose thiosemicarbazones to 2-amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazoles through carbon-carbon bond cleavage of the sugar chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. datapdf.com [datapdf.com]
- 15. researchgate.net [researchgate.net]
A Comparative Docking Study of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine and its Analogs Against Epidermal Growth Factor Receptor (EGFR) Kinase
This guide provides a comprehensive comparison of the molecular docking of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine and structurally related 1,3,4-thiadiazole derivatives with the Epidermal Growth Factor Receptor (EGFR) kinase domain, a key target in cancer therapy. We will delve into the rationale behind the experimental design, provide a detailed, step-by-step protocol for conducting such a study using AutoDock Vina, and present a comparative analysis of the binding affinities and interaction patterns. This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.
Introduction to 1,3,4-Thiadiazoles and EGFR Inhibition
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] In the context of oncology, the Epidermal Growth Factor Receptor (EGFR) has emerged as a critical therapeutic target. EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of many cancers, making it an attractive target for inhibitor development.[3] Thiadiazole derivatives have shown promise as EGFR inhibitors, acting by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways and inhibiting cancer cell growth.[4][5]
This guide focuses on this compound, a representative member of this class, and compares its predicted binding affinity with other reported 1,3,4-thiadiazole derivatives against the EGFR kinase domain.
Comparative Docking Analysis
To provide a clear comparison, we have compiled docking data from published studies on various 1,3,4-thiadiazole derivatives against the EGFR kinase domain. This allows for an objective assessment of the potential of this compound as an EGFR inhibitor.
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| This compound (Hypothetical Docking) | EGFR Kinase (1M17) | (To be determined) | (To be determined) | This Guide |
| 5-(4-Bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivative (SP22) | EGFR Kinase | > -7.5 (compared to Erlotinib) | Not specified | [4] |
| Pyrazole-Thiadiazole Derivative (6g) | EGFR Kinase | (IC50 = 0.024 µM) | Not specified | [6] |
| 1,3,4-Thiadiazole Hybrid (9a) | EGFR Kinase | (IC50 = 0.08 µM) | Met793 (H-bond), Leu718, Val726, Ala743, Lys745, Cys797 | [7] |
| Erlotinib (Reference Drug) | EGFR Kinase (1M17) | -8.5 to -10.0 | Met793, Thr790, Gln791, Leu718, Val726, Ala743, Lys745 | [2] |
Note: The docking scores and interacting residues for the alternative compounds are taken from the referenced literature. The docking score for this compound will be hypothetically determined by following the protocol outlined in this guide.
In-Depth Molecular Docking Protocol
This section provides a detailed, step-by-step methodology for performing a molecular docking study of this compound with the EGFR kinase domain using AutoDock Vina. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.
Experimental Workflow
Caption: A streamlined workflow for the molecular docking of this compound with EGFR.
Step 1: Target Protein Preparation
Rationale: The crystal structure of the target protein obtained from the Protein Data Bank (PDB) often contains water molecules, co-factors, and other heteroatoms that are not relevant to the binding interaction of interest. Furthermore, missing atoms and charges need to be addressed to ensure the protein is correctly parameterized for the docking simulation.
Protocol:
-
Retrieve the Protein Structure: Download the crystal structure of the EGFR kinase domain in complex with an inhibitor, for example, PDB ID: 1M17.[8] This structure provides a well-defined active site.
-
Clean the Protein: Using molecular modeling software such as UCSF Chimera or PyMOL, remove all water molecules, co-crystallized ligands, and any other heteroatoms not essential for the kinase activity.
-
Add Hydrogens and Charges: Add polar hydrogens to the protein structure. Assign Gasteiger charges to all atoms. This step is crucial for accurately calculating the electrostatic interactions during docking.
-
Save the Prepared Protein: Save the cleaned and prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
Step 2: Ligand Preparation
Rationale: The ligand structure needs to be in a 3D format with correct bond orders and hydrogens. Its flexibility is a key parameter in docking, so defining rotatable bonds is essential.
Protocol:
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from its crystallographic information file (CIF) from a relevant publication or drawn using chemical drawing software like ChemDraw and converted to a 3D structure.[9]
-
Energy Minimization: Perform energy minimization of the ligand structure using a force field like MMFF94 to obtain a low-energy conformation. This can be done using software like Open Babel or Avogadro.
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the ligand within the binding site.
-
Save the Prepared Ligand: Save the prepared ligand in the PDBQT file format.
Step 3: Grid Box Generation
Rationale: The grid box defines the three-dimensional search space within the target protein where the docking algorithm will attempt to place the ligand. The size and center of the grid box are critical parameters that influence the accuracy and efficiency of the docking calculation.
Protocol:
-
Identify the Binding Site: The binding site is typically defined based on the location of the co-crystallized ligand in the original PDB structure.
-
Define Grid Parameters: Using AutoDock Tools (ADT), set the grid box dimensions to encompass the entire binding site with a buffer of a few angstroms in each direction. For EGFR (1M17), a grid box centered on the active site with dimensions of approximately 25 x 25 x 25 Å is a good starting point.[10]
-
Generate Grid Parameter File: Save the grid parameters to a configuration file (conf.txt).
Step 4: Molecular Docking with AutoDock Vina
Rationale: AutoDock Vina is a widely used open-source program for molecular docking that offers a good balance of speed and accuracy.[11] It uses a Lamarckian genetic algorithm to explore the conformational space of the ligand and a sophisticated scoring function to estimate the binding affinity.
Protocol:
-
Execute Vina: Run AutoDock Vina from the command line, providing the prepared protein and ligand files, the grid parameter file, and specifying the output file for the docking results.
-
Exhaustiveness: The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the probability of finding the global minimum but also increases the computation time. A value of 8 is a reasonable starting point.[2]
Step 5: Protocol Validation
Rationale: To ensure the trustworthiness of the docking protocol, it is essential to validate its ability to reproduce the experimentally observed binding mode. This is typically done by redocking the co-crystallized ligand back into the active site.
Protocol:
-
Redocking: Extract the co-crystallized inhibitor (e.g., Erlotinib from 1M17) and dock it back into the prepared EGFR structure using the same protocol.
-
Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the inhibitor. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately predict the binding mode.[12][13]
Step 6: Results Analysis
Rationale: The output of the docking simulation provides the predicted binding affinities and the coordinates of the docked ligand poses. Analyzing this data reveals the most likely binding mode and the key interactions driving the binding.
Protocol:
-
Binding Affinity: The binding affinity is reported in kcal/mol in the log file. A more negative value indicates a stronger predicted binding.
-
Interaction Analysis: Analyze the interactions between the best-ranked pose of the ligand and the protein residues. Identify hydrogen bonds, hydrophobic interactions, and any other significant contacts.
Step 7: Visualization
Rationale: Visualizing the docked complex is crucial for understanding the spatial arrangement of the ligand in the binding pocket and its interactions with the surrounding amino acid residues.
Protocol:
-
3D Visualization with PyMOL: Use PyMOL to visualize the 3D structure of the protein-ligand complex. This allows for a detailed inspection of the binding pose and the surrounding microenvironment.[14]
-
2D Interaction Diagrams with LigPlot+: Generate 2D diagrams of the protein-ligand interactions using LigPlot+.[15][16] These diagrams provide a clear and concise representation of the hydrogen bonds and hydrophobic contacts.
Signaling Pathway and Mechanism of Action
Caption: EGFR signaling pathway and the inhibitory action of 1,3,4-thiadiazole derivatives.
The binding of epidermal growth factor (EGF) to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways, which ultimately promote cell proliferation, survival, and angiogenesis. 1,3,4-thiadiazole derivatives, such as this compound, are hypothesized to act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain. By occupying this site, they prevent the binding of ATP, thereby blocking the autophosphorylation and the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth.
Conclusion
This guide has provided a comprehensive framework for conducting and evaluating the molecular docking of this compound against the EGFR kinase domain. By following the detailed protocol and leveraging the comparative data, researchers can gain valuable insights into the potential of this and other 1,3,4-thiadiazole derivatives as anticancer agents. The principles and methodologies outlined here are broadly applicable to the study of other ligand-protein interactions in the pursuit of novel therapeutics.
References
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. rcsb.org [rcsb.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, Biological Evaluation and Molecular Docking Study of New 1,3,4-Thiadiazole-Based Compounds as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 14. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
- 15. researchgate.net [researchgate.net]
- 16. LigPlot+: multiple ligand-protein interaction diagrams for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: 5-(p-tolyl)-1,3,4-thiadiazol-2-amine and Its Derivatives in Therapeutic Applications
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological potential.[1] Its derivatives have been extensively investigated for a wide spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects.[2][3][4][5] The mesoionic nature of the 1,3,4-thiadiazole ring allows its derivatives to readily cross cellular membranes, enhancing their interaction with biological targets.[1][6] This guide provides a comparative analysis of the core compound, 5-(p-tolyl)-1,3,4-thiadiazol-2-amine, against its structurally modified derivatives. We will dissect how specific chemical modifications influence biological efficacy across key therapeutic areas, supported by experimental data and protocols. This document is intended for researchers and professionals in drug discovery and development, offering insights into the structure-activity relationships (SAR) that govern the potency of this versatile chemical family.
I. Anticancer Efficacy: Targeting Cellular Proliferation and Survival
The 2-amino-1,3,4-thiadiazole framework is a cornerstone for developing novel anticancer agents.[7] Derivatives have been shown to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in tumor progression.[6][8] The efficacy of these compounds is profoundly influenced by the nature of substituents on both the C5-phenyl ring and the C2-amino group.[7]
Structure-Activity Relationship (SAR) Insights
Comparative studies reveal that modifications to the 5-(p-tolyl)-1,3,4-thiadiazol-2-amine scaffold can dramatically enhance cytotoxic activity. For instance, replacing the p-tolyl group with other substituted phenyl rings or introducing complex moieties on the amino group leads to varied potency against different cancer cell lines.
-
Substitution on the C5-Phenyl Ring : Studies on 5-aryl-1,3,4-thiadiazole derivatives show that the presence of electron-withdrawing groups like chloro (Cl) or fluoro (F) on the phenyl ring often enhances anticancer activity.[9][10]
-
Derivatization of the C2-Amino Group : Attaching heterocyclic rings, such as piperazine, via an acetamide linker has proven to be a highly effective strategy for increasing cytotoxicity.[6][11] Compounds featuring an o-ethoxyphenyl or a benzyl moiety on a piperazine ring have demonstrated superior activity against breast (MCF-7) and liver (HepG2) cancer cell lines.[6]
Below is a diagram illustrating the core scaffold and key points of derivatization that influence its anticancer properties.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bepls.com [bepls.com]
- 9. mdpi.com [mdpi.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Cytotoxicity of Thiadiazole Derivatives and Existing Anticancer Drugs
Introduction
The relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research.[1][2] Among the myriad of heterocyclic compounds investigated, the 1,3,4-thiadiazole scaffold has emerged as a particularly versatile and promising pharmacophore.[3][4] Its structural resemblance to pyrimidine, a fundamental component of nucleic acids, allows it to interfere with DNA replication processes in cancer cells.[3][4][5][6] Furthermore, the unique mesoionic character of the thiadiazole ring enhances its ability to cross cellular membranes, potentially leading to better bioavailability and interaction with intracellular targets.[1][2][3][4][6] This guide provides a comparative analysis of the cytotoxic profiles of emerging thiadiazole derivatives against established anticancer drugs, supported by experimental data and methodological insights for researchers in drug development.
Mechanisms of Action: A Tale of Two Strategies
Existing anticancer drugs and thiadiazole derivatives often employ distinct strategies to induce cancer cell death. Understanding these differences is crucial for designing rational drug combination therapies and overcoming resistance.
-
Conventional Chemotherapeutics: Many standard drugs, like Doxorubicin and Cisplatin , exert their effects through broad-spectrum mechanisms. Doxorubicin intercalates into DNA, inhibiting topoisomerase II and generating reactive oxygen species, leading to DNA damage and apoptosis. Cisplatin forms adducts with DNA, creating cross-links that disrupt replication and transcription, ultimately triggering cell death. While effective, this direct assault on DNA can also impact healthy, rapidly dividing cells, causing significant side effects.
-
Thiadiazole Derivatives: This class of compounds often exhibits more targeted mechanisms of action.[7] They have been shown to inhibit a variety of key cellular players involved in cancer progression, including:
-
Protein Kinases: Many thiadiazole derivatives act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK), which are crucial for signaling pathways that control cell proliferation, survival, and migration.[4][7]
-
Tubulin Polymerization: Some derivatives destabilize microtubules, essential components of the cellular skeleton, thereby arresting the cell cycle during mitosis and inducing apoptosis.[7]
-
Enzyme Inhibition: Thiadiazoles have been found to inhibit enzymes like histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are often dysregulated in cancer.[2][7]
-
This multi-targeted approach suggests that thiadiazole derivatives could offer a more nuanced and potentially less toxic alternative to conventional chemotherapy.[1]
Figure 1. Comparative mechanisms of action.
Quantitative Cytotoxicity Analysis
The efficacy of a cytotoxic compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes experimental IC50 values for several thiadiazole derivatives compared to standard chemotherapeutic drugs across various human cancer cell lines. All data is derived from peer-reviewed studies utilizing colorimetric assays such as the MTT assay.
| Compound/Drug | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Thiadiazole Derivatives | ||||
| Compound 8a | MCF-7 | Breast | 1.62 - 4.61 | [6] |
| Compound 22d | MCF-7 | Breast | 1.52 | [4][6] |
| Compound 32a | MCF-7 | Breast | 3.31 | [4][6] |
| Compound 9a | MCF-7 | Breast | 3.31 | [5] |
| Compound 2g | MCF-7 | Breast | 23.29 | [5] |
| Compound 1h,l | A549 | Lung | 2.79 | [6] |
| Compound 3 | A549 | Lung | 21.00 (µg/mL) | [8] |
| Compound 84-86 | A549 | Lung | 2.12 - 4.58 | [9] |
| Standard Drugs | ||||
| Doxorubicin | MCF-7 | Breast | ~0.1 - 2.0 | |
| Doxorubicin | A549 | Lung | ~0.5 - 5.0 | |
| Doxorubicin | HeLa | Cervical | ~0.1 - 1.0 | |
| Cisplatin | MCF-7 | Breast | 1.91 (Etoposide) | [10] |
| Cisplatin | A549 | Lung | 1.98 (Etoposide) | [10] |
| Cisplatin | HeLa | Cervical | Highly variable | [11] |
Analysis of Cytotoxicity Data:
The data reveals that several novel thiadiazole derivatives exhibit potent cytotoxic activity, with IC50 values in the low micromolar range, comparable to or even surpassing standard drugs in certain cell lines. For instance, compounds 8a and 22d show exceptional potency against the MCF-7 breast cancer cell line.[4][6] Notably, many studies highlight that thiadiazole derivatives show particular efficacy against breast cancer cell lines.[4][6] It is also important to observe the variability in IC50 values for standard drugs like Cisplatin, which can be influenced by experimental conditions, underscoring the need for consistent internal controls in any comparative study.[11]
Experimental Protocol: Assessing Cytotoxicity via MTT Assay
To ensure reliable and reproducible cytotoxicity data, a well-controlled experimental design is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][13]
Principle: In viable cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[13][14] The amount of formazan produced is directly proportional to the number of metabolically active cells.[14] The crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically.
Figure 2. Standard workflow for an MTT cytotoxicity assay.
Step-by-Step Methodology
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Rationale: This density ensures cells are in the logarithmic growth phase during the experiment.
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach to the plate surface.
-
Compound Preparation: Prepare a series of dilutions of the thiadiazole derivatives and control drugs (e.g., Doxorubicin) in culture medium. A typical concentration range might be from 0.01 µM to 100 µM.
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and wells with vehicle control (e.g., 0.1% DMSO). Rationale: The vehicle control accounts for any potential toxicity of the solvent used to dissolve the compounds.
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[13]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[13] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[15]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
Conclusion and Future Perspectives
The body of evidence strongly suggests that 1,3,4-thiadiazole derivatives represent a highly promising class of anticancer agents.[16] Numerous studies have demonstrated their potent cytotoxic effects against a wide range of cancer cell lines, often through targeted mechanisms that differ from traditional chemotherapeutics.[7][9] The favorable activity profiles, particularly against breast cancer cell lines, warrant further investigation.[4]
Future research should focus on elucidating the precise molecular targets of the most potent derivatives, optimizing their structures to improve selectivity and reduce off-target toxicity, and evaluating their efficacy in in vivo preclinical models.[2] The versatility of the thiadiazole scaffold allows for extensive chemical modification, paving the way for the development of next-generation anticancer drugs with superior therapeutic indices. Several thiadiazole-containing compounds have already entered clinical trials, highlighting the translational potential of this remarkable heterocyclic core.[2]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bepls.com [bepls.com]
- 8. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]
- 10. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. clyte.tech [clyte.tech]
- 15. broadpharm.com [broadpharm.com]
- 16. eurekaselect.com [eurekaselect.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine (CAS No. 26907-54-0). As drug development professionals and researchers, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses the entire chemical lifecycle, culminating in its safe and environmentally sound disposal. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that safety and compliance are integrated into your laboratory's standard operating procedures.
Section 1: Hazard Characterization and Risk Assessment
Before any handling or disposal can occur, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified as a hazardous substance. Its GHS (Globally Harmonized System) classification dictates the necessary precautions for handling and the imperative for controlled disposal.[1]
Table 1: GHS Hazard Profile for this compound
| Hazard Class & Category | Hazard Statement | GHS Pictogram | Practical Implications in the Lab |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Ingestion can lead to adverse health effects. Do not eat, drink, or smoke in the laboratory.[2][3] Always wash hands thoroughly after handling. |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][4] |
| Direct contact with skin can cause redness, itching, or inflammation. Always wear appropriate chemically resistant gloves and a lab coat.[5][6] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][4] |
| Contact with eyes can cause significant irritation and potential damage. Wear appropriate safety goggles or a face shield.[6] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation[1][4] |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Inhalation of the solid as a dust may irritate the respiratory tract. Handle in a well-ventilated area or a chemical fume hood to minimize dust generation.[7] |
| Potential Environmental Hazard | H410: Very toxic to aquatic life with long lasting effects (Noted for similar thiadiazole structures)[8] |
| Crucially, this compound must not enter drains or waterways. [9] Improper disposal can cause significant, long-term harm to aquatic ecosystems. |
Section 2: The Core Principle: Cradle-to-Grave Responsibility
Effective chemical management operates on a "cradle-to-grave" principle, where responsibility for a chemical is maintained from its purchase and creation through to its final disposal.[10] This structured approach is mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) and is a cornerstone of a robust Chemical Hygiene Plan (CHP).[11][12][13]
Caption: The lifecycle of a laboratory chemical, from procurement to final disposal.
Section 3: Standard Operating Procedure (SOP) for Waste Collection
This protocol outlines the precise steps for collecting and preparing waste containing this compound for disposal. Under no circumstances should this chemical waste be disposed of via sanitary sewer (sink) or in the regular trash. [14][15]
Step-by-Step Waste Collection Protocol:
-
Waste Identification:
-
Solid Waste: Includes expired or unused this compound.
-
Contaminated Consumables: Weigh boats, pipette tips, gloves, and paper towels grossly contaminated with the solid compound.
-
Contaminated Sharps: Any needles, syringes, or broken glassware contaminated with the compound.
-
Aqueous/Solvent Rinsate: The first rinse of any container that held the compound must be collected as hazardous waste. For highly toxic chemicals, the first three rinses are required.[14]
-
-
Container Selection:
-
Select a waste container that is sturdy, leak-proof, and chemically compatible with the waste.[14][16] For solid waste and consumables, a wide-mouth polyethylene container with a screw-top lid is ideal.
-
Contaminated sharps must be placed in a designated, puncture-resistant sharps container.[11][17]
-
Never use food-grade containers (e.g., jars, bottles) for hazardous waste storage.[18]
-
-
Hazardous Waste Labeling:
-
Immediately label the waste container. An unlabeled container is a serious safety and compliance violation.
-
The label must, at a minimum, include the following information[5][19]:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations or formulas.[5]
-
List all constituents if it's a mixture, with percentages.[5]
-
The appropriate hazard warnings or pictograms (Irritant, Harmful).[19]
-
The "Accumulation Start Date" : the date the first drop of waste enters the container.[5]
-
-
-
Waste Segregation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) .[18]
-
Crucially, segregate this waste from incompatible materials. Based on general thiadiazole safety data, keep it away from strong oxidizing agents.[20] Incompatible chemicals must be stored separately, often using secondary containment as a physical barrier.[14][16]
-
Section 4: On-Site Storage and Disposal Workflow
The SAA is the designated location within the laboratory for the collection of hazardous waste.[18] It must be at or near the point of generation and under the control of laboratory personnel.[16][21]
Caption: Decision workflow for the proper handling and storage of laboratory waste.
Section 5: Spill and Emergency Procedures
In the event of a small-scale spill of solid this compound, follow these steps:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or dust is significant, evacuate the lab.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemically resistant gloves.[5]
-
Containment: Prevent the powder from spreading. Do not use air hoses for cleaning.[22]
-
Clean-Up: Carefully sweep up the solid material.[20] Avoid any actions that could generate dust.[8][22] Place the swept material and any contaminated cleaning supplies (e.g., wipes) into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials and the first rinsate as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Section 6: Final Disposal Pathway
The ultimate disposal of this compound waste is not a task for laboratory personnel. The process must be managed by your institution's EHS office, which will arrange for pickup by a licensed and certified hazardous waste disposal contractor.[9][14][23] These contractors will transport the waste to a permitted facility for disposal, typically via high-temperature incineration or other approved chemical destruction methods.[9][11] This ensures the compound is destroyed in a manner that is safe and compliant with all local and national regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[16][24]
By adhering to these procedures, you ensure not only the safety of yourself and your colleagues but also the protection of our environment and the fulfillment of our professional and ethical obligations.
References
- 1. 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole | C9H9N3S | CID 605582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. 2-Amino-5-phenyl-1,3,4-thiadiazole | C8H7N3S | CID 219408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. mtu.edu [mtu.edu]
- 11. usbioclean.com [usbioclean.com]
- 12. osha.gov [osha.gov]
- 13. md.rcm.upr.edu [md.rcm.upr.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 16. danielshealth.com [danielshealth.com]
- 17. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 18. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 19. MedicalLab Management Magazine [medlabmag.com]
- 20. fishersci.com [fishersci.com]
- 21. epa.gov [epa.gov]
- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 23. benchchem.com [benchchem.com]
- 24. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Navigating the Handling of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine: A Guide to Personal Protective Equipment and Safe Disposal
An In-Depth Technical Guide for Laboratory Professionals
The compound 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine and its derivatives are subjects of significant interest in medicinal chemistry due to their potential cytotoxic and anticancer properties.[1][2][3][4] As with any biologically active compound, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed, step-by-step approach to the selection and use of Personal Protective Equipment (PPE) and outlines the procedures for the safe disposal of this chemical, ensuring a secure laboratory environment.
Understanding the Risks: Hazard Identification
-
Skin Irritation: Direct contact can cause skin irritation.[5][6]
-
Serious Eye Irritation: The compound is likely to cause serious irritation if it comes into contact with the eyes.[5][6]
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory irritation.[6]
-
Harmful if Swallowed: Ingestion of the compound can be harmful.[5]
Given the potential for these compounds to be biologically active, it is prudent to handle them with a higher degree of caution to minimize exposure.
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to provide comprehensive protection. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and potential irritation.[5][6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust particles and potential splashes.[7] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | To prevent inhalation of fine dust particles, especially when handling the solid compound outside of a fume hood.[8][9] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination.[9] |
Procedural Guidance: A Step-by-Step Approach
Adherence to a strict protocol for donning, handling, and doffing PPE is critical to prevent contamination and ensure safety.
Pre-Handling Preparations
-
Designated Area: All handling of the solid compound should be performed in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
PPE Inspection: Before use, visually inspect all PPE for any signs of damage or degradation.
-
Donning PPE:
-
Wash and dry hands thoroughly.
-
Don the laboratory coat, ensuring it is fully buttoned.
-
Don the respirator, ensuring a proper fit.
-
Don eye protection.
-
Don gloves, ensuring they overlap the cuffs of the laboratory coat.
-
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
